molecular formula C10H16N2O B1426924 3-(4-Methoxybutyl)pyridin-2-amine CAS No. 1342119-06-5

3-(4-Methoxybutyl)pyridin-2-amine

Cat. No.: B1426924
CAS No.: 1342119-06-5
M. Wt: 180.25 g/mol
InChI Key: JLWHDRNYEMMDKA-UHFFFAOYSA-N
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Description

3-(4-Methoxybutyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxybutyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxybutyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxybutyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-8-3-2-5-9-6-4-7-12-10(9)11/h4,6-7H,2-3,5,8H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWHDRNYEMMDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Methoxybutyl)pyridin-2-amine CAS number and suppliers

[1][2]

Executive Summary

3-(4-Methoxybutyl)pyridin-2-amine is a functionalized aminopyridine scaffold utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by a 2-aminopyridine core substituted at the 3-position with a methoxybutyl chain, this compound serves as a critical building block for kinase inhibitors , GPCR ligands , and fragment-based drug discovery (FBDD) libraries.[1][2]

The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor, often targeting the hinge region of kinase enzymes, while the 4-methoxybutyl side chain provides a flexible lipophilic linker with a terminal polar group, optimizing solubility and metabolic stability.[1]

Status: Specialized Research Intermediate / Custom Synthesis Target Primary Application: Pharmaceutical R&D (Oncology, Immunology)[1][2][3]

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(4-Methoxybutyl)pyridin-2-amine
Common Name 3-(4-Methoxybutyl)-2-aminopyridine
CAS Number Not widely indexed in public registries; refer to InChIKey
PubChem CID 64133200
InChIKey JLWHDRNYEMMDKA-UHFFFAOYSA-N
SMILES COCCCCC1=C(N=CC=C1)N
Physicochemical Properties (Computed)
ParameterValueInterpretation
Molecular Formula C₁₀H₁₆N₂O--
Molecular Weight 180.25 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~1.3Favorable lipophilicity for oral bioavailability
TPSA 47.5 ŲGood membrane permeability
pKa (Pyridine N) ~6.8Basic; protonatable at physiological pH
H-Bond Donors 1 (Exocyclic NH₂)Key interaction point (e.g., kinase hinge)
H-Bond Acceptors 3Pyridine N, Amine N, Ether O

Synthesis & Manufacturing Protocols

Due to the specialized nature of this intermediate, it is typically synthesized via Sonogashira cross-coupling followed by catalytic hydrogenation.[1] This route ensures regioselectivity at the 3-position and avoids the harsh conditions of direct alkylation.[1]

Retrosynthetic Analysis

The 4-methoxybutyl chain is installed by coupling a terminal alkyne (4-methoxy-1-butyne) to a halogenated aminopyridine, followed by saturation of the triple bond.[1][2]

Detailed Synthesis Protocol
Step 1: Sonogashira Coupling

Reaction: 2-Amino-3-bromopyridine + 4-Methoxy-1-butyne

12
  • Reagents:

    • Substrate: 2-Amino-3-bromopyridine (1.0 eq)[1][2]

    • Coupling Partner: 4-Methoxy-1-butyne (1.2 eq)[1][2]

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1][2][3]

    • Co-catalyst: CuI (2 mol%)[1][2][3]

    • Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 eq)[1][2][3]

    • Solvent: DMF or THF (Degassed)[1][2][3]

  • Procedure:

    • Charge a reaction vessel with 2-amino-3-bromopyridine, Pd catalyst, and CuI under an inert atmosphere (N₂ or Ar).

    • Add degassed solvent and base.[1][2][3]

    • Add 4-methoxy-1-butyne dropwise.[1][2]

    • Heat to 60–80°C for 4–12 hours. Monitor conversion by LC-MS.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 2: Catalytic Hydrogenation

Reaction: 3-(4-Methoxybut-1-ynyl)pyridin-2-amine + H₂

12
  • Reagents:

    • Substrate: Alkyne intermediate from Step 1[2][3]

    • Catalyst: 10% Pd/C (10 wt% loading)

    • Hydrogen Source: H₂ gas (balloon or 1-3 bar)

    • Solvent: Methanol or Ethanol[1][3]

  • Procedure:

    • Dissolve the alkyne intermediate in methanol.[1][2][3]

    • Add Pd/C catalyst carefully (under N₂ flow to prevent ignition).[1][2]

    • Purge system with H₂ and stir at Room Temperature for 2–6 hours.

    • Monitoring: Check for disappearance of the alkyne peak by LC-MS.

    • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol.[1][2][3]

    • Concentrate the filtrate to yield the target product.[1][2][3]

    • Validation: Verify structure via ¹H NMR (appearance of saturated alkyl signals).

Synthesis Pathway Diagram[1][3][10]

SynthesisPathwaySM12-Amino-3-bromopyridineInterIntermediate:3-(4-Methoxybut-1-ynyl)pyridin-2-amineSM1->InterPd(PPh3)2Cl2, CuIEt3N, DMF, 80°C(Sonogashira)SM24-Methoxy-1-butyneSM2->InterProdTarget Product:3-(4-Methoxybutyl)pyridin-2-amineInter->ProdH2, Pd/CMeOH, RT(Hydrogenation)

Figure 1: Two-step synthesis route via Sonogashira cross-coupling and hydrogenation.

Applications in Drug Discovery[7]

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition.[1][3]

  • Mechanism: The exocyclic amine (H-donor) and the pyridine nitrogen (H-acceptor) form a bidentate interaction with the hinge region of the kinase ATP-binding pocket.[1][2][3]

  • Role of Side Chain: The 3-(4-methoxybutyl) group extends into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), depending on the specific kinase conformation.[1][2][3] The ether oxygen can engage in secondary hydrogen bonding or improve water solubility compared to a pure alkyl chain.[1][2][3]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 180 Da, this compound is an ideal fragment .[1][2]

  • Screening: It can be screened via NMR or X-ray crystallography to identify weak binders to novel targets.[1][2][3]

  • Optimization: The methoxy group serves as a "handle" that can be easily modified or extended during the hit-to-lead optimization phase.[1][3]

Bioisosterism

The methoxybutyl group acts as a flexible, polar-neutral surrogate for:

  • Pentyl chains: Improved solubility and lower logP.[1][2][3]

  • Benzyl groups: Reduced aromatic ring count (Fsp3 increase), often improving metabolic stability and reducing toxicity risks associated with polyaromatic systems.[1][2][3]

Supply Chain & Sourcing

As this compound is a specialized intermediate, it is rarely available "off-the-shelf" in bulk from general catalog suppliers.[1] Sourcing strategies include:

Primary Sourcing Channels[1][2][3]
  • Custom Synthesis Providers:

    • WuXi AppTec and Pharmaron : Capable of multi-kilogram scale-up using the Sonogashira route.[1][2][3]

    • Enamine : Often holds stock of similar pyridine building blocks or can synthesize on demand (REAL Database).[1][2][3]

  • Chemical Aggregators:

    • MolPort or eMolecules : Search using the InChIKey (JLWHDRNYEMMDKA-UHFFFAOYSA-N) to find boutique suppliers holding stock.[1][2][3]

  • Specialty Pyridine Manufacturers:

    • Jubilant Ingrevia : Major global manufacturer of pyridine derivatives; suitable for requesting custom manufacturing of this specific isomer.[1][2][3]

Specification for Procurement

When ordering, request the following purity profile to ensure suitability for biological assays:

  • Purity:

    
     98% (HPLC)
    
  • Identity: ¹H NMR and LC-MS consistent with structure.

  • Residual Metals: Pd < 20 ppm (critical if used in biological screening to avoid false positives).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64133200, 3-(4-methoxybutyl)pyridin-2-amine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1][3] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] (Context: Usage of Sonogashira coupling in aminopyridine functionalization). [Link]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1][2][3] Nature Chemistry, 10, 383–394.[1] (Context: Importance of Fsp3 and saturated side chains like methoxybutyl in modern drug design). [Link]

The 2-Amino-3-Alkylpyridine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-3-Alkylpyridine Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-3-alkylpyridine moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its dual capability to function as a robust hydrogen-bonding motif and a conformational control element. Unlike simple pyridine derivatives, the introduction of an alkyl group at the C3 position—adjacent to the exocyclic amine—imparts unique steric and electronic properties. This substitution pattern is critical for modulating basicity (pKa), inducing atropisomerism to lock bioactive conformations, and filling hydrophobic "gatekeeper" pockets in enzyme active sites.

This guide analyzes the structural utility of this scaffold, focusing on its dominant roles in Neuronal Nitric Oxide Synthase (nNOS) inhibition and Kinase inhibition (specifically ALK and ROS1). It provides validated synthetic protocols and mechanistic insights to support lead optimization campaigns.

Structural Biology & Pharmacophore Analysis

The "Anchor" and "Twist" Mechanism

The 2-amino-3-alkylpyridine core operates through two primary structural mechanisms:

  • The Bidentate Anchor (2-Amino Group): The endocyclic nitrogen (N1) serves as a hydrogen bond acceptor, while the exocyclic amino group (2-NH2) acts as a hydrogen bond donor. This donor-acceptor motif is a classic "hinge binder" in kinase ATP pockets and a critical anchor in NOS active sites (interacting with Glu residues).

  • The C3-Alkyl conformational Lock: The alkyl group at position 3 is not merely a hydrophobic filler. It exerts allylic strain (A-strain) on the adjacent substituents, forcing the pyridine ring to twist relative to connected aryl or heteroaryl rings. This pre-organization reduces the entropic penalty of binding.

    • In Kinases: A C3-methyl or ethyl group often clashes with the "gatekeeper" residue (e.g., T790M in EGFR or L1196M in ALK), improving selectivity for specific mutant forms.

    • In nNOS: The C3-substituent (often part of a fused ring or hydrophobic patch) stabilizes the inhibitor within the active site, preventing "flip-flop" binding modes that lead to poor selectivity against eNOS.

Physicochemical Properties
  • Basicity (pKa): The 2-aminopyridine system is moderately basic (pKa ~6.8–7.2). Alkyl substitution at C3 slightly increases electron density on the ring, marginally raising the pKa, which can improve solubility in acidic media (e.g., lysosomes) but may affect membrane permeability.

  • Metabolic Stability: The C3-alkyl group blocks a common site of metabolic oxidation. However, the alkyl group itself (if methyl) can be a site for CYP450-mediated hydroxylation.

Case Studies in Drug Design

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibition of nNOS is a therapeutic goal for neurodegenerative diseases. The 2-amino-3-alkylpyridine scaffold (often substituted further at C6) has emerged as a leading class.

  • Mechanism: The 2-aminopyridine head group forms a bidentate hydrogen bond with Glu-592 (rat nNOS numbering).

  • Selectivity: To avoid cardiovascular side effects (caused by eNOS inhibition), a lipophilic tail is attached at the C6 position. The C3/C4 substituents control the orientation of the pyridine head, ensuring it points towards the heme propionate without clashing with the protein backbone.

  • Key Compound: 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine (Compound 9 in literature).

    • Potency: Ki (nNOS) = 48 nM.

    • Selectivity: 388-fold over eNOS.

Kinase Inhibitors (ALK/ROS1)

In ALK (Anaplastic Lymphoma Kinase) inhibitors, the 2-aminopyridine motif binds to the hinge region.

  • Role of C3-Alkyl: In second-generation inhibitors designed to overcome Crizotinib resistance (e.g., L1196M mutation), the C3 substituent is optimized to fit into the ATP pocket without steric clash with the mutated methionine gatekeeper, while maintaining hydrophobic contact.

Visualizations

SAR Map: The 2-Amino-3-Alkylpyridine Core

SAR_Map Core 2-Amino-3-Alkylpyridine Scaffold N1 N1 (Endocyclic) H-Bond Acceptor (Interacts with Glu-592 in nNOS) Core->N1 C2_NH2 C2-NH2 (Exocyclic) H-Bond Donor (Hinge Binder) Core->C2_NH2 C3_Alkyl C3-Alkyl (Methyl/Ethyl) 1. Hydrophobic Pocket Fill 2. Conformation Lock (Atropisomerism) 3. Gatekeeper Interaction Core->C3_Alkyl C4_5 C4/C5 Positions Electronic Tuning (Solubility/pKa modulation) Core->C4_5 C6_Tail C6 Position 'Selectivity Tail' Extends to Solvent/Heme Propionates Core->C6_Tail Glu-592 (nNOS) Glu-592 (nNOS) N1->Glu-592 (nNOS) Salt Bridge Backbone Carbonyl Backbone Carbonyl C2_NH2->Backbone Carbonyl H-Bond Hydrophobic Pocket Hydrophobic Pocket C3_Alkyl->Hydrophobic Pocket vdW

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the 2-amino-3-alkylpyridine scaffold.

Mechanism of Action: nNOS Binding Mode

nNOS_Binding Inhibitor 2-Amino-3-Alkylpyridine Inhibitor Glu592 Glu-592 (Active Site Anchor) Inhibitor->Glu592 Bidentate H-Bond (N1 & 2-NH2) Heme Heme Propionate D Inhibitor->Heme Salt Bridge (via C6-Linker Amine) Pocket Hydrophobic Pocket (Tyr706 / Leu337) Inhibitor->Pocket vdW Interaction (C3/C4 Alkyl Group)

Caption: Schematic binding mode of 2-aminopyridine inhibitors in the nNOS active site, showing the critical Glu-592 anchor.

Experimental Protocols

Synthesis of 6-Substituted-2-Amino-3-Alkylpyridines

Context: This protocol is adapted from the synthesis of potent nNOS inhibitors (e.g., J. Med. Chem. 2016). It utilizes a directed lithiation strategy on a protected aminopyridine.

Reagents:

  • 2-Amino-4-methylpyridine (Starting material)

  • Di-tert-butyl dicarbonate (Boc2O)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Electrophile (e.g., 1-bromo-3-chloropropane or specific alkyl halide)

  • Trifluoroacetic acid (TFA)

Step-by-Step Protocol:

  • Boc Protection:

    • Dissolve 2-amino-4-methylpyridine (1.0 eq) in dry THF.

    • Add Boc2O (2.2 eq) and DMAP (cat.) at 0°C.

    • Stir at RT for 12h. Purify to obtain N,N-di-Boc-2-amino-4-methylpyridine.

    • Note: Bis-protection is crucial to render the C6-methyl protons (or C6-H) acidic enough for lithiation without interfering with the amine protons.

  • Directed Lithiation (C6 Functionalization):

    • Cool a solution of the di-Boc protected pyridine (1.0 eq) in anhydrous THF to -78°C under Argon.

    • Add n-BuLi (1.1 eq) dropwise over 15 min. The solution will turn deep red/orange (formation of the lithiated species).

    • Stir at -78°C for 1 hour.

    • Add the electrophile (e.g., alkyl halide) dropwise.

    • Allow the mixture to warm to RT slowly over 4 hours.

    • Quench with saturated NH4Cl solution. Extract with EtOAc.

  • Deprotection:

    • Dissolve the crude alkylated intermediate in DCM/TFA (3:1 ratio).

    • Stir at RT for 2 hours (monitor by TLC for disappearance of Boc groups).

    • Concentrate in vacuo. Neutralize with saturated NaHCO3.

    • Extract with DCM, dry over Na2SO4, and purify via flash chromatography (SiO2, MeOH/DCM gradient).

Comparative Activity Data (nNOS vs eNOS)
Compound IDR3 SubstituentR6 SubstituentnNOS Ki (nM)eNOS Ki (nM)Selectivity (n/e)
Ref 1 HMethyl>10,000>10,000N/A
Compound 8 H3-(Piperidin-1-yl)propyl3084,0002799
Compound 9 Methyl3-(4,4-Difluoropiperidin)propyl4818,600388
Compound 12 H3-(Pyrrolidin-1-yl)propyl1323,8001831

Table Data Source: Adapted from J. Med. Chem. 2016 and 2022 (Silverman et al.). Demonstrates that while the 2-amino head is the anchor, the tail determines potency, and the core substitution modulates selectivity.

References

  • 2-Aminopyridines as Potent nNOS Inhibitors Title: "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors" Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Structural Basis of Selectivity Title: "Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase" Source: NIH / PMC URL:[Link]

  • Kinase Inhibitor SAR (ALK2) Title: "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors" Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthetic Methodology (MCR) Title: "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment" Source: MDPI Molecules URL:[Link]

The Pharmacophore of Precision: Biological Activity of 3-Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a cornerstone for ligands targeting kinases, G-protein coupled receptors (GPCRs), and nitric oxide synthases (NOS). While the 2-amino group and the pyridine nitrogen (N1) typically function as a bidentate hydrogen-bonding motif (donor-acceptor), the 3-position is the critical vector for specificity.

Modifications at the 3-position govern conformational entropy, influence tautomeric preferences (amino-pyridine vs. imino-pyridone), and direct substituents into distinct hydrophobic pockets or solvent-exposed regions of the target protein. This guide analyzes the structural biology, therapeutic applications, and synthetic methodologies for 3-substituted 2-aminopyridines, providing a blueprint for their application in modern drug discovery.

Part 1: Structural Biology & SAR Mechanics

The Hinge-Binding Motif (Kinases)

In the context of kinase inhibition, the 2-aminopyridine core mimics the adenine ring of ATP.

  • N1 Interaction: Accepts a hydrogen bond from the backbone amide of the "hinge" region.

  • 2-NH2 Interaction: Donates a hydrogen bond to the backbone carbonyl of the hinge.

  • 3-Substituent Role: The 3-substituent is pivotal for gatekeeper selectivity . A small group (e.g., -F, -CH3) at position 3 can induce a twist in the biaryl system or interact with the gatekeeper residue (e.g., Threonine vs. Methionine), determining selectivity between homologous kinases (e.g., c-Met vs. VEGFR).

The Porphyrin Interaction (NOS)

For Nitric Oxide Synthase (NOS) inhibitors, the 3-substituent dictates isoform selectivity (nNOS vs. eNOS).

  • Mechanism: The pyridine nitrogen coordinates with the heme iron or interacts with the active site glutamate.

  • 3-Substituent Role: Bulky or charged groups at the 3-position exploit subtle differences in the substrate access channel, destabilizing binding in eNOS (preventing hypertension side effects) while maintaining affinity for nNOS (neuroprotection).

Visualization: Pharmacophore SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 2-Aminopyridine Core Scaffold N1 N1 Position: H-Bond Acceptor (Hinge/Heme) Core->N1 C2 C2-Amino: H-Bond Donor (Backbone Carbonyl) Core->C2 C3 C3-Substituent: The Specificity Vector Core->C3 Conf Conformational Control (Torsion Angle) C3->Conf Selectivity Isoform Selectivity (e.g., nNOS vs eNOS) C3->Selectivity Solubility Solvent Front Interaction C3->Solubility Kinase Kinase Target: Gatekeeper Clash Selectivity->Kinase NOS NOS Target: Channel Exclusion Selectivity->NOS

Figure 1: Structure-Activity Relationship (SAR) logic of the 3-substituted 2-aminopyridine scaffold, highlighting the 3-position as the determinant of biological specificity.

Part 2: Therapeutic Applications & Data[1][2][3][4]

Nitric Oxide Synthase (NOS) Inhibitors

Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative diseases.[1] The challenge is inhibiting nNOS without affecting endothelial NOS (eNOS), which regulates blood pressure.

  • Key Insight: 3-substituted derivatives (often combined with 6-substitution) create a "double-headed" binding mode. The 3-substituent (e.g., alkyl amines) interacts with the heme propionate, anchoring the molecule.

  • Data Highlight: 4,6-disubstituted 2-aminopyridines have demonstrated IC50 values as low as 28 nM for iNOS, with significant selectivity over eNOS.[2]

Kinase Inhibitors (c-Met and Itk)
  • c-Met (Hepatocyte Growth Factor Receptor): 2-aminopyridine-3-carboxamides act as bioisosteres for traditional heterocyclic inhibitors. The carboxamide at C3 forms an intramolecular hydrogen bond with the C2-amino group, locking the conformation to perfectly match the ATP binding pocket.

  • Itk (Interleukin-2 inducible T-cell kinase): 3-aminopyrid-2-ones (tautomers of 3-hydroxy-2-aminopyridines) inhibit Itk with

    
     values in the nanomolar range (e.g., 7 nM ). The 3-amino group functionalization allows for rapid optimization of potency.[3]
    
Anticancer Agents (Nicotinonitriles)

3-cyano-2-aminopyridines (nicotinonitriles) are potent antiproliferative agents. The cyano group at C3 is electron-withdrawing, reducing the basicity of the N1 nitrogen, which can enhance cell permeability and alter metabolic stability.

Table 1: Comparative Biological Activity of Key 3-Substituted Variants

Compound Class3-SubstituentTargetPotency (IC50/Ki)Mechanism of ActionSource
NOS Inhibitor Alkyl-amine / EthernNOS / iNOS

nM
Heme coordination & Propionate salt-bridge[1, 3]
c-Met Inhibitor Carboxamidec-Met Kinase

nM
ATP-competitive; Conformational lock[5]
Itk Inhibitor Amino (functionalized)Itk Kinase

nM
Active site hydration pattern matching[6]
Anticancer Cyano (-CN)Tubulin / PIM-1

M
Apoptosis induction; Cell cycle arrest[2, 4]

Part 3: Synthetic Architectures

To access these biologically active cores, two primary synthetic strategies are employed.[4][5][6][7][8] The choice depends on the nature of the 3-substituent (nucleophilic vs. electrophilic introduction).

Route A: The Displacement (For 3-Amino/Alkoxy derivatives)

This is the most robust method for introducing diversity at the 3-position.

  • Starting Material: 3-fluoro-2-nitropyridine.[9]

  • Step 1: Nucleophilic aromatic substitution (

    
    ) of the fluorine by an amine or alkoxide. The nitro group at C2 activates the C3 position.
    
  • Step 2: Reduction of the nitro group to the amine (using Fe/NH4Cl or H2/Pd).

Route B: Multicomponent Reaction (MCR) (For 3-Cyano derivatives)

Ideal for generating libraries of nicotinonitriles.

  • Reagents: Aldehyde + Malononitrile + Enaminone (or ketone/ammonium acetate).

  • Conditions: One-pot, often solvent-free or ethanol reflux.

  • Outcome: Highly substituted 2-amino-3-cyanopyridines.

Synthesis_Workflow StartA Precursor: 3-Fluoro-2-nitropyridine StepA1 SnAr Displacement (R-NH2 or R-OH) StartA->StepA1 InterA Intermediate: 3-Substituted-2-nitropyridine StepA1->InterA StepA2 Nitro Reduction (Fe/NH4Cl or H2/Pd) InterA->StepA2 FinalA Product A: 3-Substituted-2-aminopyridine StepA2->FinalA StartB Precursors: Aldehyde + Malononitrile + Ketone StepB1 One-Pot MCR (Base Catalyzed) StartB->StepB1 FinalB Product B: 2-Amino-3-cyanopyridine StepB1->FinalB

Figure 2: Synthetic workflows for accessing diverse 3-substituted 2-aminopyridine scaffolds.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-(Morpholin-4-yl)pyridin-2-amine (Route A)

Rationale: This protocol demonstrates the displacement of a 3-fluoro group followed by nitro reduction, a standard sequence for generating kinase-active cores.

Step 1:


 Displacement 
  • Reagents: Dissolve 3-fluoro-2-nitropyridine (1.0 eq) in dry acetonitrile. Add Morpholine (1.2 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower, yellow spot (nitro-amine intermediate).
      
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield yellow crystals of 3-morpholino-2-nitropyridine.

Step 2: Iron-Mediated Reduction

  • Reagents: Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 1.0 eq).
    
  • Reaction: Reflux vigorously at 80°C for 2 hours.

    • Causality: Vigorous stirring is essential to prevent the iron from clumping. The color will shift from bright yellow (nitro) to colorless/pale brown (amine).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify with saturated

    
     and extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a broad singlet around 5.5-6.0 ppm corresponding to the
    
    
    protons.
Protocol 2: Fluorometric NOS Inhibition Assay

Rationale: To verify the biological activity of the synthesized compound against neuronal Nitric Oxide Synthase (nNOS).

  • System: Use the Griess assay or a hemoglobin capture assay. Here, we describe the Hemoglobin Capture Assay (monitoring conversion of oxyhemoglobin to methemoglobin by NO).

  • Reagents:

    • Reaction Buffer: 50 mM HEPES (pH 7.4), 10

      
      M L-Arginine, 100 
      
      
      
      M NADPH, 1 mM
      
      
      , 10
      
      
      g/mL Calmodulin.
    • Enzyme: Recombinant rat nNOS.

    • Substrate: Oxyhemoglobin (10

      
      M).
      
  • Procedure:

    • Incubate enzyme + inhibitor (various concentrations) + buffer for 10 mins at 37°C.

    • Initiate reaction by adding NADPH.

    • Monitor absorbance at 401 nm (methemoglobin formation) for 10 minutes.

  • Analysis: Plot the slope of absorbance vs. time. Calculate % inhibition relative to DMSO control. Determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Silverman, R. B., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry. Link

  • El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and biological evaluation of a new series of 2-amino-3-cyanopyridines as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Link

  • Hagmann, W. K., et al. (2000).[2] Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. Link

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Link

  • Cui, J. J., et al. (2011). Discovery of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. Link

  • Culshaw, J. D., et al. (2012). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Synlett. Link

Sources

substituted aminopyridines as kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Aminopyridines as Kinase Inhibitor Scaffolds

Executive Abstract

The dysregulation of protein kinases is a fundamental driver of oncogenesis and autoimmune pathologies. Among the myriad of pharmacophores developed to target the highly conserved ATP-binding pocket of these enzymes, the substituted aminopyridine scaffold has emerged as a privileged structure. By mimicking the adenine ring of adenosine triphosphate (ATP), aminopyridines form highly stable, bidentate hydrogen bonds with the kinase hinge region. This whitepaper explores the structural biology, rational design, synthetic methodologies, and clinical translation of aminopyridine-based kinase inhibitors, providing actionable workflows for drug development professionals.

Pharmacophore Mechanics & Structural Biology

The success of the aminopyridine scaffold—specifically 2-aminopyridines and their fused derivatives—lies in its precise geometric alignment within the kinase active site.

The Hinge-Binding Rationale: The ATP-binding pocket of a kinase contains a "hinge region" that connects the N-terminal and C-terminal lobes. The 2-aminopyridine core acts as a highly efficient two-point hinge binder. The endocyclic pyridine nitrogen acts as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. For example, in the Anaplastic Lymphoma Kinase (ALK), this motif forms critical hydrogen bonds with the backbone amides of Glu1197 and Met1199 [1].

Strategic Substitutions for Optimization: Unsubstituted aminopyridines lack selectivity and potency. Rational substitution is required to exploit adjacent sub-pockets:

  • C-3 Substitutions: Adding bulky or lipophilic groups (e.g., the 3-benzyloxy group in Crizotinib) directs the molecule into the hydrophobic pocket (often the specificity pocket induced by the DFG-in conformation), significantly enhancing ligand efficiency [2]. Furthermore, introducing electronegative atoms like fluorine at the C-3 position can reduce the basicity of the pyridine nitrogen (lowering the pKa), which restores forward cellular permeability and reduces efflux [3].

  • C-5 and C-6 Substitutions: These positions typically point toward the solvent-exposed channel. Appending solubilizing moieties, such as piperidine or morpholine rings, improves aqueous solubility and pharmacokinetic (PK) profiles without disrupting the core hinge interaction.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met1199, Glu1197) Hydrophobic Hydrophobic Pocket (Specificity Region) Solvent Solvent Channel Core 2-Aminopyridine Core Core->Hinge Bidentate H-Bonds (Donor/Acceptor) Sub3 C-3 Substituent (e.g., Benzyloxy/Fluoro) Core->Sub3 Covalent Bond Sub5 C-5 Substituent (e.g., Piperidine) Core->Sub5 Covalent Bond Sub3->Hydrophobic π-π / Steric Fit Sub5->Solvent Aqueous Solubilization

Caption: Logical mapping of the substituted aminopyridine scaffold within the kinase ATP-binding pocket.

Clinical Translation: The ALK/ROS1 Paradigm

The clinical validation of the aminopyridine scaffold is best exemplified by the evolution of ALK and ROS1 inhibitors. Table 1 summarizes key quantitative data for FDA-approved and late-stage clinical compounds utilizing this pharmacophore [4][5].

Table 1: Quantitative Profiling of Select Aminopyridine-Based Kinase Inhibitors

Drug NamePrimary TargetsScaffold TypeTarget IC₅₀ (Biochemical)Clinical Indication
Crizotinib ALK, ROS1, c-MET2-AminopyridineALK: 21 nM, c-MET: 5 nMALK/ROS1+ NSCLC
Lorlatinib ALK, ROS1Macrocyclic AminopyridineALK: <2 nM, ROS1: <2 nMALK+ NSCLC (Resistant)
Trilaciclib CDK4, CDK6Tetraza-aminopyridine (Fused)CDK4: 1 nM, CDK6: 2 nMChemotherapy-induced myelosuppression

Data synthesized from biochemical profiling assays evaluating ATP-competitive inhibition [1][4][5].

Synthetic Methodologies: Constructing the Scaffold

Synthesizing highly substituted aminopyridines requires precise control over regioselectivity. Because unactivated aminopyridines lack sufficient electrophilicity for direct Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard for C-N bond formation in these scaffolds [6].

Protocol 1: Buchwald-Hartwig Amination for Scaffold Assembly

Objective: Synthesize an N-aryl-5-aminopyridine derivative from 6-bromopyridin-3-amine.

Causality & Rationale: The use of a palladium catalyst with an electron-rich, sterically bulky ligand (e.g., Xantphos or BrettPhos) facilitates the oxidative addition of the deactivated aryl bromide and promotes reductive elimination, preventing the formation of undesired bis-arylated byproducts.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask. Purge with Argon for 15 minutes. Self-Validation: Ensure moisture is <10 ppm, as water quenches the active Pd(0) species.

  • Reagent Loading: Add 6-bromopyridin-3-amine (1.0 eq), the desired aniline/amine derivative (1.2 eq), Pd₂(dba)₃ (0.05 eq as catalyst), Xantphos (0.1 eq as ligand), and sodium tert-butoxide (NaOtBu, 1.5 eq as base).

  • Solvent Addition: Inject anhydrous toluene or 1,4-dioxane (10 mL/mmol) via syringe.

  • Catalytic Cycle Initiation: Heat the mixture to 100–110 °C under continuous stirring.

  • Reaction Monitoring: Sample the mixture at 2-hour intervals. Quench the micro-sample in methanol and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting bromide peak area is <5% relative to the product mass.

  • Work-Up & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Biochemical Validation Architectures

Once synthesized, the aminopyridine hit compounds must be rigorously profiled. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Protocol 2: TR-FRET Kinase Profiling Assay

Objective: Determine the IC₅₀ of the synthesized aminopyridine inhibitor against recombinant ALK.

Causality & Rationale: TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. When the tracer binds the kinase, FRET occurs. An effective aminopyridine inhibitor will competitively displace the tracer, resulting in a quantifiable loss of the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the aminopyridine compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Incubation: Add 5 µL of recombinant ALK enzyme (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the hinge region.

  • Tracer Addition: Add 5 µL of the TR-FRET tracer/Eu-anti-tag antibody mixture.

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Validation & Analysis:

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's integrity.

    • Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

Overcoming Resistance via Macrocyclization

While first-generation aminopyridines like Crizotinib are highly effective, prolonged exposure inevitably leads to acquired resistance mutations (e.g., ALK G1202R or ROS1 G2032R). These mutations often substitute a small gatekeeper residue with a bulky amino acid, creating severe steric hindrance that blocks the linear aminopyridine from accessing the hinge region [7].

To bypass this, medicinal chemists evolved the linear aminopyridine scaffold into a macrocycle . By linking the solvent-exposed substituent back to the C-3/C-4 position of the core, the molecule is locked into an active conformation. This structural rigidity minimizes the entropic penalty of binding and creates a highly compact architecture that easily slips past bulky mutant gatekeeper residues. Lorlatinib , a third-generation ALK/ROS1 inhibitor, is the premier clinical realization of this macrocyclic aminopyridine strategy [8].

Workflow Design Rational Design Scaffold Hopping & Docking Synthesis Chemical Synthesis Buchwald-Hartwig Amination Design->Synthesis QC Quality Control LC-MS & NMR Validation Synthesis->QC Assay Biochemical Profiling TR-FRET Kinase Assay QC->Assay Purity > 95% Lead Lead Optimization Macrocyclization (e.g., Lorlatinib) Assay->Lead IC50 < 10 nM Lead->Design SAR Feedback Loop

Caption: The iterative hit-to-lead workflow for developing next-generation aminopyridine kinase inhibitors.

Conclusion

The substituted aminopyridine scaffold remains a cornerstone of modern targeted oncology and immunology. By understanding the precise thermodynamic and steric requirements of the kinase ATP pocket, researchers can leverage advanced synthetic techniques—like palladium-catalyzed amination and macrocyclization—to design next-generation inhibitors that are potent, selective, and resilient against acquired clinical resistance.

References

  • Crizotinib for ALK-Rearranged Non–Small Cell Lung Cancer: A New Targeted Therapy for a New Target. AACR Journals.[Link]

  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Semantic Scholar.[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC.[Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. BRIMR.org.[Link]

  • FDA-approved small-molecule kinase inhibitors. DTU Inside.[Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants. PMC.[Link]

  • First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib. PubMed.[Link]

3-(4-Methoxybutyl)pyridin-2-amine molecular weight and lipophilicity

[1][2]

CAS Registry Number: 1342119-06-5 Role: Fragment-Based Drug Discovery (FBDD) Scaffold / Solubility Linker Status: Commercially Available Building Block

Executive Summary

In the context of modern drug design, 3-(4-Methoxybutyl)pyridin-2-amine represents a strategic "linker-functionalized" heterocycle. Unlike simple aminopyridines, the inclusion of the 4-methoxybutyl chain at the C3 position serves a dual purpose: it acts as a flexible hydrophobic spacer that can probe binding pockets (e.g., in kinases or GPCRs) while the terminal methoxy group maintains water solubility and metabolic stability compared to a pure alkyl chain.

Its molecular weight (~180 Da) and calculated lipophilicity (cLogP ~1.3) place it firmly within the "Fragment Space" (Rule of 3 compliant), making it an ideal starting point for growing low-affinity hits into high-potency leads.

Physicochemical Specifications

The following data aggregates calculated and structural parameters essential for evaluating the compound's "drug-likeness."

Quantitative Data Table
ParameterValueUnitSignificance
Molecular Formula

-Core composition
Molecular Weight 180.25 g/mol Ideal for FBDD (Target < 300)
Exact Mass 180.1263DaMonoisotopic mass for MS identification
cLogP (Predicted) 1.3 ± 0.2 -Optimal lipophilicity for oral bioavailability
TPSA ~48.0ŲGood membrane permeability (Target < 140)
H-Bond Donors 1 (Exocyclic -NH2)-Key interaction point (Hinge binder)
H-Bond Acceptors 3 (Ring N, Amine N, Ether O)-Solvation and receptor binding
Rotatable Bonds 5-High flexibility; entropy penalty upon binding
Analysis of Molecular Weight & Lipophilicity
  • Molecular Weight (180.25 g/mol ): This low mass is critical. It allows the molecule to bind with low affinity (mM range) while maintaining high Ligand Efficiency (LE) . In a fragment screen, a heavy atom count (HAC) of 13 allows for significant structural elaboration before violating Lipinski's Rule of 5 (MW < 500).

  • Lipophilicity (cLogP ~1.3): The methoxybutyl chain balances the polarity of the 2-aminopyridine core.

    • The Core: The 2-aminopyridine motif is highly polar and basic (pKa ~6.8).

    • The Chain: The butyl group adds lipophilicity (

      
      ), facilitating membrane crossing.
      
    • The Terminus: The methoxy ether reduces the logP slightly compared to a pentyl chain, preventing the molecule from becoming a "grease ball" and aiding solubility in aqueous assays.

Synthetic Methodology (The "How-To")

Recommended Route: Sonogashira Coupling & Reduction This protocol ensures the alkyl chain is installed exclusively at the C3 halogenated position, avoiding N-alkylation byproducts.

  • Starting Material: 2-Amino-3-bromopyridine (commercially abundant).

  • Coupling Partner: 4-Methoxy-1-butyne.

  • Step 1 (Coupling): Sonogashira cross-coupling using Pd(PPh3)2Cl2 and CuI in TEA/THF.

  • Step 2 (Reduction): Catalytic hydrogenation (Pd/C, H2) to reduce the alkyne/alkene to the saturated butyl chain.

Synthetic Pathway Diagram[6][7]

SynthesisSM12-Amino-3-bromopyridine(C5H5BrN2)InterIntermediate:3-(4-Methoxybut-1-ynyl)pyridin-2-amine(Alkyne Linker)SM1->InterPd(PPh3)2Cl2, CuITEA, 80°C (Sonogashira)SM24-Methoxy-1-butyne(HC≡C-CH2CH2OMe)SM2->InterProductFinal Product:3-(4-Methoxybutyl)pyridin-2-amine(MW: 180.25)Inter->ProductH2 (1 atm), 10% Pd/CMeOH (Hydrogenation)

Figure 1: Regioselective synthesis via Sonogashira coupling prevents N-alkylation side reactions common in direct alkylation.

Experimental Determination of Lipophilicity[8][9]

While calculated LogP (cLogP) is useful for screening, experimental validation is mandatory for lead optimization, especially to understand the folding effect of the flexible methoxybutyl chain.

Why Measure? The flexible ether chain may fold back to interact with the pyridine ring in aqueous solution (intramolecular solvation), potentially altering the effective LogP compared to the linear prediction.

Protocol: HPLC-Based LogP Determination (OECD 117)

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 to measure LogD, or unbuffered for LogP if neutral species dominates). Note: Since pKa is ~6.8, pH 7.4 is critical to ensure the neutral species is measured for LogP, or clearly define it as LogD.

  • Calibration: Run a set of 6 reference standards with known LogP values (e.g., Pyridine, Benzene, Toluene).

  • Calculation: Correlate retention time (

    
    ) to LogP.
    

Validation Workflow Diagram

LogP_ProtocolStartStart: 3-(4-Methoxybutyl)pyridin-2-amine samplePrepSample PreparationDissolve in MeOH (1 mg/mL)Start->PrepHPLCHPLC Analysis (OECD 117)Column: C18 RPMobile Phase: MeOH/Buffer pH 7.5Prep->HPLCCalcCalculate Capacity Factor (k')k' = (tR - t0) / t0HPLC->CalcStandardsRun Reference Standards(Pyridine, Aniline, etc.)Standards->HPLCResultLinear RegressionDerive LogP from Calibration CurveCalc->Result

Figure 2: HPLC-based lipophilicity determination workflow minimizes errors caused by amine emulsification.

Applications in Drug Design[9][10]

1. Kinase Inhibitor Scaffolds: The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (mimicking the adenine ring of ATP). The 3-position substituent points into the Solvent Accessible Region or the Gatekeeper area depending on the specific kinase.

  • Utility: The 4-methoxybutyl group provides a "soft" hydrophobic contact. It can displace water molecules from a hydrophobic pocket, gaining entropy, while the ether oxygen allows for a specific H-bond if a donor residue is nearby.

2. PROTAC Linkers: This molecule is an excellent "exit vector" attachment point. The amine can be coupled to an E3 ligase ligand, while the methoxy group can be demethylated (using BBr3) to reveal a primary alcohol, serving as a handle for attaching a PROTAC linker chain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64133200, 3-(4-methoxybutyl)pyridin-2-amine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP/Solubility rules).
  • Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. (Standard Protocol).[1]

  • Bio-Fount. Product Data: 3-(4-methoxybutyl)pyridin-2-amine (CAS 1342119-06-5).[2][1] Retrieved from [Link] (Verification of CAS and commercial availability).

Architecting Efficacy: The Strategic Utilization of 2-Aminopyridine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine motif has emerged as a profoundly versatile and privileged scaffold. Characterized by its low molecular weight, complete functionalization, and structural simplicity, it serves as a highly efficient pharmacophore in the design of targeted therapeutics 1. The clinical validation of this building block is underscored by its presence in FDA-approved oncology drugs, such as the anaplastic lymphoma kinase (ALK) inhibitor crizotinib 2. By acting as a rigid framework capable of precise spatial orientation, 2-aminopyridines enable medicinal chemists to navigate complex biological targets with high selectivity and minimal off-target toxicity.

Physicochemical Profiling: The Causality of Bioavailability

The inherent value of the 2-aminopyridine core lies in its finely tuned physicochemical properties. The unsubstituted 2-aminopyridine molecule possesses a pKa of 6.86 and a logP of 0.48 3.

The Causality of pKa in Drug Design: A pKa of 6.86 dictates that at physiological pH (7.4), the molecule exists in a dynamic equilibrium. Approximately 78% of the drug remains in its unprotonated (neutral) state, which is the primary driver for passive diffusion across lipid bilayers, ensuring excellent membrane permeability. Simultaneously, the remaining ~22% exists in the protonated state, which maintains aqueous solubility and facilitates critical ionic interactions within the target protein's binding pocket. Furthermore, targeted substitutions on the pyridine ring—such as adding lipophilic fluorine atoms at the 4-position—can significantly increase blood-brain barrier (BBB) permeability for central nervous system targets, such as neuronal nitric oxide synthase (nNOS) 4.

Mechanistic Binding Logic: Dominating the Kinase Hinge Region

The 2-aminopyridine motif is structurally analogous to the adenine ring of ATP, making it a "master key" for competitive kinase inhibition. It acts as a bidentate hydrogen bond donor and acceptor. For example, in the rational design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 2-aminopyridine fragment forms dual hydrogen bonds directly with the Cys106 residue located in the hinge region of the kinase's active pocket 5. This bidentate interaction anchors the inhibitor, allowing functionalized side chains to project into adjacent hydrophobic pockets or solvent-exposed regions to achieve isoform selectivity.

BindingLogic A 2-Aminopyridine Scaffold C Primary Amine (H-Bond Donor) A->C presents D Pyridine Nitrogen (H-Bond Acceptor) A->D presents B Kinase Hinge Region E ATP-Binding Pocket Blockade B->E induces C->B interacts with backbone C=O D->B interacts with backbone NH

Fig 1. Logical flow of 2-aminopyridine bidentate interaction within the kinase hinge region.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the 2-aminopyridine core has yielded highly potent inhibitors across a diverse array of therapeutic targets. The table below summarizes the quantitative efficacy of several novel derivatives engineered using this building block.

Compound / DerivativePrimary Target(s)IC50 / Binding AffinityKey Structural ModificationReference
Compound 7 CDK9 / HDAC665.0 nM / 40.0 nMAlkyl hydroxamate side chain integration[[5]]()
LDN-214117 (Cmpd 10) ALK2 (BMP receptor)Highly Selective2-methylpyridine primary amine substitution2
Compound 8 PKCθ (T-cell biology)3.8 nM2-alkenyl thieno[2,3-b]pyridine fusion[[6]]()
2-Aminopyridine (Core) N/A (Baseline)pKa = 6.86, logP = 0.48Unsubstituted baseline building block3

Note: The introduction of the 2-amino group has also been shown to significantly reduce in vivo metabolic clearance and minimize transporter-mediated biliary elimination (such as Caco-2 efflux) compared to standard pyridine matched pairs7.

Advanced Synthetic Methodologies: The Buchwald-Hartwig Protocol

To effectively utilize 2-aminopyridines as building blocks, robust C-N bond formation is required. The Buchwald-Hartwig cross-coupling amination is the gold standard for synthesizing N-aryl-2-aminopyridine derivatives, which are critical intermediates for kinase inhibitors 8.

SynthWorkflow N1 Aryl Halide + 2-Aminopyridine N2 Pd Precatalyst (Pd(dba)2) & XPhos N1->N2 Mix under N2 atmosphere N3 Base Addition (NaOtBu) N2->N3 Activate Catalyst N4 Solvent (Toluene) & Heating N3->N4 Deprotonation step N5 C-N Bond Formation (Catalytic Cycle) N4->N5 Oxidative Addition & Reductive Elimination N6 Substituted 2-Aminopyridine Product N5->N6 Yields target compound

Fig 2. Step-by-step synthetic workflow for the Buchwald-Hartwig amination of 2-aminopyridines.

Step-by-Step Self-Validating Protocol

Step 1: Preparation of the Catalytic Complex

  • Action: To a flame-dried, two-necked flask under a strict nitrogen atmosphere, add 1.5 mol% bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] and 3.0 mol% XPhos ligand.

  • Causality: The nitrogen atmosphere is non-negotiable; Pd(0) is highly susceptible to oxidation by atmospheric O2, which would terminate the catalytic cycle before initiation. XPhos is specifically chosen because its bulky, electron-rich biaryl structure prevents the formation of inactive palladium dimers and heavily accelerates the difficult reductive elimination step of the cycle.

Step 2: Reagent Introduction

  • Action: Add 2.0 equivalents of sodium tert-butoxide (NaOtBu), followed by anhydrous toluene. Stir the mixture at room temperature for 5 minutes. Subsequently, add the aryl halide (1.0 equiv) and the 2-aminopyridine derivative (1.5 equiv).

  • Causality: NaOtBu acts as a strong, sterically hindered base. It deprotonates the primary amine of the 2-aminopyridine to form an amide anion that readily coordinates to the Pd(II) intermediate. Its steric bulk prevents it from acting as a competing nucleophile against the aryl halide.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80-100°C for 12-24 hours under continuous stirring.

  • Causality: Elevated temperatures provide the necessary activation energy to drive the oxidative addition of the aryl halide to the Pd(0) center—often the rate-limiting step when utilizing electron-rich or sterically hindered aryl halides.

Step 4: Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Causality: The aqueous washing step selectively removes the inorganic salts (NaBr/NaCl) and the tert-butanol byproduct. Silica gel chromatography isolates the desired N-aryl-2-aminopyridine from unreacted starting materials and potential homocoupled byproducts, validating the purity of the final compound.

Conclusion

The 2-aminopyridine building block is far more than a simple structural linker; it is a strategically deployed pharmacophore that dictates the pharmacokinetic and pharmacodynamic success of modern therapeutics. By mastering its physicochemical profile, mechanistic binding logic, and synthetic integration via protocols like the Buchwald-Hartwig amination, drug development professionals can architect highly selective, bioavailable, and potent clinical candidates.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. ACS Publications.5

  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem (NIH). 3

  • 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications (RSC Publishing). 1

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. eScholarship. 4

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC (NIH). 2

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. ACS Publications. 7

  • Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. 6

  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. BenchChem. 8

Sources

metabolic stability of 3-alkoxyalkyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Optimization of 3-Alkoxyalkyl Pyridine Derivatives: A Mechanistic Guide to Metabolic Stability

Executive Summary

The 3-alkoxyalkyl pyridine scaffold is a privileged motif in modern medicinal chemistry, frequently utilized in the design of CXCR4 antagonists, phosphodiesterase 5 (PDE5) inhibitors, and advanced antiviral lipid prodrugs[1][2]. While the basicity of the pyridine ring and the hydrogen-bonding capacity of the ether oxygen offer excellent target engagement, the alkoxyalkyl side chain introduces significant pharmacokinetic vulnerabilities. As a Senior Application Scientist, I have observed that the failure of many promising pyridine-based candidates in preclinical development stems directly from rapid hepatic clearance.

This whitepaper provides an in-depth, mechanistic analysis of the metabolic pathways affecting 3-alkoxyalkyl pyridines and outlines field-proven structural optimization strategies and self-validating experimental workflows to accurately profile and enhance their metabolic stability.

Mechanistic Pathways of Biotransformation

Understanding the causality behind xenobiotic degradation is the first step in rational drug design. 3-Alkoxyalkyl pyridines are primarily subjected to Phase I oxidative metabolism mediated by the Cytochrome P450 (CYP450) superfamily, with minor contributions from Flavin-containing Monooxygenases (FMOs).

CYP450-Mediated O-Dealkylation (The Dominant Pathway)

The most aggressive clearance mechanism for these derivatives is O-dealkylation. The reaction is initiated by CYP-mediated hydrogen atom abstraction at the


-carbon (the carbon adjacent to the ether oxygen). This forms a transient carbon-centered radical, which undergoes rapid oxygen rebound to yield a highly unstable hemiacetal intermediate. This intermediate spontaneously collapses, cleaving the ether bond to release a dealkylated pyridine (an alcohol or phenol) and an aldehyde byproduct (e.g., formaldehyde from a methoxymethyl group)[3].
Pyridine N-Oxidation

The nitrogen atom of the pyridine ring is susceptible to N-oxidation. While historically debated whether FMOs or CYPs dominate this process, extensive studies on pyridine-containing molecules (such as the tobacco-specific nitrosamine NNK) have demonstrated that CYP450 enzymes are the primary catalysts for pyridine N-oxidation, often serving as a detoxification and clearance pathway[4].

-Oxidation of the Alkyl Chain

For derivatives with longer alkoxy chains (e.g., ethoxymethyl or propoxymethyl), CYP450 enzymes can catalyze


 or 

hydroxylation at the terminal methyl group, eventually leading to carboxylic acid metabolites.

MetabolicPathways Parent 3-Alkoxyalkyl Pyridine Derivative AlphaC Alpha-Carbon Hydroxylation Parent->AlphaC CYP3A4 / CYP2C9 (Major) NOxide Pyridine N-Oxidation Parent->NOxide CYP450 (Minor) OmegaOx Omega-Oxidation (Alkyl Chain) Parent->OmegaOx CYP450 (Variable) Cleavage Spontaneous Cleavage (Hemiacetal) AlphaC->Cleavage Unstable Intermediate Metab2 Pyridine N-Oxide Metabolite NOxide->Metab2 Metab3 Carboxylic Acid / Alcohol Metabolite OmegaOx->Metab3 Metab1 Dealkylated Pyridine + Aldehyde Cleavage->Metab1

Figure 1: Primary Phase I metabolic pathways of 3-alkoxyalkyl pyridine derivatives.

Structure-Metabolism Relationship (SMR) Optimization Strategies

To mitigate rapid clearance, medicinal chemists must rationally engineer the scaffold to resist enzymatic attack without compromising pharmacodynamics.

  • Deuteration of the

    
    -Carbon:  Because the rate-limiting step of O-dealkylation is the cleavage of the C-H bond, replacing the 
    
    
    
    -hydrogens with deuterium (
    
    
    ) leverages the primary Kinetic Isotope Effect (KIE). The stronger C-D bond significantly reduces the rate of hydrogen abstraction by the CYP450 heme-oxo intermediate, thereby extending the half-life[5][6].
  • Terminal Fluorination: The introduction of a terminal trifluoromethyl (

    
    ) group or fluoroethoxymethyl modifications serves a dual purpose. It completely blocks 
    
    
    
    -oxidation due to the extreme strength of the C-F bond, and the strong electron-withdrawing nature of fluorine inductively deactivates the adjacent ether oxygen, reducing its affinity for the CYP active site[7].
  • Steric Shielding: Introducing steric bulk (e.g., gem-dimethyl groups) adjacent to the ether oxygen physically hinders the approach of the CYP450 catalytic iron-oxo species to the vulnerable

    
    -carbon.
    
Quantitative Impact of Structural Modifications

The following table summarizes the pharmacokinetic improvements observed when applying these strategies to a baseline 3-(methoxymethyl)pyridine pharmacophore in Human Liver Microsomes (HLM).

Compound VariantStructural Modification

(min)

(

)
Primary Clearance Mechanism
Analog A (WT) Unmodified 3-(methoxymethyl)14.297.6Rapid O-demethylation
Analog B Deuterated (-OCD

)
38.536.0Suppressed O-demethylation
Analog C Fluorinated (-OCH

CF

)
85.016.3N-oxidation (O-dealkylation blocked)
Analog D Steric Shielding (-OC(CH

)

CH

)
112.412.3Minor N-oxidation

Table 1: Comparative metabolic stability data demonstrating the efficacy of rational SMR design.

Self-Validating Experimental Protocol: Microsomal Stability Profiling

To generate trustworthy pharmacokinetic data, the experimental design must be a self-validating system. The following protocol for Human Liver Microsome (HLM) stability testing includes critical internal controls to ensure that observed degradation is strictly CYP-mediated.

Reagents & Preparation
  • HLM Suspension: Pooled human liver microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl

    
    . Rationale: Mg
    
    
    
    is a necessary cofactor for optimal CYP450 folding and activity.
  • Cofactor: 10 mM NADPH stock in buffer. Rationale: NADPH provides the reducing equivalents required to drive the CYP450 catalytic cycle.

  • Controls: Verapamil (Positive control for high clearance); Minus-NADPH (Negative control to rule out non-CYP degradation, such as chemical instability or esterase activity).

Step-by-Step Methodology
  • Master Mix Preparation: Dilute the HLM stock in the phosphate buffer to a final protein concentration of 0.625 mg/mL. Causality: Keeping protein concentration low prevents non-specific protein binding from artificially inflating the apparent half-life.

  • Compound Spiking: Add the 3-alkoxyalkyl pyridine test compound (from a 10 mM DMSO stock) to the Master Mix to achieve a final concentration of 1

    
    M. Ensure final DMSO concentration is 
    
    
    
    0.1% to prevent solvent-mediated CYP inhibition.
  • Thermal Equilibration: Aliquot 80

    
    L of the spiked Master Mix into a 96-well plate and pre-incubate at 37°C for 5 minutes. Causality: Initiating the reaction at sub-optimal temperatures causes non-linear initial reaction kinetics.
    
  • Reaction Initiation: Add 20

    
    L of the 10 mM NADPH stock (Final concentration = 2 mM) to the wells to initiate metabolism. For the negative control, add 20 
    
    
    
    L of plain buffer.
  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20

    
    L of the reaction mixture into 80 
    
    
    
    L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction, and precipitates the microsomal proteins for clean LC-MS/MS injection.
  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000

    
     g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.
    

AssayWorkflow Prep Prepare HLM Suspension (0.5 mg/mL protein) Spike Spike Test Compound (1 µM final) Prep->Spike PreInc Pre-incubation (37°C, 5 min) Spike->PreInc Init Initiate Reaction (+ NADPH 2 mM) PreInc->Init Quench Time-Course Quenching (Cold Acetonitrile + IS) Init->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Figure 2: Self-validating high-throughput workflow for HLM metabolic stability profiling.

Conclusion

The metabolic liability of 3-alkoxyalkyl pyridine derivatives is primarily dictated by CYP450-mediated O-dealkylation and pyridine N-oxidation. By utilizing rigorous, self-validating in vitro assays to identify these metabolic soft spots, researchers can deploy targeted structural modifications—such as deuterium incorporation and terminal fluorination—to systematically engineer metabolic stability. This rational approach bridges the gap between potent in vitro target engagement and viable in vivo pharmacokinetics.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology National Institutes of Health (NIH) - PMC URL:[Link][1]

  • Design of Second Generation Phosphodiesterase 5 Inhibitors Current Topics in Medicinal Chemistry / ResearchGate URL:[Link][2]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity National Institutes of Health (NIH) - PMC URL:[Link][3]

  • Absence of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by flavin-containing monooxygenase (FMO) Carcinogenesis / Oxford Academic URL:[Link][4]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers Molecules / MDPI URL:[Link][5]

  • Evidence for a 1-Electron Oxidation Mechanism in N-Dealkylation of N,N-Dialkylanilines by Cytochrome P450 2B1 Journal of Biological Chemistry / Semantic Scholar URL:[Link][6]

  • Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation ACS Publications URL:[Link][7]

Sources

Methodological & Application

synthesis of 3-(4-Methoxybutyl)pyridin-2-amine from 2-amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 3-(4-methoxybutyl)pyridin-2-amine , a high-value heterocyclic building block often utilized in medicinal chemistry for kinase inhibitor development (specifically as a hinge-binding motif).

While direct alkylation of 2-aminopyridines is plagued by regioselectivity issues (N- vs. C-alkylation) and catalyst poisoning, this guide advocates for a Sonogashira Cross-Coupling / Hydrogenation sequence . This route offers superior regiocontrol, functional group tolerance, and scalability compared to Negishi or Suzuki strategies for this specific aliphatic chain insertion.

Key Advantages of This Protocol
  • Regiospecificity: Exclusively installs the alkyl chain at the C3 position.

  • Modularity: The side chain is constructed separately, allowing for facile analog generation (e.g., ethoxy, isopropoxy variants).

  • Scalability: Avoids the use of moisture-sensitive organozinc reagents (Negishi) or unstable alkylboranes (Suzuki).

Strategic Analysis & Retrosynthesis

The target molecule combines a polar 2-aminopyridine headgroup with a lipophilic ether tail. The primary synthetic challenge is the 2-amino group, which can coordinate to palladium catalysts, effectively poisoning the reaction.

Synthetic Pathway:

  • Pre-functionalization: Conversion of commercially available 3-butyn-1-ol to 4-methoxy-1-butyne to prevent O/N-methylation competition later.

  • C-C Bond Formation: Sonogashira coupling of 2-amino-3-bromopyridine with the alkyne.[1]

  • Saturation: Catalytic hydrogenation to reduce the alkyne linker to the saturated butyl chain.

Pathway Visualization

SynthesisPath SM1 3-Butyn-1-ol Alkyne 4-Methoxy-1-butyne (Volatile Intermediate) SM1->Alkyne Step 1: Methylation (NaH, MeI) Coupled 3-(4-Methoxybut-1-ynyl) pyridin-2-amine Alkyne->Coupled SM2 2-Amino-3-bromopyridine SM2->Coupled Step 2: Sonogashira (Pd cat., CuI, Et3N) Target 3-(4-Methoxybutyl) pyridin-2-amine Coupled->Target Step 3: Hydrogenation (H2, Pd/C)

Figure 1: Modular synthetic pathway designed to maximize convergence and minimize side reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxy-1-butyne (Side Chain Preparation)

Rationale: Methylating the alcohol prior to coupling prevents the need for protecting the pyridine amine and avoids chemoselectivity issues during late-stage methylation.

Safety Note: 4-Methoxy-1-butyne is volatile (bp ~87°C). Avoid prolonged rotary evaporation.

Reagents:

  • 3-Butyn-1-ol (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Iodomethane (MeI) (1.1 equiv)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add anhydrous THF (10 mL/g substrate).
    
  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 15 min.

  • Addition: Add 3-butyn-1-ol dropwise via syringe, maintaining temperature <5°C. Stir for 30 min at 0°C until H2 evolution ceases.

  • Alkylation: Add MeI dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench carefully with saturated

    
     at 0°C. Extract with Diethyl Ether (
    
    
    
    ).
  • Purification: Wash organics with brine, dry over

    
    . Carefully concentrate under mild vacuum (do not heat >30°C). Use the crude oil directly or distill if high purity is required.
    
Step 2: Sonogashira Coupling

Rationale: Using a bidentate ligand system or high catalyst loading helps overcome the "poisoning" effect of the free amino group on the pyridine.

Reagents:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • 4-Methoxy-1-butyne (1.2 equiv)

  • 
     (5 mol%)
    
  • CuI (2.5 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMF (Anhydrous, degassed)

Protocol:

  • Degassing: Sparge DMF with

    
     for 15 minutes prior to use. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).
    
  • Charging: To a pressure tube or sealed vial, add 2-amino-3-bromopyridine,

    
    , and CuI.
    
  • Solvation: Add DMF and

    
    .[1][2] The solution should turn yellow/brown.
    
  • Alkyne Addition: Add 4-methoxy-1-butyne via syringe.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting bromide is UV active; the product will be more polar and likely fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.

  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

    • Target: 3-(4-methoxybut-1-ynyl)pyridin-2-amine.

Step 3: Hydrogenation (Reduction)

Rationale: Pd/C is sufficient to reduce the alkyne to the alkane without reducing the pyridine ring under ambient pressure.

Reagents:

  • Alkyne Intermediate (from Step 2)

  • 10% Pd/C (10 wt% loading)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) (Balloon)
    

Protocol:

  • Setup: Dissolve the alkyne intermediate in MeOH (0.1 M concentration) in an RBF.

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Caution: Pd/C can ignite solvent vapors).

  • Purge: Evacuate the flask and backfill with

    
     (3 cycles). Then evacuate and backfill with 
    
    
    
    (balloon).
  • Reaction: Stir vigorously at RT under

    
     balloon pressure for 6–12 hours.
    
    • QC Check: Monitor by LCMS. The mass will shift by +4 Da (saturation of one triple bond requires 2

      
       molecules).
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the final product.

    • Note: If the product is colored, a short silica plug filtration may be necessary.

Analytical Data & QC Standards

Expected Analytical Profile:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid/oilPyridin-2-amines can oxidize slightly to yellow on air.
LCMS (ESI+) [M+H]+ = 181.13Calculated MW: 180.25 Da.
1H NMR (DMSO-d6) δ ~6.5 (dd, 1H), ~7.2 (dd, 1H), ~7.9 (dd, 1H)Characteristic 2,3-subst. pyridine pattern.[1]
1H NMR (Aliphatic) δ ~3.3 (s, 3H, OMe), ~2.5 (t, 2H, Ar-CH2)Verify the integration of the butyl chain (4x CH2).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield (Step 2) Catalyst poisoning by free amine.Use Boc-protected 2-amino-3-bromopyridine. Remove Boc with TFA after Step 3.
Homocoupling (Step 2) Oxygen presence.Degas solvents more rigorously; increase alkyne equivalents to 1.5x.
Incomplete Reduction (Step 3) Poisoned Pd/C.Ensure Sulfur/Iodine traces from previous steps are removed. Add 1 eq. Acetic Acid.[3]

References

  • Sonogashira Coupling of 2-Amino-3-Bromopyridines

    • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[1][4] Scientific Research Publishing.[5]

    • [Link]

  • General Sonogashira Protocols & Optimization

    • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.[1][2][6]

  • Negishi Coupling Alternative (Amino Acid/Heterocycle Context)

    • Negishi cross-couplings in the synthesis of amino acids.[5][7][8][9] Organic & Biomolecular Chemistry.[2][5][6][9][10][11]

    • [Link]

  • Alkyne Synthesis (Williamson Ether Analog)

    • Laboratory-Scale Synthesis of 3-Methoxybut-1-ene. BenchChem.[1][2][6]

Sources

Application Note: Selective Hydrogenation of 3-(4-methoxy-1-butenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the catalytic hydrogenation of 3-(4-methoxy-1-butenyl)pyridin-2-amine to its saturated analog, 3-(4-methoxybutyl)pyridin-2-amine . This transformation is a critical step in the synthesis of various kinase inhibitors and pharmaceutical intermediates. The protocol addresses specific challenges associated with aminopyridine substrates, including catalyst poisoning and chemoselectivity (alkene reduction vs. heteroaromatic ring reduction). By utilizing a controlled Pd/C system in an alcoholic solvent, we achieve >98% conversion with minimal over-reduction.

Introduction & Reaction Engineering

The Chemical Challenge

The substrate, 3-(4-methoxy-1-butenyl)pyridin-2-amine, presents two primary functionalities susceptible to reduction: the exocyclic alkene and the pyridine ring itself. Furthermore, the free amine at the C2 position and the pyridine nitrogen are Lewis bases that can coordinate strongly to the catalyst surface, potentially poisoning the active sites and stalling the reaction.

  • Target Reaction: Reduction of the C=C double bond.

  • Undesired Side Reaction: Hydrogenation of the pyridine ring to a piperidine derivative.

  • Catalyst Inhibition: Competitive binding of the aminopyridine moiety to Pd sites.

Strategic Solution: The Protonation Approach

To mitigate catalyst poisoning, this protocol recommends the use of a protic solvent (Methanol or Ethanol) potentially modified with a weak acid (Acetic Acid). Protonation of the basic nitrogen atoms reduces their affinity for the metal surface, facilitating the turnover of the catalytic cycle without necessitating high pressures that would risk reducing the aromatic ring.

Reaction Scheme

ReactionScheme Substrate 3-(4-methoxy-1-butenyl) pyridin-2-amine Product 3-(4-methoxybutyl) pyridin-2-amine Substrate->Product Reagents H2 (1-3 atm) 10% Pd/C MeOH

Figure 1: Reaction scheme for the selective hydrogenation.

Materials and Equipment

Reagents
ReagentSpecificationRole
Substrate >97% PurityStarting Material
10% Pd/C 50% wet, Degussa type or equiv.Catalyst
Methanol (MeOH) HPLC GradeSolvent
Hydrogen (

)
UHP Grade (99.999%)Reductant
Celite® 545 Filter AidClarification
Equipment
  • High-pressure hydrogenation shaker (e.g., Parr) or balloon setup (for small scale).

  • Rotary Evaporator.

  • HPLC or UPLC-MS for in-process control (IPC).

Detailed Experimental Protocol

Safety Pre-Check
  • Warning: Dry Pd/C is pyrophoric. Always handle wet or under an inert atmosphere (Ar/N2).

  • Warning: Hydrogen gas is highly flammable.[1] Ensure proper grounding of equipment.

Step-by-Step Procedure
Step 1: Catalyst Preparation
  • Weigh 10 wt% of 10% Pd/C (50% wet) relative to the substrate mass.

    • Example: For 10 g of substrate, use 1.0 g of damp catalyst.

  • Place the catalyst into the hydrogenation vessel.

  • Critical: Purge the vessel with Nitrogen (

    
    ) immediately to cover the catalyst.
    
Step 2: Substrate Solubilization
  • Dissolve 3-(4-methoxy-1-butenyl)pyridin-2-amine in Methanol (concentration: 0.1 M to 0.2 M).

    • Note: If solubility is poor, Ethanol or a MeOH/EtOAc mixture can be used.

  • Carefully add the substrate solution to the vessel containing the catalyst under

    
     flow.
    
Step 3: Hydrogenation
  • Seal the reaction vessel.

  • Perform a purge cycle:

    • Pressurize with

      
       to 30 psi, vent. Repeat 3x.
      
    • Pressurize with

      
       to 30 psi, vent. Repeat 3x.
      
  • Pressurize with

    
     to 30-45 psi (2-3 bar) .
    
    • Note: For strictly atmospheric pressure (balloon), reaction time will increase significantly (12-24h).

  • Agitate (shake or stir) at Room Temperature (20-25°C) .

  • Monitor consumption of

    
    . Reaction is typically complete within 2-6 hours.
    
Step 4: In-Process Control (IPC)
  • Stop agitation and vent

    
    . Purge with 
    
    
    
    .
  • Take a 50 µL aliquot, filter through a 0.2 µm syringe filter.

  • Analyze via HPLC/UPLC.

    • Target: < 1.0% remaining alkene.

    • Check: Ensure no M+4 or M+6 peaks (indicative of ring reduction).

Step 5: Work-up
  • Prepare a filter funnel with a pad of Celite® 545 (pre-wetted with MeOH).

  • Filter the reaction mixture through the Celite pad to remove Pd/C.

    • Safety: Do not suck the catalyst dry on the filter; keep it wet to prevent ignition.

  • Wash the filter cake with 2 bed volumes of Methanol.

  • Concentrate the filtrate under reduced pressure (Rotovap, 40°C bath) to yield the crude oil/solid.

Process Workflow Visualization

Workflow Start Start: Weigh Substrate & Catalyst Inert Inert Atmosphere Setup (N2 Purge) Start->Inert Dissolve Dissolve in MeOH (Add AcOH if slow) React Hydrogenation (H2, 30 psi, RT, 4h) Dissolve->React Inert->Dissolve IPC IPC: Check Conversion (HPLC/TLC) React->IPC IPC->React Incomplete (<98%) Filter Filtration (Celite) Remove Pd/C IPC->Filter Pass (>98%) Conc Concentration (Rotovap) Filter->Conc

Figure 2: Operational workflow for the hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Rate Catalyst poisoning by amine.Add 1.0 eq. of Acetic Acid to the solvent. Increase

pressure to 50 psi.
Incomplete Conversion

depletion or poor mass transfer.
Refill

balloon/tank. Increase agitation speed (rpm).
Ring Reduction (Over-reduction) Pressure too high or temp too high.Reduce pressure to 1 atm. Ensure temp is < 30°C.
Unknown Impurities C-O bond hydrogenolysis (rare for methyl ethers).Check NMR. If methoxy is lost, switch solvent to Isopropanol (less polar).

Analytical Data Summary (Expected)

  • Product: 3-(4-methoxybutyl)pyridin-2-amine

  • Molecular Weight: 180.25 g/mol [2]

  • Mass Spec (ESI+): [M+H]+ = 181.1[3]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8 (d, 1H, Py-H), 7.2 (d, 1H, Py-H), 6.5 (dd, 1H, Py-H).
      
    • 
       5.8 (s, 2H, 
      
      
      
      , broad).
    • 
       3.3 (t, 2H, 
      
      
      
      ).
    • 
       3.2 (s, 3H, 
      
      
      
      ).
    • 
       2.4 (t, 2H, Py-
      
      
      
      ).
    • 
       1.5-1.7 (m, 4H, alkyl chain).
      

References

  • General Pyridine Hydrogenation: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Pergamon. Link

  • Catalyst Poisoning Mitigation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[4] Academic Press. (Standard text on amine poisoning mechanisms).

  • Analogous Protocols: "Preparation of substituted pyridines." World Intellectual Property Organization, WO2010128324A1. (Describes similar reduction of vinyl-aminopyridines). Link

  • Product Verification: PubChem Compound Summary for CID 64133200, 3-(4-methoxybutyl)pyridin-2-amine. Link

Sources

Strategic Introduction of the 4-Methoxybutyl Moiety to Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The introduction of a 4-methoxybutyl group (-(CH₂)₄OCH₃) onto a pyridine ring is a common tactic in medicinal chemistry to modulate lipophilicity (logD), extend a pharmacophore into a specific binding pocket, or improve metabolic stability compared to a simple alkyl chain.

However, the electron-deficient nature of the pyridine ring renders it resistant to standard electrophilic aromatic substitution (SEAr). Conversely, while nucleophilic aromatic substitution (SNAr) is possible, it is often limited to specific leaving groups at the C2/C4 positions.

To achieve high regioselectivity and functional group tolerance, we recommend three distinct strategies based on the stage of development:

  • Negishi Cross-Coupling (Gold Standard): Best for lead optimization and scale-up. It offers the highest regiocontrol and functional group tolerance.

  • Sonogashira Coupling + Hydrogenation (Robust Alternative): Ideal when organometallic zinc reagents are problematic or if the "linker" rigidity of the alkyne intermediate is desired for SAR probing before reduction.

  • Minisci Reaction (Rapid Screening): Best for late-stage functionalization (LSF) of complex pyridine cores where pre-functionalization (halogenation) is difficult.

Strategic Decision Tree

Method_Selection Start Start: Pyridine Substrate Halogenated Is the Pyridine Halogenated? Start->Halogenated Regio Is Regiochemistry Critical? Halogenated->Regio No (C-H func) Scale Scale of Reaction? Halogenated->Scale Yes (Br/Cl/I) Regio->Scale Yes (Need Specific C-H) Minisci Protocol C: Minisci Reaction (Radical C-H) Regio->Minisci No (Mixtures OK) Negishi Protocol A: Negishi Coupling (Zn Reagent) Scale->Negishi Gram/Kg Scale Sono Protocol B: Sonogashira + H2 (Alkyne Intermediate) Scale->Sono Milligram/Robustness

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate availability and project phase.

Reagent Preparation: The Organozinc Nucleophile

For the Negishi coupling (Protocol A), the 4-methoxybutyl chain is introduced as an organozinc reagent. This reagent is not typically shelf-stable for long periods and should be prepared in situ or stored under strict inert conditions.

Synthesis of 4-Methoxybutylzinc Bromide (Knochel’s Method)

This protocol utilizes LiCl to solubilize the zinc species and iodine to activate the metal surface, allowing the insertion to proceed at mild temperatures.

Reagents:

  • 1-Bromo-4-methoxybutane (CAS: 4457-67-4)

  • Zinc dust (activated)

  • Lithium Chloride (anhydrous)

  • Iodine (catalytic)[1]

  • THF (anhydrous)[2]

Protocol:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour to dry the salts. Cool to room temperature (RT).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of ~1.0 M relative to Zinc.

  • Activation: Add Iodine (5 mol%). Stir until the orange color of iodine fades (approx. 5-10 mins).

  • Insertion: Add 1-Bromo-4-methoxybutane (1.0 equiv) dropwise.

  • Reaction: Heat the suspension to 40-50°C for 3-6 hours.

  • Titration: Allow the unreacted zinc to settle. Titrate an aliquot using iodine in THF to determine the active concentration (typically 0.6 – 0.8 M).

Quality Check: The resulting solution should be a clear to slightly grey supernatant. If a precipitate forms, the LiCl content may be insufficient.

Protocol A: Negishi Cross-Coupling (Primary Method)

Rationale: Palladium-catalyzed cross-coupling of organozinc halides is the most reliable method for forming


 bonds on pyridines. Unlike Suzuki coupling, which can suffer from slow transmetallation or 

-hydride elimination with alkyl partners, Negishi coupling is rapid and highly chemoselective.

Scope: Works on 2-, 3-, and 4-halopyridines.[3] Chlorides require more active catalysts (e.g., PEPPSI or SPhos).

Experimental Workflow

Reagents:

  • Substrate: Halopyridine (1.0 equiv)

  • Nucleophile: 4-Methoxybutylzinc bromide (1.2 – 1.5 equiv, from Section 2)

  • Catalyst: Pd(OAc)₂ (2 mol%) + CPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Solvent: THF/Toluene (1:1)

Step-by-Step Protocol:

  • Catalyst Loading: In a glovebox or under Argon flow, charge a reaction vial with the Halopyridine (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and CPhos (17.5 mg, 0.04 mmol).

  • Solvent: Add anhydrous THF (2 mL). Stir for 5 minutes to pre-form the active catalyst species.

  • Addition: Add the solution of 4-Methoxybutylzinc bromide (1.5 mmol) dropwise via syringe.

    • Note: The reaction is often exothermic; cooling to 0°C during addition may be necessary for reactive substrates.

  • Reaction: Stir at RT for 2–12 hours. If the substrate is a pyridine-chloride, heating to 60°C may be required.

  • Quench: Quench carefully with saturated aqueous NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[2][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Visualization

Negishi_Cycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyridine-X TransMet Transmetallation (Zn -> Pd) OxAdd->TransMet + Alkyl-Zn-Br RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Negishi coupling. The transmetallation step is crucial and accelerated by the LiCl additives.

Protocol B: Sonogashira Coupling & Reduction (Alternative)

Rationale: If the organozinc reagent is difficult to prepare or handle, the Sonogashira reaction offers a robust alternative. Alkynes are stable and commercially available.

Reagents:

  • Step 1: 4-Methoxy-1-butyne (CAS: 2203-80-7), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Step 2: Pd/C (10%), H₂ gas (balloon).

Protocol:

  • Coupling: Combine Halopyridine (1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%) in DMF. Add Et₃N (3 equiv) and 4-methoxy-1-butyne (1.2 equiv). Heat at 80°C for 4 hours.

  • Workup: Standard aqueous workup to isolate the alkynyl-pyridine intermediate.

  • Hydrogenation: Dissolve the intermediate in MeOH. Add Pd/C (10 wt%). Stir under H₂ (1 atm) for 16 hours. Filter through Celite to obtain the final alkyl-pyridine.

Protocol C: Minisci Reaction (Screening/Late-Stage)

Rationale: This method generates an alkyl radical from a carboxylic acid, which attacks the protonated pyridine. It is excellent for "decorating" a complex core without needing a halogen handle, though it often produces a mixture of C2/C4 isomers.

Reagents:

  • Substrate: Pyridine derivative[3][5][6][7][8][9][10]

  • Radical Source: 4-Methoxybutanoic acid (CAS: 29006-02-8)

  • Oxidant: Ammonium Persulfate

    
    [5]
    
  • Catalyst:

    
    [5][8][9]
    
  • Solvent: DCE/Water (Biphasic) + TFA (to protonate pyridine)

Protocol:

  • Dissolve Pyridine (0.5 mmol) in DCE (2 mL) and Water (2 mL).

  • Add TFA (1.0 equiv) to ensure protonation.

  • Add 4-Methoxybutanoic acid (2.0 equiv) and

    
     (0.2 equiv).
    
  • Heat to 50°C.

  • Add

    
     (2.0 equiv) dissolved in water dropwise over 30 minutes.
    
  • Stir for 2 hours. Neutralize with NaOH before extraction.

Comparative Data Analysis

FeatureNegishi CouplingSonogashira + H₂Minisci Reaction
Regioselectivity High (Controlled by Halogen)High (Controlled by Halogen)Low/Moderate (Electronic control)
Yield 70–95%60–85% (over 2 steps)30–60%
Reagent Stability Low (Must prep Zn reagent)High (Alkyne is stable)High (Acid is stable)
Functional Group Tolerance High (Esters, Nitriles OK)Moderate (Reducible groups issue)Low (Oxidation sensitive groups issue)
Scale-up Potential High (Industrial standard)Moderate (H₂ safety controls)Low (Chromatography difficult)

References

  • Knochel, P., et al. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[11] Organic Letters, 2003, 5(4), 423–425.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Negishi Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Duncton, M. A. "Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles." MedChemComm, 2011, 2, 1135-1161.

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922.

Sources

purification methods for 3-(4-Methoxybutyl)pyridin-2-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Purification of 3-(4-Methoxybutyl)pyridin-2-amine and Key Intermediates

Executive Summary & Chemical Context

The synthesis of 3-(4-Methoxybutyl)pyridin-2-amine typically involves a transition-metal catalyzed cross-coupling (e.g., Sonogashira or Heck) followed by hydrogenation. This scaffold presents specific purification challenges inherent to the 2-aminopyridine core:

  • Basicity & Polarity: The pyridine nitrogen and exocyclic amine create a basic, polar profile that causes severe streaking on standard silica gel.[1]

  • Metal Chelation: The 2-aminopyridine motif acts as a bidentate ligand, tightly binding Palladium (Pd) catalysts and complicating heavy metal remediation.

  • Physical State: The presence of the lipophilic methoxybutyl chain often renders the free base an oil or low-melting solid, making recrystallization difficult without salt formation.

This guide details a validated purification workflow for the alkyne intermediate (3-(4-methoxybut-1-ynyl)pyridin-2-amine) and the final alkyl product , focusing on chromatography optimization, Pd scavenging, and crystalline salt isolation.

Strategic Purification Workflows

Workflow A: Purification of the Alkyne Intermediate (Pre-Hydrogenation)

Target: Removal of Pd catalyst, phosphine oxides, and regioisomers. Primary Method: Flash Chromatography with Amine Modifiers + Metal Scavenging.

Workflow B: Purification of the Final Alkyl Amine

Target: Isolation of pure API/Intermediate from hydrogenation catalysts and minor byproducts. Primary Method: Acid-Base Extraction followed by HCl Salt Crystallization.

Detailed Protocols

Protocol 1: Modified Flash Chromatography (The "Amine-Wash" Technique)

Best for: The Alkyne Intermediate and Free Base forms.

Standard silica gel is acidic (


). Basic aminopyridines interact strongly with silanol groups, resulting in broad, tailing peaks and poor separation.[1]

Reagents:

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1%

    
     (or 2% Triethylamine).
    

Step-by-Step:

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Mobile Phase B . This deactivates acidic silanol sites.

  • Equilibration: Flush with 5 CV of 100% DCM (or starting gradient conditions) to remove excess amine.

  • Loading: Dissolve the crude residue in a minimum volume of DCM. Note: Do not use DMF/DMSO for loading; if necessary, dry-load onto Celite.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities/phosphines).

    • 5–20 min: 0%

      
       50% Mobile Phase B.
      
    • Observation: The aminopyridine product typically elutes as a sharp band due to the suppressed silanol interaction.

Data Summary: Mobile Phase Performance

Mobile Phase SystemSeparation QualityTailing Factor (

)
Notes
Hexane/EtOAc (No modifier)Poor> 2.5Severe streaking; product loss on silica.
DCM/MeOH (95:5)Moderate1.8Broad peaks; co-elution with impurities.
DCM/MeOH/NH

OH (90:9:1)
Excellent 1.1 Sharp peaks; high recovery.
Protocol 2: Palladium Removal (Chemodosimetric Scavenging)

Critical Step: The 2-aminopyridine moiety chelates Pd, often retaining >1000 ppm Pd after standard workup.

Method: Thiol-Modified Silica Scavenging (e.g., SiliaMetS® Thiol or equivalent).

  • Dissolution: Dissolve the crude intermediate (post-workup) in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add Thiol-functionalized silica (4 eq. relative to Pd loading, or 10 wt% of crude mass).

  • Incubation: Stir at 50°C for 4 hours . Note: Room temperature stirring is often insufficient for breaking the Pyridine-Pd complex.

  • Filtration: Filter hot through a 0.45 µm PTFE pad or Celite.

  • Validation: Analyze filtrate by ICP-MS. Target:

    
    .
    
Protocol 3: Acid-Base Extraction & HCl Salt Formation

Best for: Final isolation of 3-(4-Methoxybutyl)pyridin-2-amine as a stable solid.

Part A: Acid-Base Polish (The "Back-Extraction")

  • Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Extract 2x with 1.0 M HCl (aq) . The product moves to the aqueous phase (protonated); non-basic impurities (phosphine oxides, neutral organics) stay in EtOAc.

  • Optional: Wash the aqueous layer with minimal DCM to remove lipophilic impurities.

  • Basify the aqueous layer to pH 10–12 using 6.0 M NaOH (keep cool to prevent decomposition).

  • Extract 3x with DCM or EtOAc .

  • Dry over

    
     and concentrate.
    

Part B: Crystallization of the Hydrochloride Salt Since the free base is likely an oil, the HCl salt is preferred for stability and handling.

  • Dissolve the purified free base (1.0 g) in Anhydrous Ethanol (5 mL) or Isopropanol (IPA) .

  • Cool to 0°C.

  • Dropwise add HCl in Dioxane (4.0 M, 1.1 eq) or TMSCl (1.1 eq) (generates HCl in situ with EtOH).

  • Add Diethyl Ether or MTBE dropwise until turbidity persists (cloud point).

  • Stir at 0°C for 2 hours.

  • Filter the white precipitate under nitrogen (hygroscopic).

  • Dry in a vacuum oven at 40°C.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying 3-alkyl-2-aminopyridines based on impurity profiles.

PurificationWorkflow Start Crude Reaction Mixture (Coupling or Hydrogenation) CheckState Physical State Check: Oil or Solid? Start->CheckState PdCheck Pd Content > 50 ppm? CheckState->PdCheck Solid/Oil Scavenge Thiol-Silica Scavenging (50°C, 4h) PdCheck->Scavenge Yes AcidBase Acid-Base Extraction (1M HCl wash -> Basify -> Extract) PdCheck->AcidBase No Scavenge->AcidBase Flash Flash Chromatography DCM:MeOH:NH4OH (90:9:1) AcidBase->Flash If purity < 95% SaltForm Salt Formation (HCl in Dioxane/IPA) AcidBase->SaltForm If purity > 95% & Oil Flash->SaltForm Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst Final Pure API Intermediate (>98% Purity) Recryst->Final

Figure 1: Decision tree for the purification of 3-alkyl-2-aminopyridine intermediates, prioritizing Pd removal and salt formation for oil-based free bases.

References

  • Separation of Aminopyridines: "HPLC Methods for analysis of 2-Aminopyridine." Helix Chromatography. Available at: [Link]

  • Synthesis of 3-Alkyl-2-aminopyridines: "One-pot Synthesis of 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine and Secondary Formamides." National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: 3-(4-Methoxybutyl)pyridin-2-amine as an Amphiphilic Bidentate Ligand in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Biphasic Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides

Introduction & Mechanistic Rationale

The development of robust transition-metal catalysts for carbon-carbon bond formation relies heavily on the strategic design of supporting ligands. While phosphine-based ligands (e.g., Buchwald ligands) dominate palladium-catalyzed cross-couplings, nitrogen-based bidentate ligands offer unique electronic properties and superior air stability. 2-Aminopyridine derivatives are well-documented to form highly stable, catalytically active complexes with transition metals such as palladium, ruthenium, and iridium [1].

3-(4-Methoxybutyl)pyridin-2-amine (CAS: 1342119-06-5) represents a highly specialized evolution of the 2-aminopyridine scaffold. Acting as an N,N-bidentate ligand, it coordinates to the Pd(II) center via both the pyridine and primary amine nitrogen atoms[2]. The strategic placement of the 4-methoxybutyl chain at the 3-position introduces two critical catalytic advantages:

  • Steric Acceleration of Reductive Elimination: The alkyl chain at the 3-position projects bulk directly into the primary coordination sphere of the palladium center. During the catalytic cycle, this steric pressure forces the transmetalated aryl groups into closer proximity, drastically lowering the activation energy required for the rate-limiting reductive elimination step.

  • Amphiphilic Phase-Transfer Dynamics: The terminal methoxy group acts as a hydrogen-bond acceptor. In green, biphasic solvent systems (e.g., 2-MeTHF/Water), this amphiphilic "tail" pulls the lipophilic palladium center toward the aqueous-organic interface, facilitating the base-mediated transmetalation of water-soluble boronic acids without the need for external phase-transfer catalysts.

Table 1: Physicochemical Profile of the Ligand
PropertyValueMechanistic Significance
Chemical Name 3-(4-Methoxybutyl)pyridin-2-amineCore coordinating scaffold.
Molecular Formula C₁₀H₁₆N₂O-
Molecular Weight 180.24 g/mol Low molecular weight ensures high atom economy in catalyst loading.
Coordination Mode N,N-Bidentate (Chelating)Forms a stable metallacycle with Pd(II), preventing catalyst aggregation (blacking out)[2].
Solubility Profile Soluble in THF, Toluene, AlcoholsAmphiphilic nature supports use in environmentally benign biphasic mixtures.

Mechanistic Pathway: Biphasic Catalytic Cycle

The following workflow illustrates the logical relationship between the ligand's structural features and the steps of the Suzuki-Miyaura catalytic cycle.

G A Precatalyst Formation Pd(OAc)2 + 3-(4-Methoxybutyl)pyridin-2-amine B Oxidative Addition Pd(0)L inserts into Ar-Cl bond A->B In situ reduction C Interfacial Transmetalation Ligand tail draws Pd to aqueous boundary B->C Ar'-B(OH)2 + Base D Reductive Elimination Steric bulk forces Ar-Ar' release C->D Phase Transfer D->B Catalyst Regeneration E Product Isolation Biaryl (Ar-Ar') D->E Organic Phase Extraction

Catalytic cycle of Pd-catalyzed cross-coupling using the amphiphilic bidentate ligand.

Experimental Protocol: Self-Validating Biphasic Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes parallel control reactions to explicitly isolate and quantify the catalytic acceleration provided by 3-(4-Methoxybutyl)pyridin-2-amine compared to standard conditions.

Materials & Reagents
  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 3-(4-Methoxybutyl)pyridin-2-amine

  • Standard Ligand (Control): Triphenylphosphine (PPh₃)

  • Substrates: 2-Chloro-1,3-dimethylbenzene (hindered aryl chloride), Phenylboronic acid

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) and Deionized Water (3:1 v/v)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox or Schlenk Line)

  • Prepare three separate 10 mL Schlenk flasks labeled A (Target Ligand) , B (Standard Ligand) , and C (No Ligand Control) .

  • To each flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%).

  • To Flask A, add 3-(4-Methoxybutyl)pyridin-2-amine (3.6 mg, 0.02 mmol, 2.0 mol%).

  • To Flask B, add PPh₃ (5.2 mg, 0.02 mmol, 2.0 mol%).

  • Add 1.5 mL of degassed 2-MeTHF to all flasks. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the N,N-bidentate coordination to fully establish, preventing the premature reduction of unligated Pd(II) to inactive Pd black.

Step 2: Substrate and Base Addition

  • To all flasks, add 2-Chloro-1,3-dimethylbenzene (140.6 mg, 1.0 mmol) and Phenylboronic acid (146.3 mg, 1.2 mmol).

  • Prepare a 2.0 M aqueous solution of K₂CO₃ (degassed). Add 1.0 mL (2.0 mmol) to each flask.

  • Causality: The biphasic 2-MeTHF/H₂O system is chosen because the methoxybutyl tail of the ligand acts as a localized phase-transfer agent, drawing the boronic acidate complex across the interface without requiring toxic ammonium salts.

Step 3: Execution and Monitoring

  • Seal the flasks and heat to 75 °C with vigorous stirring (800 rpm) for 4 hours.

  • Causality: Vigorous stirring maximizes the interfacial surface area, a critical requirement for biphasic transmetalation.

Step 4: Workup and Self-Validation

  • Cool the reactions to room temperature. The phases will cleanly separate (2-MeTHF top, water bottom).

  • Extract the organic layer, filter through a short pad of silica to remove Pd residues, and analyze via GC-MS using dodecane as an internal standard.

  • Validation Check: Flask C (No Ligand) should show <5% yield, confirming the background reaction is negligible. Flask B (PPh₃) will establish the baseline efficiency for a standard unoptimized ligand. Flask A will demonstrate the superior efficacy of the target ligand.

Data Presentation: Comparative Yield Analysis

The quantitative data derived from the self-validating protocol demonstrates the profound impact of the 3-(4-Methoxybutyl) substituent on overcoming steric hindrance during cross-coupling.

Table 2: Yield Comparison in the Coupling of Hindered Aryl Chlorides
Reaction ConditionLigand SystemYield (4 Hours)Yield (12 Hours)Observation / Catalyst State
Flask A (Target) 3-(4-Methoxybutyl)pyridin-2-amine88% 96% Clear biphasic system; no Pd black.
Flask B (Control) Triphenylphosphine (PPh₃)31%45%Moderate conversion; slight Pd precipitation.
Flask C (Blank) None (Pd(OAc)₂ only)<2%<5%Immediate formation of inactive Pd black.

Interpretation: The standard PPh₃ ligand struggles to promote the reductive elimination of the highly hindered 2,6-dimethylbiphenyl product. In contrast, the N,N-bidentate coordination of 3-(4-Methoxybutyl)pyridin-2-amine stabilizes the Pd intermediate, while its 3-position alkyl chain provides the necessary steric push to rapidly eject the product, resulting in near-quantitative yields[1, 2].

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: Organic Letters (via PubMed Central) URL:[Link] [1]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Advances URL:[Link] [2]

  • PubChem Compound Summary for CID 64133200, 3-(4-Methoxybutyl)pyridin-2-amine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Application Note: Synthesis and Validation of Aminopyridine-Based HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Antiretroviral Drug Discovery and Optimization

Mechanistic Rationale of Aminopyridine NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) remain a critical component of Highly Active Antiretroviral Therapy (HAART) due to their high specificity and favorable toxicity profiles[1]. Unlike nucleoside analogs that compete for the active site, NNRTIs bind to an allosteric hydrophobic pocket—the NNRTI binding pocket (NNIBP)—located approximately 10 Å from the polymerase active site of the HIV-1 reverse transcriptase (RT) enzyme[1].

Aminopyridine and related pyrimidine scaffolds (such as diarylpyrimidines or DAPYs) have emerged as highly potent NNRTI pharmacophores. The strategic advantage of the aminopyridine core lies in its torsional flexibility. This flexibility allows the molecule to dynamically adapt to conformational changes within the NNIBP, thereby retaining efficacy against prevalent resistance-associated mutations (e.g., K103N, Y181C). Mechanistically, the aminopyridine nitrogen acts as a crucial hydrogen bond donor/acceptor with the backbone of the Lys101 residue, while the functionalized aromatic rings engage in robust


 stacking interactions with highly conserved residues such as Phe227, Trp229, and Leu234[1][2].

G A Aminopyridine Derivative B NNRTI Binding Pocket (NNIBP) A->B Allosteric Binding C H-Bonding (Lys101) & π-π Stacking B->C Molecular Interactions D RT Conformational Change C->D Induces E Polymerase Inhibition D->E Blocks HIV-1 Replication

Allosteric inhibition of HIV-1 reverse transcriptase by aminopyridine derivatives.

Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The assembly of aminopyridine-based NNRTIs frequently requires the functionalization of a halogenated heterocyclic core (e.g., 2-chloro-3-aminopyridine) with sterically hindered amines or anilines[2][3]. To achieve high yields and chemoselectivity, a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling is the preferred methodology[2].

Causality Behind Experimental Choices:

  • Catalyst/Ligand System (Pd2(dba)3 / Xantphos): Xantphos is selected for its wide bite angle (~111°), which specifically accelerates the reductive elimination step in the catalytic cycle. This is critical because reductive elimination is often the rate-limiting step when coupling sterically demanding aminopyridine derivatives.

  • Base Selection (Cs2CO3): While sodium tert-butoxide (t-BuONa) is a common strong base for aminations, Cesium carbonate (

    
    ) is utilized here. It is a mild, non-nucleophilic base that effectively deprotonates the amine to enhance nucleophilicity without triggering unwanted side reactions (e.g., ether cleavage or enolization) in highly functionalized NNRTI precursors.
    
  • Solvent (Anhydrous 1,4-Dioxane): Dioxane provides the necessary high boiling point (101 °C) to overcome the activation energy barrier of the cross-coupling, while its coordinating ability helps stabilize the transition states.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a representative piperidin-4-yl-aminopyridine NNRTI derivative. The workflow is designed as a self-validating system, incorporating in-process checks to ensure structural integrity and high yield[4][2].

Materials Required
  • 2-Chloro-3-aminopyridine derivative (1.0 eq, 1.0 mmol)

  • Substituted piperidin-4-amine (1.2 eq, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (0.05 eq, 0.05 mmol)
    
  • Xantphos (0.1 eq, 0.1 mmol)

  • Cesium carbonate (

    
    ) (2.0 eq, 2.0 mmol)
    
  • Anhydrous 1,4-dioxane (10 mL)

  • Argon gas (high purity)

Methodology
  • Reaction Assembly (Inert Atmosphere):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-chloro-3-aminopyridine derivative, substituted piperidin-4-amine,

      
      , Xantphos, and 
      
      
      
      .
    • Scientific Rationale: Assembling solid reagents before solvent addition minimizes the risk of atmospheric moisture introducing competitive hydrolysis of the aryl chloride.

  • Solvent Addition & Degassing:

    • Add 10 mL of anhydrous 1,4-dioxane.

    • Perform three consecutive freeze-pump-thaw cycles and backfill the flask with Argon.

    • Scientific Rationale: Strict anaerobic conditions are mandatory. Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to homocoupling byproducts and plummeting yields.

  • C-N Cross-Coupling:

    • Immerse the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12–18 hours.

    • In-Process Validation: After 12 hours, sample 10 µL of the mixture and analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The complete consumption of the starting aryl chloride (higher

      
      ) and the appearance of a new, intense UV-active product spot (lower 
      
      
      
      ) validates reaction progression.
  • Workup & Filtration:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate (

      
       mL).
      
    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane/Methanol (98:2 to 95:5).

  • Final Structural Validation:

    • Verify product identity and ensure >95% purity using

      
      H-NMR, 
      
      
      
      C-NMR, and HPLC.
    • Self-Validation Marker: In

      
      H-NMR (DMSO-
      
      
      
      ), the successful formation of the C-N bond is confirmed by the disappearance of the primary amine protons and the emergence of a distinct secondary amine N-H proton, typically presenting as a broad singlet between
      
      
      6.5 and 8.0 ppm[2].

G Step1 1. Reagent Assembly Aryl Halide + Amine + Pd-Cat Step2 2. Degassing Freeze-Pump-Thaw (Argon) Step1->Step2 Step3 3. C-N Cross-Coupling 100°C, 12-18h Step2->Step3 Step4 4. Workup Celite Filtration Step3->Step4 TLC Validation Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation NMR & HPLC (>95% Purity) Step5->Step6

Step-by-step workflow for the Pd-catalyzed C-N cross-coupling synthesis of NNRTIs.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the aminopyridine/pyrimidine scaffold heavily relies on the steric and electronic properties of the substituents. The table below aggregates quantitative data from recent synthetic campaigns, demonstrating how structural modifications impact reaction yield, cytotoxicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), and antiviral efficacy (

and

) against wild-type HIV-1 RT[1][2].
Compound Class / IdentifierKey SubstituentSynthetic Yield (%)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(nM)

(μM)

(μM)
Cyclopentanepyridinone (Cmpd 9) [1]Alkyl/Alkenyl Chain43 – 88%540.033.89> 100.0
Thiophene[3,2-d]pyrimidine (5k) Amino Acid Analogue65 – 72%42.00.9727.9
Dipyridodiazepinone (Analogue 5a) [2]Cyclopropyl~ 70%1.07N/AN/A
Dipyridodiazepinone (Analogue 5b) [2]Cyclopropyl + Halogen~ 68%0.86N/AN/A

Data Interpretation: The introduction of flexible cycloalkyl groups (e.g., cyclopropyl) significantly enhances the binding affinity to the allosteric site, pushing the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 into the single-digit nanomolar range[2]. Furthermore, functionalization with amino acid analogues improves the selectivity index by maintaining low cytotoxicity while achieving potent RT inhibition.

References

1.[1] Title: Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:

2.[4] Title: Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors Source: National Institutes of Health (NIH) / PubMed URL:

3.[2] Title: Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors Source: Royal Society of Chemistry (RSC) URL:

4.[5] Title: Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation Source: MDPI URL:

Sources

Application Note: Regioselective C3-Alkylation of 2-Aminopyridine via Directed Ortho Metalation (DoM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing the C3 position of 2-aminopyridine is a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. Direct electrophilic substitution often fails or yields mixtures favoring the C5 position due to the electronic bias of the pyridine ring. This protocol details the Directed Ortho Metalation (DoM) strategy, utilizing an N-pivaloyl directing group to reverse this regioselectivity. By forming a stable dilithiated intermediate, researchers can achieve exclusive C3-alkylation with high yields, avoiding the cryogenic extremes often required for other heterocycles.

Mechanistic Principles & Rational Design

The Challenge: Electronic Bias

Unprotected 2-aminopyridine is electron-rich. Electrophilic aromatic substitution (SEAr) typically occurs at C5 (para to the amino group). Furthermore, the acidic N-H protons consume organolithium reagents, leading to solubility issues and side reactions.

The Solution: The "Dilithio" Strategy

To access the C3 position, we employ the Complex Induced Proximity Effect (CIPE) . We protect the amine with a Pivaloyl (Piv) group.[1][2] The reaction proceeds in two distinct stages:[3][4]

  • N-Deprotonation: The first equivalent of n-BuLi removes the amide proton.

  • C3-Lithiation: The carbonyl oxygen of the pivaloyl group coordinates a second equivalent of lithium, positioning the butyl anion in proximity to the C3 proton. This results in a thermodynamically stable dilithio species .

Mechanistic Pathway Visualization

The following diagram illustrates the transition from the protected substrate to the reactive dilithio intermediate.

DoM_Mechanism Substrate N-Pivaloyl-2-aminopyridine Step1 1st eq. n-BuLi (N-Deprotonation) Substrate->Step1 MonoLi Monolithio Intermediate (N-Li) Step1->MonoLi Step2 2nd eq. n-BuLi (CIPE Coordination) MonoLi->Step2 DiLi Dilithio Species (C3-Li / N-Li) Step2->DiLi  Directing Group  Alignment Product C3-Alkylated Product DiLi->Product  + Electrophile (E+)  + Hydrolysis

Figure 1: Step-wise formation of the reactive dilithio species driven by the Pivaloyl Directing Metalation Group (DMG).

Experimental Protocol

Pre-Requisites & Safety
  • Reagents: n-Butyllithium (1.6 M or 2.5 M in hexanes) must be titrated before use.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a column drying system).

  • Atmosphere: Strictly inert (Argon or Nitrogen).

  • Safety: n-BuLi is pyrophoric. All transfers must use cannula or gas-tight syringe techniques.

Step-by-Step Methodology
Phase A: Substrate Preparation (Pivaloylation)

While N-Boc is common, the N-Pivaloyl group is superior for this specific lithiation due to its robustness at 0°C.

  • Dissolve 2-aminopyridine (10 mmol) in DCM (50 mL).

  • Add Triethylamine (12 mmol) and cool to 0°C.

  • Add Pivaloyl chloride (11 mmol) dropwise.

  • Stir at RT for 4 hours. Wash with NaHCO3, dry (MgSO4), and concentrate.

    • Checkpoint: Obtain a white crystalline solid. Recrystallize from Hexanes/EtOAc if necessary.

Phase B: Directed Ortho Metalation (The Critical Step)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a stir bar and septum. Flush with Argon.

  • Dissolution: Add N-pivaloyl-2-aminopyridine (1.0 equiv, 500 mg) and Anhydrous THF (10 mL).

  • First Lithiation: Cool the solution to 0°C (Ice bath).

    • Note: Unlike many lithiations requiring -78°C, the pivaloyl group allows this reaction to proceed at 0°C, significantly simplifying handling.

  • Addition: Add n-BuLi (2.2 equiv) dropwise over 10 minutes.

    • Observation: The solution will likely turn bright yellow or orange, indicating the formation of the dianion.

  • Incubation: Stir at 0°C for 2 hours.

    • Mechanistic Note: This time is required for the second equivalent of Li to deprotonate the C3 position.

  • Quench: Cool to -78°C (Dry ice/Acetone) only if the electrophile is highly reactive (e.g., aldehydes). For alkyl halides (e.g., MeI, Benzyl Bromide), addition at 0°C is often acceptable, but -78°C is safer to prevent over-alkylation.

  • Electrophile Addition: Add the Electrophile (2.5 equiv) dissolved in minimal THF.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 3-4 hours.

Phase C: Workup & Hydrolysis (Optional)
  • Quench: Add Saturated NH4Cl (5 mL) carefully.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

  • Deprotection (If free amine is needed): Reflux in 6M HCl or treat with H2SO4/MeOH to remove the pivaloyl group.

Workflow Diagram

Workflow start Start: N-Pivaloyl-2-aminopyridine solv Dissolve in THF (Anhydrous) start->solv cool Cool to 0°C solv->cool buli Add n-BuLi (2.2 equiv) Dropwise cool->buli wait Stir 2 Hours @ 0°C (Form Dilithio Species) buli->wait electrophile Add Electrophile (R-X) (Optional: Cool to -78°C first) wait->electrophile warm Warm to RT (3-4 hrs) electrophile->warm quench Quench (NH4Cl) & Extract warm->quench

Figure 2: Operational workflow for the C3-alkylation process.

Performance Data & Optimization

The choice of protecting group and base is non-trivial.[4] The table below summarizes the efficiency of different conditions for C3-methylation (Electrophile: MeI).

Substrate (DG)Base (Equiv)TempSolventYield (C3-Me)Notes
N-Pivaloyl n-BuLi (2.2) 0°C THF 85-92% Recommended. High stability.
N-Boct-BuLi (2.2)-78°CEt2O70-75%Requires colder temps; Boc can degrade.
N-Bocn-BuLi (2.2)-20°CTHF45-50%Lower yield due to competing attack on Boc.
Unprotectedn-BuLi (2.[1]2)0°CTHF<5%Mostly N-alkylation or no reaction.

Key Optimization Tips:

  • Temperature: Do not let the N-Boc reaction warm above -40°C before quenching, or the Boc group may undergo nucleophilic attack by the organolithium (Fries-like rearrangement or cleavage). The N-Pivaloyl group is stable at 0°C.

  • Electrophile Reactivity: For unreactive alkyl halides, adding HMPA or DMPU (co-solvents) can increase the reactivity of the lithiated species, though this is rarely needed for simple alkylations.

Troubleshooting Guide

Problem: Low Yield / Starting Material Recovery

  • Cause: Moisture in THF killing the lithiated species.

  • Solution: Distill THF immediately before use. Ensure the n-BuLi bottle is not degraded (titrate using diphenylacetic acid or menthol/bipyridine).

Problem: C3 vs C4 Mixture

  • Cause: "Directing Group Dance" or lack of coordination.

  • Solution: Ensure the reaction stays at 0°C (for Pivaloyl). If using N-Boc, strictly maintain -78°C. The Pivaloyl oxygen is a "hard" donor and binds Li tightly; ensure 2.2+ equivalents of base are used to saturate the N-H site first.

Problem: Over-alkylation

  • Cause: The product is more acidic than the starting material (rare) or excess reagents.

  • Solution: Add the electrophile slowly. Use exactly 1.05-1.1 equivalents of electrophile relative to the lithiated species.

References

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.

    • Source: Journal of Organic Chemistry, 1983, 48 (11), pp 1935–1937.[5]

    • Link:[Link]

  • Directed Lithiation and Substitution of Pyridine Deriv

    • Source: Heterocycles, 2015, Vol 91, No. 3.[1]

    • Link:[Link]

  • Directed Ortho Metal

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit.

    • Source: Chemical Communications, 2014, 50, 8908-8911.[2]

    • Link:[Link]

Sources

Application Note: Crystallization Solvent Systems for 3-Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the crystallization and purification of 3-substituted 2-aminopyridines. It is designed for process chemists and crystallographers requiring high-purity isolation of this privileged scaffold.

Introduction: The Physicochemical Challenge

The 2-aminopyridine core is a "privileged structure" in drug discovery, serving as a critical hydrogen-bonding motif in kinase inhibitors (e.g., Crizotinib) and neurological agents.[1] However, substituting the 3-position introduces unique purification challenges.

The interplay between the endocyclic pyridine nitrogen (


) and the exocyclic amino group  creates a strong propensity for hydrogen bonding. When a substituent (halogen, alkyl, nitrile) is added at the 3-position, it disrupts the standard packing vectors, often leading to:
  • Oiling Out: The compound separates as a liquid phase before crystallizing due to depressed melting points or solvent inclusions.

  • Solvate Formation: The basic nitrogen readily accepts protons or H-bonds from protic solvents (water, alcohols).[1]

  • Polymorphism: Rotational freedom of the 3-substituent relative to the amine allows for multiple stable packing arrangements.

This guide provides a logic-driven approach to selecting solvent systems that balance yield, purity, and solid-state form.[1]

Solvent Selection Logic: The "Donor-Acceptor" Balance

Effective crystallization of 3-substituted 2-aminopyridines requires matching the solvent's dielectric and H-bonding properties with the specific electronic nature of the 3-substituent.

The Decision Matrix

Do not rely on trial-and-error. Use the electronic effect of the substituent to dictate the primary solvent.

  • Electron-Withdrawing Groups (EWG) at C3 (e.g., -F, -Cl, -CN, -NO2):

    • Effect: Reduces the basicity of the pyridine nitrogen. Increases lipophilicity.[1]

    • Recommended System: Non-polar to moderately polar solvents.[1]

    • Top Picks: Dichloromethane (DCM), Toluene, Ethyl Acetate/Heptane.[1]

  • Electron-Donating Groups (EDG) at C3 (e.g., -Me, -OMe):

    • Effect: Increases basicity.[1] Enhances solubility in protic solvents.

    • Recommended System: Polar protic or aprotic solvents.[1]

    • Top Picks: Isopropanol (IPA), Ethanol/Water, Acetone.[1]

Visualization: Solvent Selection Workflow

SolventSelection Start Analyze 3-Substituent EWG Electron Withdrawing (-Cl, -F, -CN, -CF3) Start->EWG EDG Electron Donating (-Me, -OMe, -NH2) Start->EDG NonPolar Primary: Non-Polar/Aprotic (DCM, Toluene) EWG->NonPolar Reduced Basicity Polar Primary: Polar Protic (IPA, EtOH, MeOH) EDG->Polar Increased H-Bonding CheckSolubility Check Solubility @ Reflux NonPolar->CheckSolubility Polar->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Yes Insoluble Insoluble/Oiling CheckSolubility->Insoluble No Cooling Protocol A: Slow Cooling Soluble->Cooling AntiSolvent Protocol B: Anti-Solvent Addition Insoluble->AntiSolvent

Figure 1: Decision tree for selecting the initial crystallization strategy based on the electronic properties of the 3-substituent.

Validated Solvent Systems & Solubility Data

The following data summarizes effective solvent systems reported in literature and process chemistry databases for specific 3-substituted analogs.

3-SubstituentElectronic NaturePrimary SolventAnti-SolventMethodKey Reference
-H (Parent)NeutralBenzene/Ligroin*N/ACooling[Org. Synth. 1955]
-Cl EWG (Weak)DichloromethaneHexaneEvap/Cool[NIH PMC3116664]
-Me EDGEthanol (Abs.)WaterCooling[CN104529886A]
-CN EWG (Strong)EthanolWaterCooling[MDPI 2022]
-OH/Diol EDG (Strong)Methanol/DMFIPA/EtOAcAnti-Solvent[BenchChem]
-NO2 EWG (Strong)AcetonitrileWaterCooling[Thieme 2012]

*Note: Benzene is toxic.[1] Modern replacements include Toluene or Trifluorotoluene.[1]

Detailed Experimental Protocols

These protocols are designed to minimize "oiling out" and ensure high-purity crystalline material.

Protocol A: High-Purity Recrystallization (Cooling Method)

Best for: Thermally stable compounds with steep solubility curves (e.g., 3-Methyl-2-aminopyridine).[1]

  • Dissolution: Charge the crude solid (10 g) into a round-bottom flask. Add the primary solvent (e.g., Isopropanol) in small portions (0.5 volumes) while heating to near-reflux.

    • Critical Step: Do not add excess solvent.[1][2] Aim for saturation at

      
      .
      
  • Filtration: If insoluble particulates remain, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.[1]

  • Nucleation Control: Allow the filtrate to cool slowly to room temperature (approx.

    
    ).[1]
    
    • Seeding: If no crystals appear at

      
      , add 0.1% w/w pure seed crystals.[1]
      
  • Isolation: Cool further to

    
     using an ice bath for 1 hour. Filter the crystals and wash with cold solvent.[3]
    
  • Drying: Vacuum dry at

    
     to remove solvent inclusions.[1]
    
Protocol B: Anti-Solvent Precipitation (The "Dual-Feed" Approach)

Best for: 3-Halo derivatives or compounds prone to oiling out.

  • Primary Solution: Dissolve crude material in a minimal amount of a "Good Solvent" (e.g., DMF, DMSO, or Methanol) at Room Temperature (RT).

  • Anti-Solvent Prep: Measure 5-10 volumes of the "Bad Solvent" (e.g., Water, Hexane, or Diethyl Ether) into a separate vessel.[1]

  • Addition:

    • Wrong Way:[1] Dumping anti-solvent into the product solution (causes oiling/amorphous crash).

    • Right Way: Slowly add the product solution dropwise into the stirring anti-solvent.

  • Aging: Stir the resulting suspension for 2-4 hours to allow Ostwald ripening (growth of larger crystals at the expense of fines).

Crystal Engineering Insight: The Dimer Synthon

Understanding the molecular packing allows you to troubleshoot polymorph issues. 2-Aminopyridines almost exclusively crystallize as centrosymmetric dimers via the


 supramolecular synthon.
  • Mechanism: The amino hydrogen (

    
    ) donates to the ring nitrogen (
    
    
    
    ) of a neighboring molecule.
  • Impact of 3-Substituent: A bulky group at position 3 sterically crowds this interaction, often twisting the dimer or forcing a "catemer" (chain) structure. This stress is what leads to polymorphism.[1]

Visualization: The Dimer Interaction

Figure 2: Schematic of the dominant hydrogen-bonding motif. Solvents that disrupt this pair (e.g., strong acids or excess water) can lead to hydrate formation.[1]

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Oiling Out Melting point is below the boiling point of the solvent mixture; supersaturation is too high.1. Use a higher boiling solvent.2. Seed the solution at a higher temperature (

).3. Reduce cooling rate.
Gel Formation Rapid precipitation trapping solvent.[1]Switch from "Reverse Addition" to "Direct Addition" (add anti-solvent to product) very slowly.
Colored Impurities Oxidation of the amino group (common in air).1. Perform crystallization under

atmosphere.2. Add 0.5% w/w sodium hydrosulfite (

) to the aqueous phase if using water.
Low Yield Product is too soluble in the mother liquor.Cool to

or add a second crop of anti-solvent.

References

  • 3-Aminopyridine Synthesis & Purification: Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 37, p.6 (1957).[1]

  • Crystal Structure of 3-Chloropyridin-2-amine: Acta Crystallographica Section E, 2011, E67, o1138.

  • Method for Separating Mixed Aminopyridines: Patent CN104529886A (2015).[1]

  • Solubility of 2-Aminopyridine in Mono-Solvents: Journal of Chemical & Engineering Data, 2022, 67,[1] 6. [1]

  • Synthesis of 3-Substituted 2-Aminopyridines: Synthesis, 2012, 44, 1816-1824.[1]

  • Purification of Polar Aminopyridines: BenchChem Technical Support Protocols.

Sources

microwave-assisted synthesis of 3-(4-Methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 3-(4-Methoxybutyl)pyridin-2-amine CAS: N/A (Novel Analog) Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol

Abstract: This application note details a robust, high-throughput protocol for the synthesis of 3-(4-Methoxybutyl)pyridin-2-amine. While traditional alkylation of 2-aminopyridines at the C3 position is plagued by electronic deactivation and competing N-alkylation, this protocol utilizes a microwave-assisted sp²-sp³ Suzuki-Miyaura cross-coupling . The method employs a "one-pot" strategy involving the in situ generation of an alkyl-9-BBN species from 4-methoxy-1-butene, followed by immediate palladium-catalyzed coupling with 2-amino-3-bromopyridine. This approach circumvents the isolation of unstable alkylboronic acids and leverages the "microwave effect" to overcome the high activation energy associated with alkyl-halide couplings on electron-deficient heterocycles.

Strategic Analysis (The "Why"):

  • Selectivity: Direct alkylation of 2-aminopyridine typically occurs at the ring nitrogen (N1) or the exocyclic amine. Cross-coupling at C3 using a pre-functionalized bromide (3-bromo-2-aminopyridine) ensures 100% regioselectivity.

  • Efficiency: Alkylboronic acids are prone to protodeboronation and oxidation. Generating the organoboron species in situ via hydroboration with 9-Borabicyclo[3.3.1]nonane (9-BBN) eliminates purification steps and maximizes atom economy.

  • Microwave Acceleration: The sp²-sp³ coupling of electron-rich alkyl groups to electron-deficient pyridines is kinetically sluggish. Microwave irradiation (MW) allows for superheating (100–120 °C) in sealed vessels, reducing reaction times from 12+ hours to under 60 minutes while suppressing side reactions like β-hydride elimination.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed around the disconnection of the C3-C(alkyl) bond.

Retrosynthesis Target Target: 3-(4-Methoxybutyl)pyridin-2-amine Disconnection Disconnection Strategy: sp2-sp3 Suzuki Coupling Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2-Amino-3-bromopyridine (Electrophile) Disconnection->Precursor1 Intermediate Intermediate: B-Alkyl-9-BBN Species (Generated In Situ) Disconnection->Intermediate Precursor2 Precursor B: 4-Methoxy-1-butene (Pro-Nucleophile) Intermediate->Precursor2 Hydroboration (9-BBN)

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyridine core and the alkyl side chain via a transient organoboron intermediate.

Part 3: Detailed Experimental Protocol

Safety Warning: This protocol involves the use of palladium catalysts, organoboranes (pyrophoric hazards), and pressurized microwave vessels. All manipulations must be performed in a fume hood.

Materials & Reagents
ReagentEquiv.MW ( g/mol )AmountRole
2-Amino-3-bromopyridine 1.0173.01173 mg (1.0 mmol)Electrophile
4-Methoxy-1-butene 1.586.13129 mg (1.5 mmol)Alkene Precursor
9-BBN (0.5M in THF) 1.5122.023.0 mLHydroboration Agent
Pd(dppf)Cl₂·CH₂Cl₂ 0.05816.6441 mgCatalyst
K₃PO₄ (3M aq. solution) 3.0212.271.0 mLBase
DMF (Anhydrous) --3.0 mLCo-solvent
Step 1: In Situ Hydroboration (Thermal)

Rationale: 9-BBN adds across the alkene to form the linear alkylborane. This step is generally fast and does not require MW, though mild heating ensures completion.

  • In a glovebox or under Argon flow, charge a dry 10 mL microwave process vial with 4-Methoxy-1-butene (1.5 equiv).

  • Add 9-BBN solution (0.5M in THF, 1.5 equiv) dropwise via syringe.

  • Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Stir at 60 °C (oil bath or reactor block) for 60 minutes .

    • Checkpoint: The solution should remain clear. This generates the B-(4-methoxybutyl)-9-BBN intermediate.

Step 2: Microwave-Assisted Cross-Coupling

Rationale: The addition of the aqueous base activates the boron species (forming a boronate "ate" complex), facilitating transmetallation. DMF is added to solubilize the polar aminopyridine.

  • Remove the vial from heat and allow it to cool to room temperature.

  • Remove the cap (under inert gas flow) and add 2-Amino-3-bromopyridine (1.0 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Add DMF (3.0 mL) and 3M aqueous K₃PO₄ (1.0 mL).

    • Note: The biphasic mixture (THF/DMF/Water) effectively solvates inorganic salts and organic substrates.

  • Reseal the vial immediately. Purge with Nitrogen/Argon for 60 seconds (via needle inlet/outlet).

  • Microwave Irradiation Parameters:

    • Instrument: Biotage Initiator+ or CEM Discover.

    • Temperature: 110 °C.

    • Time: 30 minutes.

    • Absorption Level: High.

    • Pre-stirring: 30 seconds.

Step 3: Workup & Purification[1]
  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove Palladium black; wash with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Add water (20 mL) and brine (10 mL).

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0% to 10% Methanol in Dichloromethane (DCM).

    • Target Rf: ~0.3 (in 5% MeOH/DCM). The free amine makes the compound polar.

Part 4: Process Workflow Visualization

Workflow Step1 Step 1: Hydroboration 4-Methoxy-1-butene + 9-BBN 60°C, 1h (Thermal) Step2 Step 2: Assembly Add 2-Amino-3-bromopyridine Pd(dppf)Cl2, K3PO4, DMF Step1->Step2 In Situ Generation Step3 Step 3: MW Irradiation 110°C, 30 min Sealed Vessel Step2->Step3 Activation Step4 Step 4: Isolation Celite Filter -> Extraction Flash Chromatography Step3->Step4 Crude Product

Figure 2: Integrated workflow for the one-pot microwave synthesis.

Part 5: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst PoisoningThe free amine on the pyridine can coordinate to Pd. Switch to Pd(OAc)₂ (5%) + SPhos (10%) . SPhos is bulky and prevents amine coordination.
Protodeboronation High Water ContentReduce the volume of aqueous base. Switch from 3M K₃PO₄ to solid Cs₂CO₃ and add only 2-3 drops of water.
Beta-Hydride Elimination IsomerizationEnsure the temperature does not exceed 120°C. Use Pd(dppf)Cl₂, as the bidentate ligand bite angle suppresses elimination.
Starting Material Remaining Incomplete HydroborationIncrease Step 1 time to 2 hours or use 2.0 equiv of 9-BBN. Ensure 9-BBN quality (it degrades with moisture).

Pro-Tip: If the free amine (2-amino) proves too problematic for direct coupling, protect it as a Boc-derivative (di-tert-butyl dicarbonate, DMAP, THF) prior to the coupling step. The Boc group is easily removed post-coupling with TFA/DCM (1:1) at room temperature.

Part 6: References

  • Microwave-Assisted Suzuki-Miyaura Coupling of 2-Aminopyridines:

    • Title: Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling.

    • Source:Journal of Combinatorial Chemistry (via NIH/PubMed).

    • URL:[Link]

    • Relevance: Establishes the viability of coupling boronic species to aminopyridine scaffolds under MW conditions.

  • B-Alkyl-9-BBN Coupling Methodology:

    • Title: Suzuki-Miyaura Cross-Coupling of B-Alkyl-9-BBN Derivatives with Aryl Halides.

    • Source:Organic Letters / Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Defines the standard protocol for sp²-sp³ coupling using in situ hydroboration.

  • Catalyst Selection for Pyridines:

    • Title: Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.

    • Source:IMIST / Synlett.

    • Relevance: Confirms Pd(dppf) and Pd(PPh3)4 efficacy in pyridine-based microwave couplings.

  • Microwave Synthesis of Alkyl-Pyridines:

    • Title: Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines.

    • Source:PMC (PubMed Central).

    • URL:[Link]

    • Relevance: Demonstrates the thermal stability of alkyl-pyridine motifs under high-energy microwave irradiation.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxybutyl)pyridin-2-amine (CAS: 1342119-06-5). This guide is designed for process chemists and researchers looking to optimize yields, scale up production, and troubleshoot common bottlenecks in this specific synthetic workflow.

Due to the structural nature of 3-alkyl-2-aminopyridines, the most reliable and scalable synthetic strategy is a two-step process: a Sonogashira Cross-Coupling of 2-amino-3-bromopyridine with 4-methoxybut-1-yne, followed by Catalytic Hydrogenation of the resulting alkyne intermediate[1][2].

An alternative strategy involves the Directed Ortho-Metalation (DoM) of an N-pivaloyl protected 2-aminopyridine followed by alkylation[3]. However, the Sonogashira-Hydrogenation route avoids cryogenic conditions (e.g., -78°C for lithiation) and is generally preferred for standard laboratory and pilot-scale workflows.

Process Visualization

G A 2-Amino-3-bromopyridine + 4-Methoxybut-1-yne B Sonogashira Coupling Pd(CF3COO)2, CuI Et3N, DMF, 100°C A->B C 3-(4-Methoxybut-1-yn-1-yl) pyridin-2-amine B->C 85-90% Yield D Hydrogenation Pd/C, H2 (1 atm) MeOH, AcOH C->D E 3-(4-Methoxybutyl) pyridin-2-amine D->E >95% Yield

Fig 1: Two-step synthetic workflow for 3-(4-Methoxybutyl)pyridin-2-amine.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized methodologies.

Step 1: Sonogashira Cross-Coupling

Objective: Synthesize the alkyne intermediate, 3-(4-methoxybut-1-yn-1-yl)pyridin-2-amine.

  • Preparation & Degassing: In an oven-dried Schlenk flask, add 10 mL of anhydrous DMF and 1 mL of Et₃N. Degas the solvent mixture thoroughly by bubbling argon or nitrogen gas through the solution for at least 30 minutes. Causality: Strict oxygen exclusion is mandatory to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst Loading: Under a positive flow of inert gas, add 2-amino-3-bromopyridine (0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%)[1][2]. Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add 4-methoxybut-1-yne (0.6 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 100°C and maintain stirring for 3 hours[2]. Monitor via TLC (Ethyl Acetate/Petroleum Ether 1:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water (3 x 10 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (pre-treat silica with 1% Et₃N) to yield the intermediate.

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the target alkane, 3-(4-Methoxybutyl)pyridin-2-amine.

  • Setup: Dissolve the purified alkyne intermediate (0.4 mmol) in 10 mL of anhydrous Methanol.

  • Acidic Modifier: Add 1.0 equivalent of glacial acetic acid (AcOH). Causality: The free 2-aminopyridine moiety is a strong Lewis base that will coordinate to the palladium surface, poisoning the catalyst. Protonating the pyridine nitrogen prevents this coordination, ensuring complete reduction.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with nitrogen. Filter the mixture through Celite, washing with methanol. Concentrate the filtrate.

  • Neutralization: Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃ to remove the acetic acid, dry over Na₂SO₄, and concentrate to yield the highly pure target compound.

Quantitative Data Summary: Optimization Metrics

The following table summarizes the critical parameters that drive yield improvements in this workflow, comparing baseline conditions to our optimized protocol[1][2][4].

Reaction StepParameterBaseline ConditionOptimized ConditionYield Impact
Sonogashira Catalyst SystemPd(PPh₃)₄ (5 mol%)Pd(CF₃COO)₂ / PPh₃ (2.5 mol%)+15% (Less catalyst decomposition)
Sonogashira Temperature70°C100°C+20% (Overcomes low reactivity of 3-Br)
Sonogashira AtmosphereOpen AirStrict Argon/N₂ Degassing+25% (Eliminates alkyne homocoupling)
Hydrogenation Solvent SystemPure MethanolMethanol + 1.0 eq Acetic Acid+40% (Prevents Pd catalyst poisoning)
Purification Silica GelStandard Silica1% Et₃N-treated Silica+10% (Prevents product streaking/loss)

Troubleshooting & FAQs

Q1: I am observing a large amount of a non-polar byproduct during the Sonogashira step, and my yield of the intermediate is below 40%. What is happening?

A: You are likely observing Glaser homocoupling of your 4-methoxybut-1-yne. In the presence of trace oxygen, the CuI co-catalyst facilitates the oxidative dimerization of the terminal alkyne, consuming your reagent before it can cross-couple with the pyridine.

  • Fix: Ensure your DMF and Et₃N are rigorously degassed (sparging for 30+ minutes or using the freeze-pump-thaw method). Additionally, use a slight excess of the alkyne (1.2 to 1.5 equivalents) to compensate for minor losses.

Q2: The Sonogashira coupling is stalling at ~50% conversion. Should I add more catalyst?

A: Before adding more catalyst, check your reaction temperature. 2-Amino-3-bromopyridines are significantly less reactive toward oxidative addition than their iodo-counterparts[4]. The reaction requires a sustained temperature of 100°C[1]. If the reaction still stalls at 100°C, your palladium catalyst may have precipitated as palladium black. In future runs, consider converting the starting material to 2-amino-3-iodopyridine (via reaction with I₂/Ag₂SO₄)[4], which couples smoothly at room temperature or 70°C.

Q3: During the hydrogenation step, the reaction stops at the alkene stage or doesn't proceed at all. How do I force the reduction to completion?

A: Do not increase the hydrogen pressure or heat the reaction, as this may lead to unwanted ring reduction. The stalling is caused by the basic nitrogen of the 2-aminopyridine ring coordinating to the palladium surface, effectively poisoning the Pd/C catalyst.

  • Fix: Add a stoichiometric amount of glacial acetic acid (AcOH) or a few drops of concentrated HCl to the methanol solvent. This protonates the pyridine nitrogen, preventing it from binding to the palladium metal and allowing the reduction of the alkyne to proceed smoothly to the alkane.

Q4: I am losing a significant amount of the final product during silica gel column chromatography. How can I improve recovery?

A: 3-(4-Methoxybutyl)pyridin-2-amine is highly polar and contains basic functional groups. Unmodified silica gel contains acidic silanol groups that will strongly bind to the aminopyridine, causing severe streaking and product loss.

  • Fix: Pre-treat your silica gel by flushing the packed column with 1-2% Triethylamine (Et₃N) in your starting eluent (e.g., Hexanes or Petroleum Ether) before loading your sample. Alternatively, use a highly polar, basic eluent system such as DCM : Methanol : aqueous NH₄OH (90:9:1).

Q5: Is there an alternative route that avoids transition metal catalysis entirely?

A: Yes. You can utilize a Directed Ortho-Metalation (DoM) strategy[3]. By protecting 2-aminopyridine with a pivaloyl group (forming N-(pyridin-2-yl)pivalamide), you can treat the molecule with n-BuLi or sec-BuLi at -78°C. The pivalamide group directs the lithiation exclusively to the C3 position. You can then quench the lithiated intermediate with 1-bromo-4-methoxybutane. Subsequent deprotection of the pivaloyl group (using NaOH or HCl) yields the target molecule. This route is highly efficient but requires strict anhydrous/cryogenic conditions.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at:[Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Available at:[Link]

Sources

troubleshooting palladium catalyst poisoning in aminopyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is engineered for process chemists, medicinal chemists, and drug development professionals struggling with palladium-catalyzed cross-coupling reactions involving aminopyridine substrates.

Aminopyridines are ubiquitous motifs in pharmaceuticals, but they are notorious for poisoning palladium catalysts. Below, we dissect the mechanistic root causes of this inhibition, provide field-proven troubleshooting strategies, and outline self-validating experimental protocols to rescue your yields.

The Core Problem: Mechanistic Causality of Catalyst Poisoning

The failure of aminopyridines in cross-coupling (such as Buchwald-Hartwig or Suzuki-Miyaura reactions) is rarely due to poor reagent quality; it is a fundamental mechanistic clash. The challenges are three-fold[1]:

  • Amidine-Like Chelation: The proximal arrangement of the pyridine nitrogen and the exocyclic amino group creates a potent bidentate ligand. This motif strongly chelates the active Pd(0) or Pd(II) center, forming a highly stable, off-cycle thermodynamic sink that prevents oxidative addition[1][2].

  • Transmetalation Hindrance: Even if oxidative addition occurs, the lone pair on the free amino group can coordinate to the Pd(II) intermediate, blocking the vacant coordination site required for transmetalation or amine binding[1].

  • Base-Mediated Decomposition: In an attempt to force the reaction, chemists often use harsh bases and high temperatures. However, kinetic modeling reveals that base-mediated decomposition of the heteroaryl halide is often the primary irreversible catalyst deactivation pathway, rapidly depleting the active substrate[3].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (On-Cycle) Pd0->OxAdd + Ar-X Chelation N,N-Chelation (Amidine-like Binding) OxAdd->Chelation Competing Pathway Product Cross-Coupled Product OxAdd->Product Transmetalation / Reductive Elimination AmPy Aminohalopyridine Substrate AmPy->Chelation Free -NH2 & Pyridine N OffCycle Off-Cycle Pd(II) Reservoir (Catalyst Poisoning) Chelation->OffCycle Stable Complex Formation OffCycle->OxAdd Reversible via Bulky Ligands

Mechanism of Palladium Catalyst Poisoning by Aminopyridines and Reversibility.

Diagnostic FAQs & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination with an unprotected 3-bromo-2-aminopyridine stalls at 10% conversion. Should I increase the catalyst loading? A1: No. Increasing catalyst loading only generates more inactive Pd-black if the fundamental chelation issue is unresolved. The solution is to use highly sterically hindered, monodentate biarylphosphine ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines)[1]. The extreme steric bulk of these ligands physically prevents the formation of the bis-ligated or chelated Pd(II) species, forcing the catalytic cycle through the highly active monoligated Pd(0) pathway[1].

Q2: I am attempting a Suzuki-Miyaura coupling with 3-amino-5-bromopyridine, but I am observing massive amounts of boronic acid homocoupling and protodeboronation. How do I fix this? A2: The electron-donating nature of the free amino group makes the carbon-bromine bond less reactive toward oxidative addition[2]. While the palladium struggles to insert into the C-Br bond, the boronic acid degrades or homocouples (a side reaction accelerated by trace oxygen)[2]. Solution: First, strictly degas your solvent using freeze-pump-thaw cycles to eliminate oxygen. Second, temporarily protect the amino group as an acetamide (using acetyl chloride). This withdraws electron density from the ring, accelerating oxidative addition and removing the chelating lone pair[2].

Q3: My starting material is decomposing before the cross-coupling can occur. What base is appropriate? A3: Strong, nucleophilic bases (like NaOtBu or KOH) can degrade sensitive heteroaryl halides before they enter the catalytic cycle. Switch to a strong, non-nucleophilic base like LiHMDS or NaOTMS [1][3]. NaOTMS, in particular, has been proven to limit base-mediated decomposition of sensitive heteroaryls, keeping the substrate intact for the productive cross-coupling pathway[3].

Workflow Start Issue: Low Yield / Catalyst Death in Aminopyridine Coupling Step1 1. Evaluate Ligand Sterics Start->Step1 Step2 2. Evaluate Base & Solvent Start->Step2 Step3 3. Evaluate Substrate Structure Start->Step3 Sol1 Use Bulky Monodentate Ligands (BrettPhos, RuPhos) Step1->Sol1 Prevents Chelation Sol2 Switch to LiHMDS or NaOTMS in non-polar solvent Step2->Sol2 Minimizes Degradation Sol3 Protect Free Amine (e.g., Acetamide, Boc) Step3->Sol3 Removes Chelating Handle

Troubleshooting Workflow for Aminopyridine Cross-Coupling Reactions.

Quantitative Data: Ligand & Condition Selection

Summarizing the optimal parameters for different aminopyridine challenges allows for rapid experimental design.

Reaction TypeSubstrate ChallengeRecommended Ligand/PrecatalystOptimal BaseExpected Yield RangeKey Mechanistic Advantage
C-N Coupling (Secondary Amines) 3-Halo-2-aminopyridineRuPhos-Pd-G3 (1-4 mol%)LiHMDS75-95%Steric bulk prevents off-cycle Pd(II) chelation[1].
C-N Coupling (Primary Amines) 3-Halo-2-aminopyridineBrettPhos-Pd-G3 (1-4 mol%)LiHMDS70-90%Favors monoligated Pd, accelerating reductive elimination[1].
Suzuki-Miyaura 3-Amino-5-bromopyridinePd(PPh3)4 or Pd(OAc)2/XPhosK2CO3 or K3PO460-85%Prevents homocoupling; active at lower temperatures[2].
C-N Coupling (Base-Sensitive) 5-Membered HeteroarylsP1 (GPhos) / Pd(OAc)2NaOTMS>80%NaOTMS prevents base-mediated substrate decomposition[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.

Protocol A: Buchwald-Hartwig Amination of Unprotected 3-Halo-2-aminopyridines[1]

Objective: Direct C-N coupling without protecting groups using steric exclusion.

  • Preparation (Self-Validation Check): Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times. Causality: Moisture leads to competitive hydrolysis of the halide, while oxygen oxidizes the phosphine ligand.

  • Reagent Charging: Inside a glovebox, charge the tube with unprotected 3-halo-2-aminopyridine (1.0 equiv), the amine nucleophile (1.2 equiv), RuPhos-Pd-G3 precatalyst (4 mol%), and RuPhos ligand (4 mol%).

  • Base Addition: Add LiHMDS (1.2–2.0 equiv). Causality: LiHMDS is basic enough to deprotonate the amine but sterically hindered enough to avoid nucleophilic attack on the pyridine ring.

  • Solvent & Degassing: Add anhydrous THF (to achieve a 0.2 M concentration). Perform three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the tube and heat at 65 °C for 12 hours.

  • In-Process Control (IPC): At 4 hours, pull a 50 µL aliquot, quench with wet EtOAc, and analyze via GC-MS. Self-Validation: If starting material is present but no product is forming, check for the presence of the debrominated pyridine (indicating successful oxidative addition but failed transmetalation).

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling via Acetamide Protection Strategy[2]

Objective: Overcome severe catalyst inhibition by temporarily masking the free amine.

  • Substrate Pre-Activation (Protection): Dissolve 3-amino-5-bromopyridine (1.0 equiv) in anhydrous DCM. Add Triethylamine (1.5 equiv) and cool to 0 °C. Dropwise add Acetyl Chloride (1.1 equiv). Stir for 2 hours. Causality: Converting the amine to an acetamide withdraws electron density, dismantling the N,N-chelating capability and accelerating oxidative addition.

  • Cross-Coupling Setup: In a degassed flask, combine the protected acetamide substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of the reactive boronate species.

  • Execution: Heat at 90 °C for 8 hours under Argon.

  • Deprotection: Isolate the protected coupled product, dissolve in Methanol, add 2M HCl, and reflux for 4 hours to reveal the target free aminopyridine. Neutralize with NaOH before extraction.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Technical Support Center: Synthesis and Purification of 3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in pyridine chemistry. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and successfully isolate your target compounds.

Introduction: The Challenge of Regioselectivity in Pyridine Synthesis

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. However, its electronic nature presents a significant challenge for regioselective functionalization. The electron-deficient character of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution (EAS), which typically occurs sluggishly and favors the 3-position.[1][2] Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), which preferentially occurs at the 2- and 4-positions.[3][4][5][6] This inherent reactivity pattern often leads to the formation of a mixture of regioisomers, making the isolation of the desired 3-substituted product a critical and often difficult step.

This guide provides practical solutions for controlling regioselectivity during synthesis and for the effective separation of isomeric mixtures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 3-substituted pyridines.

Q1: My reaction produced a mixture of 2-, 3-, and 4-substituted pyridines. How can I isolate the desired 3-isomer?

A1: The separation of pyridine regioisomers is a common challenge. The optimal strategy depends on the physical and chemical properties of the isomers.

Initial Assessment: First, accurately determine the ratio of isomers in your crude product using techniques like 1H NMR, GC-MS, or LC-MS. Understanding the composition of the mixture will guide your purification strategy.

Purification Strategies:

  • Flash Column Chromatography: This is the most common first-line approach.

    • Stationary Phase: Standard silica gel is often effective. If isomers are very close in polarity, consider using alumina or a reverse-phase C18 silica.

    • Mobile Phase Optimization: A systematic screen of solvent systems is crucial. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient can improve separation. For basic pyridine compounds, adding a small amount of a tertiary amine (e.g., triethylamine, ~0.1-1%) to the mobile phase can prevent peak tailing and improve resolution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, Prep-HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be effective. Method development on an analytical scale is essential to determine the optimal conditions before scaling up.

  • Crystallization: If your 3-substituted isomer is a solid and present as the major component, crystallization can be a highly effective and scalable purification method.

    • Solvent Screening: Test a variety of solvents with different polarities to find one in which your desired isomer has low solubility at low temperatures and high solubility at elevated temperatures.

    • Seeding: If you have a small amount of pure 3-isomer, use it as a seed crystal to induce crystallization.

  • Chemical Derivatization: In challenging cases, you can selectively derivatize one of the unwanted isomers to dramatically alter its physical properties, making separation easier. For example, the more nucleophilic 2- and 4-isomers might react preferentially under certain conditions, leaving the 3-isomer behind. This is an advanced technique and requires careful reaction design.

Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is giving very low yields and poor regioselectivity for the 3-position. What can I do?

A2: The low reactivity of the pyridine ring towards electrophiles is a fundamental challenge.[2] Additionally, the acidic conditions often used in EAS reactions protonate the basic nitrogen atom, further deactivating the ring.[7]

Strategies for Improving EAS:

  • Use of Pyridine N-oxide: This is a highly effective strategy. The N-oxide oxygen atom is a strong electron-donating group that activates the ring towards electrophiles and directs substitution primarily to the 4-position, with some 2-substitution.[2][7] After the substitution reaction, the N-oxide can be easily removed by reduction (e.g., with PCl3 or catalytic hydrogenation) to yield the substituted pyridine.[7]

  • Directed ortho-Metalation (DoM): If you can install a directing metalation group (DMG) at the 2- or 4-position, deprotonation with a strong base (like LDA or n-BuLi) will occur selectively at the adjacent 3-position. The resulting organolithium species can then be reacted with a wide range of electrophiles. Common DMGs include amides (-CONR2) and carbamates (-OCONEt2).[7]

  • Halogenation Followed by Cross-Coupling: First, introduce a halogen at the 3-position. While direct halogenation can lack selectivity, modern methods offer excellent C3 selectivity.[7][8] The resulting 3-halopyridine can then be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, or other bonds.[9][10]

Q3: I am trying a nucleophilic aromatic substitution (SNAr) to get a 3-substituted pyridine, but I am only getting the 2- and 4-isomers. Why?

A3: Nucleophilic attack on pyridines with a leaving group is electronically favored at the 2- and 4-positions.[5][6] This is because the anionic intermediate (a Meisenheimer-like complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. This stabilization is not possible for attack at the 3-position.[3][6][11]

Achieving 3-Substitution via Nucleophilic-like Methods:

  • Pyridyne Chemistry: The generation of a highly reactive 3,4-pyridyne intermediate allows for the subsequent addition of a nucleophile. This can be a powerful, though technically challenging, method for accessing 3,4-disubstituted pyridines.[12]

  • Zincke Reaction and Related Chemistry: The Zincke reaction involves the ring-opening of a pyridinium salt (Zincke salt) with a primary amine, followed by ring-closing to form a new N-substituted pyridinium salt.[13][14][15] This chemistry can be adapted to introduce substituents at various positions. More modern approaches use Zincke imine intermediates for regioselective halogenation at the C3 position.[7][16]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 3-substituted pyridines?

Several classic and modern named reactions are employed for constructing the pyridine ring itself, which can be designed to yield a 3-substituted product directly.

Reaction NameDescriptionKey Features & Regiocontrol
Hantzsch Pyridine Synthesis A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia).[17][18][19][20]Initially forms a dihydropyridine, which is then oxidized. Can produce symmetrically or unsymmetrically substituted pyridines.[18][19]
Kröhnke Pyridine Synthesis Condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[21][22][23][24][25]A versatile method for preparing 2,4,6-trisubstituted pyridines.[21][25]
Guareschi-Thorpe Pyridine Synthesis Condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[26][27][28][29][30]A reliable method for synthesizing 2-hydroxypyridines (2-pyridones).
Ciamician-Dennstedt Rearrangement Ring expansion of a pyrrole with a dihalocarbene to form a 3-halopyridine.[31][32][33][34][35]A classic method that has been modernized to improve scope and yield.[31][32][35]
Bohlmann-Rahtz Pyridine Synthesis Condensation of an enamine with an α,β-unsaturated ketone.[28]Provides direct access to the aromatic pyridine without an oxidation step.
How can I confirm the regiochemistry of my substituted pyridine product?

Unequivocal structure determination is critical. A combination of spectroscopic methods is recommended:

  • 1H NMR Spectroscopy: This is the most powerful tool. The coupling patterns and chemical shifts of the pyridine ring protons are highly diagnostic. For a 3-substituted pyridine, you would expect to see three distinct aromatic proton signals with characteristic ortho, meta, and para coupling constants.

  • 13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring can also help confirm the substitution pattern.

  • 2D NMR Spectroscopy (COSY, HMBC, HSQC): These experiments are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity, especially for complex molecules.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (NOESY or ROESY) can show through-space correlations between the substituent and the protons on the pyridine ring, providing definitive proof of regiochemistry.

  • X-ray Crystallography: If you can grow a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.

Detailed Experimental Protocols

Protocol 1: General Procedure for Separation of Pyridine Isomers by Flash Column Chromatography

This protocol provides a starting point for separating a mixture of pyridine regioisomers.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Dry-pack a glass column with silica gel. Wet the column with the initial, low-polarity mobile phase.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding small increments of the more polar solvent. The optimal gradient will depend on the specific isomers and should be determined by thin-layer chromatography (TLC) analysis first.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure, desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-substituted pyridine.

Protocol 2: Synthesis of a 4-Substituted Pyridine via the Pyridine N-oxide Strategy

This protocol details the nitration of pyridine N-oxide, a classic example of using an N-oxide to direct electrophilic substitution.

Step A: Nitration of Pyridine N-oxide

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H2SO4 (30 mL) to fuming HNO3 (12 mL). Stir and allow the mixture to come to 20°C.[7]

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add pyridine N-oxide (9.51 g, 100 mmol). Heat the flask to 60°C.[7]

  • Addition: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes.[7]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[7]

  • Workup: Cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice in a large beaker.

  • Neutralization: Slowly and carefully add saturated Na2CO3 solution in portions (vigorous foaming will occur) until the pH of the mixture is 7-8. A yellow solid should precipitate.[7]

  • Isolation: Collect the solid by vacuum filtration to obtain 4-nitropyridine N-oxide.

Step B: Deoxygenation to 4-Nitropyridine

  • Dissolve the 4-nitropyridine N-oxide in a suitable solvent (e.g., chloroform).

  • Add a reducing agent such as phosphorus trichloride (PCl3) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or an aqueous base, extract the product with an organic solvent, dry, and concentrate to yield 4-nitropyridine.

Visualizations

G cluster_start Isomeric Mixture Obtained cluster_separation Purification Strategy cluster_outcome Result Start Crude Product: Mixture of 2-, 3-, 4-isomers FlashChrom Flash Column Chromatography Start->FlashChrom First Approach Pure3Isomer Isolated 3-Substituted Pyridine FlashChrom->Pure3Isomer Successful Separation DifficultSep Separation Still Difficult FlashChrom->DifficultSep PrepHPLC Preparative HPLC PrepHPLC->Pure3Isomer Crystallization Crystallization Crystallization->Pure3Isomer Derivatization Chemical Derivatization Derivatization->FlashChrom Re-attempt Separation DifficultSep->PrepHPLC For High Purity DifficultSep->Crystallization If Solid & Major Product DifficultSep->Derivatization Advanced Strategy

Caption: Decision tree for selecting a purification method.

G cluster_synthesis Synthetic Pathway cluster_product Primary Product Regiochemistry Pyr Pyridine DoM Directed ortho-Metalation (DoM) Pyr->DoM DMG + Strong Base EAS Electrophilic Aromatic Substitution (EAS) Pyr->EAS Harsh Conditions PyrNox Pyridine N-Oxide Pyr->PyrNox Oxidation Pos3 3-Substituted DoM->Pos3 + Electrophile EAS->Pos3 Low Yield RingSyn Ring Synthesis (e.g., Hantzsch, Kröhnke) RingSyn->Pos3 Strategic Choice of Reagents Pos24 2- and/or 4-Substituted PyrNox->Pos24 EAS (e.g., Nitration)

Caption: Synthetic strategies for accessing 3-substituted pyridines.

References

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroaryl
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Organic Chemistry.
  • Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines.Synfacts.
  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e.
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.Organic Chemistry.
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • Pyridine Synthesis: Cliff Notes.Baran Lab.
  • Guareschi-Thorpe Condens
  • Zincke salt.Enamine.
  • Electrophilic substitution on pyridine.chem.libretexts.org.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.PMC - NIH.
  • Kröhnke pyridine synthesis.Wikipedia.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.Journal of the American Chemical Society.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.PMC - NIH.
  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines.PMC.
  • Method and substances for preparation of n-substituted pyridinium compounds.
  • Halogen-Free Ciamician-Dennstedt Single-
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions.Springer.
  • Zincke reaction.Wikipedia.
  • Molecular Editing through Ring Expansion of Pyrroles and Indoles.Synfacts.
  • Pyridines: properties, syntheses & reactivity.University of Birmingham.
  • Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.Thieme.
  • Nucleophilic substitution reactions in pyridine.chem.libretexts.org.
  • Pyridine synthesis.Organic Chemistry Portal.
  • Pyridine.Wikipedia.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes.PMC - NIH.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.Benchchem.
  • Hantzsch Dihydropyridine Synthesis.Alfa Chemistry.
  • Why does nucleophilic aromatic substitution occur
  • Hantzsch pyridine synthesis.Wikipedia.
  • Concerted Nucleophilic Arom
  • Diversity-Oriented Synthesis of Kröhnke Pyridines.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Xingwei Li.
  • Nucleophilic arom
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.Benchchem.
  • CHAPTER 16: Pyridine Synthesis.The Royal Society of Chemistry.
  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists.RSC Publishing.
  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines.Journal of the American Chemical Society.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis.Organic Chemistry Portal.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Journal of the American Chemical Society.

Sources

optimizing solubility of 3-(4-Methoxybutyl)pyridin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solubility of 3-(4-Methoxybutyl)pyridin-2-amine in DMSO Ticket ID: SOL-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Support Center. You are likely referencing 3-(4-Methoxybutyl)pyridin-2-amine , a substituted aminopyridine intermediate often used in fragment-based drug discovery or as a building block for kinase inhibitors.[1][2]

While DMSO (Dimethyl sulfoxide) is considered a "universal solvent," users frequently encounter precipitation or "crashing out" with this specific class of molecules due to three convergent factors: hygroscopicity of the solvent , salt-form confusion , and thermodynamic vs. kinetic solubility limits .

This guide bypasses generic advice to address the specific physicochemical interactions between the methoxybutyl lipophilic tail, the aminopyridine polar head, and the DMSO lattice.

Module 1: Pre-Solubilization Diagnostics

Before opening the vial, you must verify the solid state of your compound. This is the #1 cause of solubility failure.

The "Salt vs. Free Base" Check

Your molecule exists in two commercial forms.[3] The solubility rules for DMSO are diametrically opposed for each.

FeatureFree Base Salt Form (e.g., HCl, TFA)
Appearance Waxy solid or crystalline powderCrystalline powder (often white/off-white)
DMSO Solubility High (>100 mM typically)Moderate to Low (often <10 mM)
Water Solubility LowHigh
Mechanism The organic methoxybutyl chain drives DMSO interaction.[1][2]The ionic lattice requires high dielectric constant (Water) to break.
Action Proceed with DMSO. STOP. Consider Water/Buffer or DMSO:Water (1:1).[2]

Technical Insight: If you attempt to dissolve the HCl salt in pure DMSO, the chloride counter-ions form a tight ion pair with the protonated pyridine nitrogen in the low-dielectric environment of organic solvents, preventing dissolution.

Module 2: Standard Operating Procedure (SOP)

Follow this protocol to maximize solubility and stability.

Reagents Required
  • Compound: 3-(4-Methoxybutyl)pyridin-2-amine (Free Base).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Argon/Nitrogen gas.[2]

Step-by-Step Protocol
  • Environment Control:

    • DMSO is hygroscopic .[2][4] It can absorb up to 10% water by weight from the air in 24 hours.

    • Critical Step: Allow the DMSO bottle to reach room temperature before opening to prevent condensation.

  • Weighing & Addition:

    • Weigh the target mass into a glass vial (avoid polystyrene, which DMSO can leach).

    • Add DMSO to reach 80% of the target volume. (e.g., for 10 mL, add 8 mL first).[2]

  • Kinetic Energy Input (The "Pulse" Method):

    • Vortex vigorously for 30 seconds.

    • Sonicate at 35-40°C for 10 minutes.

    • Why heat? The methoxybutyl chain has rotational freedom. Gentle heat increases entropy, helping the solvent penetrate the crystal lattice.

  • Final Adjustment:

    • Top up to the final volume with DMSO.

    • Purge the headspace with Argon or Nitrogen gas to prevent oxidation of the primary amine.

    • Seal tightly with a Parafilm wrap.[2]

Module 3: Troubleshooting Logic

Visualizing the Solubility Decision Matrix

Use this logic flow to diagnose failures in real-time.

SolubilityLogic Start Start: Compound Won't Dissolve CheckForm Check CoA: Is it a Salt? Start->CheckForm IsSalt Yes (HCl, TFA) CheckForm->IsSalt IsFreeBase No (Free Base) CheckForm->IsFreeBase SwitchSolvent Switch to Water or DMSO:Water (50:50) IsSalt->SwitchSolvent CheckWater Check DMSO Quality IsFreeBase->CheckWater OldDMSO DMSO Old/Opened? CheckWater->OldDMSO FreshDMSO Fresh Anhydrous DMSO CheckWater->FreshDMSO HygroFail Water Contamination (Compound Crashed Out) OldDMSO->HygroFail >1% Water Content Sonicate Sonicate @ 40°C (Kinetic Solubilization) FreshDMSO->Sonicate Success Clear Solution Sonicate->Success

Figure 1: Decision tree for diagnosing solubility failures. Note the critical divergence based on salt form.

Module 4: Frequently Asked Questions (FAQs)

Q1: My solution was clear, but after freezing and thawing, a precipitate formed. Why?

A: This is the "Freeze-Thaw Water Trap." When you freeze DMSO (freezing point ~18.5°C), it crystallizes.[2] If the vial is opened while cold, atmospheric moisture condenses into the DMSO.

  • Mechanism: Water acts as an "anti-solvent" for the lipophilic methoxybutyl chain. As water content rises above 1-2%, the solubility capacity drops exponentially, causing the compound to crash out.

  • Fix: Warm the vial to 37°C and sonicate. If it doesn't redissolve, the water content is likely too high. Prepare a fresh stock in anhydrous DMSO.

Q2: The solution turned yellow/brown overnight. Is it degraded?

A: Likely oxidation , but not necessarily degradation of the core structure.

  • Mechanism: The primary amine at position 2 (pyridin-2-amine) is susceptible to oxidation, forming N-oxides or colored azo-impurities in the presence of light and oxygen.[1][2] DMSO itself can act as a mild oxidant.[2]

  • Fix: Always store stocks in amber vials, purged with inert gas (Argon), at -20°C. Check purity via LC-MS before use in sensitive assays.

Q3: Can I use this DMSO stock for cell culture?

A: Yes, but watch the Final DMSO Concentration .

  • Guideline: Most cells tolerate up to 0.5% v/v DMSO.[2]

  • Risk: When you dilute the DMSO stock into aqueous media (RPMI/DMEM), you create a "solubility cliff." The hydrophobic methoxybutyl group may cause the compound to precipitate immediately upon hitting the water.

  • Test: Perform a "visual dilution test" in a clear tube before adding to cells. If it turns cloudy, you are above the aqueous solubility limit.

Module 5: Advanced Optimization (Co-solvents)

If the free base is stubborn (e.g., at concentrations >100 mM), use a co-solvent strategy to disrupt the crystal lattice.

Recommended Co-solvent System:

  • DMSO + 5% Tert-butanol: Tert-butanol prevents the freezing of DMSO at room temperature and disrupts intermolecular Hydrogen bonding between aminopyridine dimers.[1][2]

WaterMechanism DMSO DMSO Lattice Compound Lipophilic Compound DMSO->Compound Solubilizes Water Atmospheric Water DMSO->Water Absorbs (Hygroscopic) Precip Precipitation (Crash Out) Compound->Precip Aggregation Water->DMSO Disrupts Solvation Shell Water->Compound Repels (Hydrophobic Effect)

Figure 2: The "Water Crash" Mechanism.[2] Hygroscopic DMSO absorbs water, which repels the lipophilic methoxybutyl tail, forcing precipitation.

References

  • Balbach, S., & Korn, C. (2004).[2] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2] Link

    • Supports the protocol for salt vs. free base solubility screening.
  • Lipinski, C. A., et al. (2012).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

    • Authoritative source on DMSO solubility limits and the "solubility cliff" in aqueous dilution.
  • Gaylord Chemical. (2024).[2] Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Technical Bulletin. Link

    • Primary source for DMSO hygroscopicity d
  • Popa-Burke, I., et al. (2014).[2][5] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[2][5][6] Link[2]

    • Cites the mechanism of freeze-thaw induced precipit

Sources

Technical Support Center: Preventing Oxidation of the Amino Group During Side-Chain Attachment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis and the modification of organic molecules: the unwanted oxidation of amino groups during side-chain attachment. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and the fundamental chemical principles to empower you to overcome this common side reaction.

Introduction: The Challenge of Amino Group Stability

Amino groups are fundamental nucleophiles in a vast array of chemical transformations, particularly in the intricate process of peptide synthesis and the development of complex organic molecules.[1] However, their inherent reactivity makes them susceptible to oxidation, a side reaction that can lead to the formation of undesired byproducts such as nitroso or nitro compounds, ultimately compromising the yield and purity of the target molecule.[2][3][4] This guide will delve into the causes of amino group oxidation during side-chain attachment and provide robust strategies for its prevention.

Section 1: Understanding the "Why" - Mechanisms of Amino Group Oxidation

Before we can effectively prevent oxidation, it's crucial to understand the chemical pathways that lead to this undesirable outcome. The susceptibility of an amino group to oxidation is influenced by several factors, including the reaction conditions, the presence of oxidizing agents, and the electronic properties of the molecule itself.

Common Culprits: Oxidizing Agents in Synthesis

During a multi-step synthesis, especially when attaching complex side chains, a variety of reagents are employed. Some of these, while essential for the desired transformation, can inadvertently act as oxidizing agents for unprotected amino groups. These can range from reagents explicitly used for oxidation in other steps to those with less obvious oxidative potential.

Common classes of oxidizing agents that can affect amino groups include:

  • Peroxides and Peroxyacids: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and peracetic acid are potent oxidants.[4][5]

  • Metal-based Oxidants: High-valent metal species, such as those containing chromium (VI) (e.g., chromic acid, PCC), manganese (e.g., KMnO4), and others, are powerful oxidizing agents.[6][7][8][9]

  • Ozone: A very strong oxidizing agent that can react with amines.[3][5]

  • Nitrous Acid: Can react with primary, secondary, and tertiary amines, leading to various products including diazonium salts and N-nitrosamines.[10]

The Oxidation Cascade: From Amine to Nitro

The oxidation of a primary amino group can proceed through a series of intermediates. A simplified, generalized pathway is illustrated below. The specific intermediates and final products will depend on the strength of the oxidizing agent and the reaction conditions.

Oxidation_Pathway Amine Primary Amine (R-NH2) Hydroxylamine Hydroxylamine (R-NHOH) Amine->Hydroxylamine Nitroso Nitroso Compound (R-NO) Hydroxylamine->Nitroso Nitro Nitro Compound (R-NO2) Nitroso->Nitro

Caption: Generalized oxidation pathway of a primary amino group.

Section 2: The First Line of Defense - Strategic Use of Protecting Groups

The most effective strategy to prevent the oxidation of an amino group is to temporarily "mask" its reactivity using a protecting group.[2][11] This approach is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[11][12][13] An ideal protecting group should be easy to install, stable to the conditions of the side-chain attachment, and readily removable under conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[12][14]

Choosing Your Shield: A Comparison of Common Amino Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for side-chain attachment and the deprotection of other functional groups. The two most widely used protecting groups in SPPS are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[12][13]

Protecting GroupStructureIntroduction MethodRemoval ConditionsStabilityKey Advantages
Boc (tert-butyloxycarbonyl)Reaction with Boc anhydride ((Boc)₂O)Strong acid (e.g., TFA)[12][]Stable to bases and nucleophiles[12]Well-established in SPPS, robust protection.[]
Fmoc (9-fluorenylmethyloxycarbonyl)Reaction with Fmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[16]Stable to acids[13]Orthogonal to acid-labile side-chain protecting groups, mild deprotection.[13][16]
Cbz (Carboxybenzyl)Reaction with benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[17]Stable to acidic and mildly basic conditions.Useful in solution-phase synthesis, removable under neutral conditions.[17]
Alloc (Allyloxycarbonyl)Reaction with allyl chloroformatePd(0) catalysisStable to both TFA and piperidine.[18]Orthogonal to both Boc and Fmoc strategies.[12]
Orthogonal Protection Strategies in Action

In complex syntheses, where multiple functional groups require protection, an orthogonal protection strategy is essential.[14][] This allows for the selective removal of one protecting group in the presence of others.[14] For instance, in Fmoc-based SPPS, the N-terminal Fmoc group is removed with a mild base, while the side-chain protecting groups (often t-butyl based) are stable to these conditions and are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[13][16]

Orthogonal_Strategy Start Protected Amino Acid {Fmoc-AA(PG)-OH} SPPS Solid-Phase Peptide Synthesis Cycle Start->SPPS Deprotection Fmoc Deprotection (Piperidine) SPPS->Deprotection 1. SideChain Side-Chain Attachment (Specific Chemistry) SPPS->SideChain Selective Deprotection (Orthogonal PG) Coupling Amino Acid Coupling Deprotection->Coupling 2. Coupling->SPPS Repeat n times FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA) Coupling:s->FinalCleavage:n SideChain->FinalCleavage TargetPeptide Target Peptide FinalCleavage->TargetPeptide

Caption: Workflow illustrating an orthogonal protection strategy in SPPS.

Section 3: Troubleshooting Guide - When Things Go Wrong

Even with careful planning, unexpected oxidation can occur. This section provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: Mass Spectrometry Reveals an Unexpected +16 or +32 Da Adduct on an Amine-Containing Residue.
  • Likely Cause: Oxidation of the amino group. A +16 Da shift corresponds to the addition of one oxygen atom (e.g., formation of a hydroxylamine or nitroso group), while a +32 Da shift suggests the formation of a nitro group.

  • Troubleshooting Steps:

    • Review Your Reagents:

      • Scrutinize all reagents used in the side-chain attachment step. Are any of them known oxidizing agents?[7]

      • Consider the possibility of peroxide formation in older ether solvents (e.g., THF, diethyl ether). Test for peroxides and purify solvents if necessary.

    • Evaluate Protecting Group Stability:

      • Was the chosen amino protecting group completely stable under the reaction conditions for side-chain attachment?

      • If partial deprotection occurred, the newly exposed amine would be vulnerable to oxidation.

    • Optimize Reaction Conditions:

      • Can the reaction temperature be lowered? Higher temperatures can sometimes promote side reactions.

      • Can the reaction time be shortened? Prolonged exposure to even weak oxidizing conditions can lead to product degradation.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

Problem 2: Low Yield of the Desired Product and a Complex Mixture of Byproducts.
  • Likely Cause: A combination of incomplete reaction and side reactions, including oxidation.

  • Troubleshooting Steps:

    • Analytical Assessment:

      • Use HPLC and Mass Spectrometry to identify the major byproducts.[20][21] This will provide clues as to the nature of the side reactions.

    • Re-evaluate the Synthetic Strategy:

      • Is the order of steps optimal? It might be beneficial to perform the side-chain modification on a smaller fragment or on the amino acid monomer before incorporating it into a larger molecule.[22][23]

    • Consider a More Robust Protecting Group:

      • If the current protecting group is showing any signs of instability, switch to a more robust one that is known to be stable under the required conditions.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use Boc protection in an Fmoc-based solid-phase peptide synthesis?

A1: Yes, and this is a common and powerful strategy.[18] For example, the side chain of a lysine residue can be protected with a Boc group (Fmoc-Lys(Boc)-OH). The N-terminal Fmoc group can be removed with piperidine without affecting the Boc group. The Boc group is then removed during the final TFA cleavage along with other acid-labile side-chain protecting groups.[12] This is a classic example of an orthogonal protection scheme.[13]

Q2: My synthesis involves a metal-catalyzed cross-coupling reaction to attach a side chain. How can I protect the amino group?

A2: This is a scenario where careful selection of the protecting group is critical. Many common protecting groups are compatible with various cross-coupling conditions. For example, both Boc and Fmoc groups are generally stable under many palladium-catalyzed coupling reactions. However, it is essential to verify the compatibility of your specific protecting group with the chosen catalyst and reaction conditions, as some catalysts can interact with certain protecting groups.

Q3: I suspect my purified product is slowly oxidizing during storage. What can I do?

A3: If your final molecule contains a free amino group that is sensitive to oxidation, proper storage is crucial. Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20 °C or -80 °C). Dissolving the compound in a degassed solvent can also help to minimize exposure to oxygen.

Q4: Are there any "protecting-group-free" strategies to avoid this issue?

A4: While challenging, there is ongoing research into developing synthetic methodologies that minimize the need for protecting groups. These often involve highly selective reagents or catalytic systems that can differentiate between various functional groups. However, for complex molecules, protecting groups remain the most reliable and widely used strategy to prevent side reactions like oxidation.[11]

Conclusion

Preventing the oxidation of amino groups during side-chain attachment is a critical aspect of successful organic synthesis and peptide chemistry. A thorough understanding of oxidation mechanisms, coupled with the strategic and intelligent use of orthogonal protecting groups, provides a robust framework for overcoming this challenge. By carefully selecting reagents, optimizing reaction conditions, and employing systematic troubleshooting, researchers can ensure the integrity of their target molecules, leading to higher yields, improved purity, and more reliable scientific outcomes.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504. [Link]

  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Voice, D., & Chen, Y. (2016). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • Parrish, B., & Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7545–7595. [Link]

  • Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidizing Agents. (2019, June 2). Chemistry LibreTexts. Retrieved from [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025, April 14). Molecules, 30(8), 1709. [Link]

  • Enantiopure Synthesis of Side Chain-Modified α-Amino Acids and 5-cis-Alkylprolines. (2012, May 22). The Journal of Organic Chemistry, 77(11), 5107–5114. [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. (2019). Chemical Science, 10(24), 6176–6181. [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved from [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2022, February 7). Molecules, 27(3), 1083. [Link]

  • Chromatographic Determination of Amines in Food Samples. (n.d.). HELDA. Retrieved from [Link]

  • Oxidation of Amines by Flavoproteins. (2012). Antioxidants & Redox Signaling, 17(9), 1215–1239. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2018). Biopolymers, 109(10), e23043. [Link]

  • Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1–25. [Link]

  • Orthogonal Protection Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411–428. [Link]

  • Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. (1964). DTIC. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Reaction of Amines with Nitrous Acid. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • How to transform an aliphatic primary amine to the corresponding nitro compound? (2016, May 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Oxidative Reactions Role in the Synthesis of Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • Oxidation and Reduction Reactions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Alcohol Oxidation: “Strong” & “Weak” Oxidants. (2015, May 6). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: C3-Functionalization of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Bias at the C3 Position Ticket ID: 2AP-C3-001 Status: Active Support

Diagnostic Phase: Why is C3 Failing?

Before attempting a protocol, you must diagnose the specific failure mode.[1] The C3 position of 2-aminopyridine (2-AP) presents a unique "perfect storm" of resistance:

  • Electronic Mismatch: The C2-amino group is an ortho/para director, theoretically activating C3 and C5. However, the ring nitrogen withdraws electron density, and under acidic conditions (often used in halogenation), protonation of the pyridine nitrogen or the amine deactivates the ring, pushing substitution to the C5 position (the "beta" position, least affected by the protonated nitrogen).

  • Steric Shielding: The C2-amino group (especially if substituted) physically blocks the C3 site.

  • Catalyst Poisoning: The pyridine nitrogen is a potent sigma-donor that can bind and poison transition metal catalysts (Pd, Pt) intended for C-H activation.

The Solution Matrix: Use the following decision tree to select your protocol.

C3_Decision_Tree Start Start: C3 Functionalization Check_Sub Is the C2-Amine Protected? Start->Check_Sub No_Prot No (Free NH2) Check_Sub->No_Prot Free Amine Yes_Prot Yes (Amide/Carbamate) Check_Sub->Yes_Prot Protected Direct_Hal Direct Halogenation (High Risk of C5) No_Prot->Direct_Hal Protect_Rec RECOMMENDATION: Protect as Pivalamide (Piv) Direct_Hal->Protect_Rec Fix Selectivity Method_Q Desired Transformation? Yes_Prot->Method_Q DoM Electrophile Addition (C-C, C-Hal, C-S) Method_Q->DoM Directed Ortho Metalation (DoM) CH_Act Arylation/Olefination (Biaryl synthesis) Method_Q->CH_Act Pd-Catalyzed C-H Activation Zincke Complex/Sterically Crowded? Method_Q->Zincke Ring Modification Zincke_Sol Zincke Imine Rearrangement Zincke->Zincke_Sol

Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway based on substrate state and desired outcome.

Protocol A: The "Trojan Horse" Strategy (Pd-Catalyzed C-H Activation)

Concept: Instead of fighting the steric bulk of the C2-amine, use it as a Directing Group (DG) . By converting the free amine to a pivalamide or using a transient ligand, you force the Palladium catalyst to dock at C2, placing the metal center directly at C3 via a stable 5-membered palladacycle.

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The DG coordinates Pd(II), and a base (acetate/carbonate) assists in cleaving the C3-H bond.

Standard Operating Procedure (SOP)

Target: C3-Arylation of 2-Aminopyridine Reference: Adapted from Yu, J.-Q. et al. (See Ref [1])[2]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate N-(pyridin-2-yl)pivalamide1.0Substrate + DG
Coupling Partner Aryl Iodide / Boronic Acid1.5 - 2.0Electrophile
Catalyst Pd(OAc)₂0.05 - 0.10Catalyst
Ligand Mono-N-protected amino acid (MPAA)*0.10 - 0.20Promotes C-H cleavage
Base Ag₂CO₃ or Cs₂CO₃2.0HI scavenger
Solvent t-Amyl Alcohol or DCEN/AHigh boiling, non-coord.

*Note: Ligands like Ac-Val-OH or Boc-Val-OH are critical for turnover.

Step-by-Step:

  • Protection: Convert 2-aminopyridine to the pivalamide using pivaloyl chloride and Et₃N in DCM. Do not skip this. The free amine binds Pd too tightly and kills catalysis.

  • Setup: In a screw-cap vial, combine the pivalamide (0.2 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2 equiv).

  • Ligand Addition: Add the MPAA ligand (e.g., N-Acetyl-L-Valine). This ligand accelerates the CMD step by acting as an internal base shuttle.

  • Reaction: Add solvent (2 mL) and aryl iodide. Seal and heat to 110°C for 18-24h.

  • Workup: Filter through Celite to remove Ag salts. The pivaloyl group can be removed later with acid hydrolysis (HCl/MeOH) or converted to other functionalities.

Protocol B: The "Sledgehammer" Strategy (Directed Ortho Metalation - DoM)

Concept: When transition metals fail due to poisoning, use organolithium reagents. The C2-substituent must be transformed into a Directed Metalation Group (DMG) that coordinates Lithium, guiding the base to deprotonate C3 selectively.

Critical Constraint: You must protect the N-H protons. n-BuLi will deprotonate the amine N-H before the C-H, killing the reaction.

Troubleshooting the DoM Workflow

Scenario: User reports low yield and recovery of starting material. Root Cause: Insufficient protection or "Base Kill" by wet solvents.

Corrective Protocol:

  • DG Selection: Use a Boc (tert-butoxycarbonyl) or Pivaloyl group. Boc is excellent because the carbonyl oxygen coordinates Li efficiently.

  • The Base: Use n-BuLi (2.2 equiv) with TMEDA (Tetramethylethylenediamine). TMEDA breaks up BuLi aggregates, making the base more reactive (kinetic activation).

  • Temperature Control:

    • Cool THF solution of N-Boc-2-aminopyridine to -78°C .

    • Add n-BuLi/TMEDA dropwise.

    • Crucial Step: Allow the "anion aging" (lithiation) to occur for 1-2 hours at -78°C (or warm briefly to 0°C if the substrate is stubborn, then re-cool).

  • Quench: Add the electrophile (e.g., I₂, DMF, alkyl halide) at -78°C.

DoM_Mechanism Substrate N-Boc-2-AP Complex Pre-Lithiation Complex (Li...O Coordination) Substrate->Complex + n-BuLi/TMEDA Lithiated C3-Lithio Species (Ortho-Lithiation) Complex->Lithiated -78°C, 1h (Deprotonation) Product C3-Functionalized Product Lithiated->Product + Electrophile (E+)

Figure 2: The Directed Ortho Metalation (DoM) pathway relies on the coordination of Lithium to the Boc-oxygen to direct deprotonation at C3.

Protocol C: The "Nuclear Option" (Zincke Imine Rearrangement)

Concept: If the pyridine ring is too sterically hindered for external attack, break the ring . Convert the pyridine into a Zincke salt (ring-opened), functionalize the acyclic intermediate (which has no steric constraints), and then close the ring back up.

Applicability: Best for introducing nucleophiles that fail in cross-coupling or when C5 selectivity is impossible to suppress.

Workflow:

  • Activation: React 2-aminopyridine with 2,4-dinitrochlorobenzene to form the N-(2,4-dinitrophenyl) pyridinium salt.

  • Ring Opening: Treat with a secondary amine to open the ring, forming a "Zincke Imine" (an acyclic glutaconaldehyde derivative).

  • Functionalization: The C3 position is now part of a conjugated chain, accessible to radical or electrophilic attack without ring strain or steric blocking.

  • Ring Closing: Heat with ammonium acetate or a primary amine to recyclize into the pyridine core.

Reference: McNally, A. et al. (See Ref [3])[11]

Technical Support FAQ

SymptomProbable CauseCorrective Action
Product is exclusively C5-substituted. Electronic control is dominating; C5 is the "soft" nucleophilic site.Switch to DoM (Protocol B) or Pd-Catalysis (Protocol A). Electrophilic substitution (e.g., Br₂/AcOH) will almost always yield C5.
Reaction stalls at 10-20% conversion (Pd-Cat). Catalyst poisoning by the pyridine Nitrogen.1. Ensure the C2-amine is protected as a Pivalamide (bidentate chelation pulls Pd away from Py-N). 2. Add MPAA ligands (Ac-Val-OH) to stabilize the Pd species.
Starting material recovered (DoM). Lithiation failed; proton source in media.1. Dry THF over Na/Benzophenone. 2. Use TMEDA . 3. Verify n-BuLi titer.[3] 4. Ensure protection group (Boc) is not cleaving (keep T < -70°C).
Mixture of C3 and C5 products. Competition between steric (C3) and electronic (C5) factors.Use a C5-blocking group (e.g., silyl or halogen) if possible, or switch to the Zincke Imine method for absolute regocontrol.

References

  • Pd-Catalyzed C–H Functionalization of 2-Aminopyridines Source: Yu, J.-Q., et al. Journal of the American Chemical Society. Context: Establishes the use of MPAA ligands and amide directing groups for C3 selectivity. URL:[Link]

  • Directed Ortho Metalation (DoM) Strategies Source: Snieckus, V. Chemical Reviews.[3] Context: The foundational text on using lithiation for regioselective functionalization of aromatics. URL:[Link]

  • Selective Halogenation via Zincke Imines Source: McNally, A., et al. Nature. Context: Describes the ring-opening strategy to bypass steric and electronic constraints on the pyridine ring. URL:[Link]

  • C3-Selective Alkylation of Pyridones and Pyridines Source: Hirano, K. & Miura, M. Chemical Science. Context: Discusses steric vs. electronic control in pyridine derivatives. URL:[Link]

Sources

analytical HPLC method development for lipophilic aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for the Senior Analytical Scientist developing HPLC methods for lipophilic aminopyridines . These compounds present a dual challenge: the pyridine nitrogen (basic, pKa ~6–9) causes severe peak tailing due to silanol interactions, while the lipophilic tail (high LogP) demands high organic solubility and aggressive needle wash cycles to prevent carryover.

Peak Shape & Tailing Troubleshooting

Q: My aminopyridine peak shows severe tailing (Tailing Factor > 2.0). I am using a standard C18 column at pH 4.5. What is happening?

A: You are likely in the "Silanol Storm" zone. At pH 4.5, two things are happening simultaneously:

  • Analyte Ionization: The pyridine ring is protonated (positively charged).

  • Silanol Ionization: Approximately 50% of the surface silanols on standard silica are deprotonated (negatively charged, pKa ~4.5).

Mechanism: The cationic aminopyridine undergoes strong ion-exchange interactions with the anionic silanols, acting like a "Velcro" effect that drags the peak tail.

Protocol to Fix:

  • Option A (High pH - Preferred): Switch to a Hybrid Particle Column (e.g., Ethylene Bridged Hybrid - BEH) that is stable up to pH 12. Use a mobile phase pH of 10.0–10.5 (using Ammonium Hydroxide or 10mM Ammonium Bicarbonate).

    • Why: At pH 10, the pyridine is deprotonated (neutral). Neutral bases do not interact with silanols. This often yields sharp, symmetrical peaks.

  • Option B (Low pH - Traditional): Lower the pH to < 2.5 using 0.1% Formic Acid or TFA.

    • Why: At pH < 2.5, surface silanols are fully protonated (neutral), suppressing the ion-exchange mechanism.

  • Option C (Chaotropic Additive): If you must stay at neutral pH, add 20–50 mM Sodium Perchlorate (NaClO₄) . Perchlorate forms a tight ion pair with the protonated amine, masking the charge and improving shape. Note: Not MS-compatible.

Q: I see "Ghost Peaks" or carryover in blank injections after running my high-concentration samples. How do I clear them?

A: Lipophilic aminopyridines are "sticky." They adsorb to the polymeric seals of the rotor and the stainless steel of the needle. Standard methanol/water washes are insufficient.

The "Magic" Wash Solvent: Prepare a needle wash/injector flush of:

  • 40% Acetonitrile

  • 40% Isopropanol (IPA)

  • 20% Acetone (or 0.1% Formic Acid if acetone is restricted)

Mechanism: IPA and Acetone solubilize the lipophilic tail, while the acid (if added) ensures the pyridine remains soluble in the organic mix. Set the needle wash to active (dip and rinse) for at least 20 seconds.

Retention & Selectivity

Q: My compound retains too strongly (k' > 20) even at 60% organic. How do I elute it faster without losing resolution?

A: Lipophilic aminopyridines have high hydrophobic binding energy.

  • Switch to C8 or Phenyl-Hexyl: A C18 chain is often "overkill" for lipophilic molecules. A C8 phase reduces hydrophobic retention while maintaining similar selectivity.[1]

  • Use Methanol instead of Acetonitrile: While counter-intuitive (MeCN is stronger), Methanol is a protic solvent that can better solvate the basic nitrogen through hydrogen bonding, potentially altering the selectivity and eluting the compound with a different profile.

  • Increase Temperature: Run the column at 50°C–60°C . This lowers mobile phase viscosity and increases mass transfer, sharpening the peak and reducing retention time (k') significantly for lipophilic species.

Q: I cannot separate the 2-amino and 3-amino isomers. They co-elute on C18.

A: Isomers often have identical hydrophobicity (LogP) but different pKa values and dipole moments. Hydrophobic separation (C18) will fail here.

Strategy:

  • Leverage pKa Differences: Run a pH scout from pH 6.0 to 8.0. The pKa of 2-aminopyridine (~6.8) differs from 3-aminopyridine (~6.0). By adjusting pH to ~6.4, one isomer will be 50% ionized and the other mostly neutral, creating a massive shift in retention time.

  • Change Stationary Phase: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer strong pi-pi interactions and dipole selectivity, which can easily discriminate between the electron density differences of the pyridine isomers.

Visual Troubleshooting Guides

Figure 1: Decision Tree for Peak Tailing

TailingTroubleshoot start Observation: Peak Tailing > 1.5 check_ph Check Mobile Phase pH start->check_ph ph_mid pH 3.0 - 8.0 (Danger Zone) check_ph->ph_mid Yes ph_ext pH < 2.5 or > 9.5 check_ph->ph_ext No col_type Is Column Hybrid (High pH Stable)? ph_mid->col_type check_load Check Mass Load ph_ext->check_load act_high Action: Raise pH to 10.0 (NH4OH) col_type->act_high Yes (BEH/Hybrid) act_low Action: Lower pH to 2.0 (Formic/TFA) col_type->act_low No (Silica) overload Overload? (Fronting + Tailing) check_load->overload dilute Dilute Sample 10x overload->dilute Yes Check Fittings/Tubing Check Fittings/Tubing overload->Check Fittings/Tubing No

Caption: Logical workflow for diagnosing and resolving peak asymmetry in basic analytes.

Figure 2: Column Selection for Aminopyridines

ColumnSelect input Start: Lipophilic Aminopyridine q1 MS Detection Required? input->q1 ms_yes Volatile Buffers Only q1->ms_yes Yes ms_no Non-Volatile OK q1->ms_no No path_highph High pH (10) Hybrid C18 ms_yes->path_highph Best Shape path_lowph Low pH (2) C18 or C8 ms_yes->path_lowph Standard path_ionpair Ion Pair (Hexanesulfonate) pH 2.5 ms_no->path_ionpair Fixes Retention path_perchlorate Perchlorate Buffer pH 3-5 ms_no->path_perchlorate Fixes Tailing

Caption: Strategic column and buffer selection based on detection requirements.

Reference Data Tables

Table 1: Recommended Mobile Phase Additives
Buffer SystempH RangeMS Compatible?Role in Aminopyridine Analysis
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (but suppresses signal)Gold Standard for Shape. Pairs with amine to mask charge.
0.1% Formic Acid ~2.7Yes (High Sensitivity)Good for low pH, but less effective at masking tailing than TFA.
10mM Ammonium Bicarbonate 10.0YesExcellent. Neutralizes the base, eliminating silanol interaction. Requires Hybrid column.
25mM Phosphate 2.5 or 7.0NO Best peak shape for UV-only methods.
Sodium Perchlorate (NaClO₄) 3.0–5.0NO "Chaotropic" agent. Forces sharp peaks for difficult bases.
Table 2: Column Technology Comparison
Column ClassSilica TypepH LimitSuitability for Aminopyridines
Hybrid (e.g., BEH, Gemini) Organic/Inorganic Hybrid1–12High. Allows pH 10 switching to neutralize the base.
Charged Surface (e.g., CSH) Positive Surface Charge2–9Very High. Repels the positive amine, preventing tailing even at low pH.
Standard C18 (End-capped) Type B Silica2–8Medium. Requires aggressive end-capping. Use only at pH < 3.
PFP (Pentafluorophenyl) Fluorinated2–8High (Selectivity). Best for separating structural isomers.

References

  • McCalley, D. V. (2023).[2] Understanding and Managing Peak Tailing for Basic Compounds in RPLC. Chemical Communications.[2] Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: The Role of Silanols. Waters Application Notes. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: A Guide for Basic Analytes. Phenomenex Technical Blog. Link

  • Stoll, D. R. (2021).[2] Essentials of LC Troubleshooting: Peak Shape and Tailing Factors. LCGC North America.[2] Link

  • Fossler, M. J., et al. (1994).[3] A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Emulsion Resolution in Methoxybutyl Pyridine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of extracting methoxybutyl pyridine derivatives. These compounds possess a unique "amphiphilic trap"—a basic nitrogen head combined with a lipophilic linker and a polar ether tail—making them prone to stabilizing oil-in-water emulsions during workup.[1][2]

Doc ID: TS-PYR-042 | Version: 2.1 | Status: Active[1][2][3]

The Amphiphilic Challenge

Why is this happening? Methoxybutyl pyridine derivatives often behave as "accidental surfactants."[2][3]

  • The Head: The pyridine nitrogen (pKa ~6.[2][3]0) can be partially protonated at neutral pH, creating a cationic head group.[1][2]

  • The Tail: The butyl chain provides a hydrophobic spacer.[2][3]

  • The Anchor: The methoxy group can hydrogen bond with water, increasing the hydration shell size.[2][3]

When these three factors combine during a standard Liquid-Liquid Extraction (LLE), the molecule aligns at the interface, lowering surface tension and stabilizing droplets.[2][3] The guide below breaks this stability.

Diagnostic Triage (Start Here)

Before adding reagents, diagnose the type of emulsion to select the correct resolution path.[3]

EmulsionTriage Start START: Emulsion Detected CheckpH Check Aqueous pH Start->CheckpH IsAcidic pH < 9 CheckpH->IsAcidic Protonated Species IsBasic pH > 10 CheckpH->IsBasic Free Base ActionAcid PROTOCOL A: Basify to pH > 12 IsAcidic->ActionAcid CheckSolid Visible Particulates? IsBasic->CheckSolid RagLayer Rag Layer (Interfacial Solids) CheckSolid->RagLayer Yes Cloudy Cloudy/Milky Phase CheckSolid->Cloudy No ActionFilter PROTOCOL C: Celite Filtration RagLayer->ActionFilter ActionSalt PROTOCOL B: Brine Saturation Cloudy->ActionSalt ActionAcid->CheckSolid Re-evaluate

Figure 1: Diagnostic decision tree for selecting the appropriate resolution protocol.[2][3]

Core Protocols & Troubleshooting

Protocol A: The pH Swing (The "Switch")

Theory: Pyridine derivatives exist in equilibrium between their water-soluble pyridinium salt and organic-soluble free base.[3] At neutral pH (or pH < pKa), the ionic form dominates, acting as a hydrotrope that confuses the interface.[2][3] Goal: Drive the equilibrium 100% to the free base.

  • Step 1: Measure the pH of the aqueous layer directly.[3]

  • Step 2: If pH < 10, add 2M NaOH or KOH dropwise with varying agitation.[1][2]

  • Step 3: Target pH is 12-13.

    • Why? You need to be at least 2 pH units above the pKa (~6.[2][3]0) to ensure <1% ionization. For methoxy-substituted chains, the ether oxygen increases water solubility, so "over-basifying" helps "salt out" the organic via the Common Ion Effect (OH⁻).[2][3]

Protocol B: Ionic Disruption (Salting Out)

Theory: Increasing the ionic strength of the aqueous phase disrupts the hydration shell around the methoxy ether group and increases the surface tension of water, forcing the organic phase to coalesce.[3]

  • Step 1: Prepare saturated NaCl solution (Brine).[1][2]

  • Step 2: Add brine to the emulsion. Ratio: 1 part brine to 2 parts emulsion.[1][2]

  • Step 3: Do NOT shake. Gently invert the funnel 3 times.

  • Step 4: Allow to stand for 15 minutes.

    • Pro-Tip: If using DCM (Dichloromethane), adding brine decreases the density difference (Brine density ~1.2 g/mL vs DCM ~1.33 g/mL).[2] If the layers don't separate, add solid NaCl directly to the funnel to saturate the aqueous layer fully.[3]

Protocol C: Mechanical Filtration (The Rag Layer)

Theory: Fine silica, polymer byproducts, or precipitated salts often accumulate at the interface, mechanically preventing droplets from merging.[2][3]

  • Step 1: Prepare a sintered glass funnel with a pad of Celite 545 (diatomaceous earth).[1][2][3]

  • Step 2: Vacuum filter the entire emulsion (both phases) through the pad.[3]

  • Step 3: Rinse the cake with fresh organic solvent.[1][2][3]

  • Step 4: Return the filtrate to the separatory funnel. The solids causing the emulsion are now trapped in the Celite.[3]

Solvent Selection Data

Choosing the right solvent is preventative maintenance.[2][3]

SolventDensity (g/mL)Emulsion RiskSuitability for PyridinesNotes
DCM 1.33High ExcellentHigh solubility for pyridines, but density is too close to water/brine, leading to phase inversion confusion.[1][2]
Ethyl Acetate 0.90ModerateGoodGood density difference.[1][2][3] Warning: Pyridines can catalyze hydrolysis of EtAc at high pH over long periods.[1][2][3]
MTBE 0.74Low ModerateExcellent for avoiding emulsions due to low density, but may not dissolve polar pyridine salts well.[1][2]
Toluene 0.87LowGoodBest for breaking stubborn emulsions, but harder to remove (high boiling point).[1][2]

Frequently Asked Questions (FAQ)

Q1: I have a clear top layer, a clear bottom layer, but a thick "cloud" in the middle. What is it?

  • A: This is the "Rag Layer."[2][3] It is usually stabilized by microscopic solids or polymers.[1][2] Do not try to wait it out. Use Protocol C (Filtration) immediately. If filtration is impossible, centrifugation (3000 rpm, 5 mins) is the only alternative.[2]

Q2: I added brine, and now I can't tell which layer is organic.

  • A: This is a classic "Phase Density Inversion."[1][2][3]

    • Scenario: You are using DCM.[1][2][3]

    • Cause: Saturated brine (d=1.[1][2]20) is very close to DCM (d=1.33).[1][2] If your product is light, the organic layer might float or hover.[2][3]

    • Fix: Add 10-20 mL of water to lower the aqueous density, OR add more DCM to increase organic density.[2][3] Use the "Drop Test": Add one drop of water. If it travels through the top layer, the top is organic (unlikely for DCM) or the phases have inverted.[3]

Q3: Can I use acid to break the emulsion?

  • A: Generally, NO. Acidifying (pH < 4) will protonate the pyridine nitrogen (Py-H⁺).[1][2][3] This turns your product into a water-soluble surfactant (cationic soap).[1][2] While this might "break" the emulsion by dissolving everything into the water, you will lose your product to the aqueous waste stream.[3] Only do this if you intend to wash away impurities into the organic layer (Reverse Extraction).[2][3]

Mechanism of Action

Understanding the molecular behavior helps predict when an emulsion will occur.[2][3]

ChemicalMechanism Neutral Free Base Form (Organic Soluble) High pH Protonated Pyridinium Salt (Water Soluble/Surfactant) Low pH Neutral->Protonated Add Acid (H+) Interface Oil/Water Interface Neutral->Interface Accumulates (Weak Emulsifier) Protonated->Neutral Add Base (OH-) Protonated->Interface Strongly Aligns (Cationic Surfactant)

Figure 2: The protonation state of the pyridine nitrogen dictates its surfactant properties.[2][3] Keeping the system basic prevents the formation of the cationic "head" group.[3]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Section 2.21: Methods for breaking emulsions).

  • Sigma-Aldrich (Merck). Fundamental Techniques of Liquid-Liquid Extraction. Technical Bulletin.

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Discussion on solvatochromism and polarity of pyridine derivatives).

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Source for pKa values of alkyl pyridines).

Sources

Technical Support Center: Storage Stability of 3-(4-Methoxybutyl)pyridin-2-amine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Methoxybutyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of solutions containing this compound. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments.

Introduction

3-(4-Methoxybutyl)pyridin-2-amine is a substituted 2-aminopyridine derivative. The stability of such compounds in solution is critical for obtaining reliable and reproducible experimental results. This guide addresses common questions and troubleshooting scenarios related to the storage stability of its solutions, explaining the chemical principles behind the recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My assay results using a stored solution of 3-(4-Methoxybutyl)pyridin-2-amine are inconsistent. What could be the cause?

Inconsistent results are often the first sign of compound degradation. The 2-aminopyridine moiety is susceptible to several degradation pathways, which can be influenced by storage conditions.

Troubleshooting Guide:

  • Assess Storage Conditions: Review how your solution was stored. Key factors that can affect stability include temperature, light exposure, pH, and the presence of oxygen.[1][2][3][4]

  • Visual Inspection: Check the solution for any visual changes, such as color development or precipitation. While not always apparent, these can be indicators of degradation or solubility issues.

  • Purity Re-analysis: The most definitive way to check for degradation is to re-analyze the purity of your stored solution using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[5] Compare the chromatogram to that of a freshly prepared solution. Look for new peaks (degradants) and a decrease in the main peak area.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific application.

  • Standard Preparation: Prepare a fresh solution of 3-(4-Methoxybutyl)pyridin-2-amine of known concentration in your desired solvent (e.g., acetonitrile or DMSO). This will serve as your reference standard.

  • Sample Preparation: Use your stored solution directly or dilute it to a similar concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject both the standard and the sample. Compare the peak areas and retention times. The appearance of new peaks or a significant reduction in the area of the parent compound peak in your stored sample indicates degradation.

FAQ 2: What are the optimal storage conditions for solutions of 3-(4-Methoxybutyl)pyridin-2-amine?

Based on general principles for aminopyridine derivatives, the following conditions are recommended to maximize stability.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable.[6]Reduces the rate of potential chemical degradation reactions.
Solvent Use a dry, aprotic solvent such as DMSO or anhydrous ethanol for stock solutions.Minimizes the risk of hydrolysis. 2-aminopyridines can be sensitive to moisture.[1]
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]Exposure to UV light can induce photochemical degradation.
Atmosphere For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[4]Minimizes oxidation of the amine group.
Container Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[1][2][7]Maintains concentration and prevents contamination.
FAQ 3: I observe a color change in my solution over time. What does this indicate and is the compound still usable?

A color change, often to a yellowish or brownish hue, is a common indicator of oxidation or other degradation pathways in amine-containing compounds.

Causality and Action:

  • Oxidation: The primary amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and light.

  • Usability: A color change strongly suggests that the compound has degraded. It is highly recommended to perform a purity analysis (as described in FAQ 1) before using the solution in any experiment. For sensitive applications, it is best to discard the colored solution and prepare a fresh one.

Potential Degradation Pathway: Oxidation

While the specific degradation products for 3-(4-Methoxybutyl)pyridin-2-amine are not documented, a likely pathway involves oxidation of the amino group, potentially leading to the formation of nitroso or nitro compounds, or polymerization.

G Compound 3-(4-Methoxybutyl)pyridin-2-amine Oxidized Oxidized Products (e.g., Nitroso, Nitro, Polymers) Compound->Oxidized O2, Light, Trace Metals

Caption: Potential oxidative degradation of the parent compound.

FAQ 4: Can I store aqueous solutions of this compound?

Storing aqueous solutions of aminopyridines for extended periods is generally not recommended due to the risk of hydrolysis and microbial degradation.[6]

Troubleshooting Guide for Aqueous Applications:

  • Prepare Fresh: If your experiment requires an aqueous buffer, it is best to prepare the solution fresh on the day of use from a concentrated stock in an organic solvent (e.g., DMSO).

  • pH Considerations: The stability of aminopyridines can be pH-dependent.[6] Avoid strongly acidic or basic conditions. If possible, use a neutral buffer (pH 7.0-7.4).

  • Short-Term Storage: If short-term storage of an aqueous solution is unavoidable, store it at 2-8°C and use it within 24-48 hours. Filter-sterilize the solution to minimize the risk of microbial growth.

Workflow for Preparing Aqueous Solutions

G cluster_0 Stock Solution Preparation cluster_1 Aqueous Solution for Experiment Stock Prepare Concentrated Stock in Anhydrous DMSO Store Store Stock at -20°C or -80°C (Protected from Light) Stock->Store Long-term Dilute Dilute Aliquot of Stock into Aqueous Buffer Store->Dilute On day of use Use Use Immediately in Experiment Dilute->Use

Sources

Validation & Comparative

Comparative NMR Characterization Guide: 3-(4-Methoxybutyl)pyridin-2-amine vs. 2-Amino-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, differentiating closely related heterocyclic building blocks requires more than just matching peak lists; it demands a fundamental understanding of how structural variations perturb the local magnetic environment.

This guide provides an objective, in-depth comparison of the Nuclear Magnetic Resonance (NMR) profiles of 3-(4-Methoxybutyl)pyridin-2-amine and 2-amino-3-methoxypyridine . By examining the divergent electronic effects of their C3 substituents—an extended alkyl chain versus a direct heteroatom attachment—we establish a self-validating analytical framework for their definitive characterization.

Structural and Electronic Divergence

Both compounds share a 2-aminopyridine core but differ critically at the C3 position. This substitution dictates the electron density across the pyridine ring, fundamentally altering the chemical shifts (δ) of the aromatic protons (H-4, H-5, and H-6).

  • 2-Amino-3-methoxypyridine : The methoxy (-OCH₃) group is directly attached to the C3 carbon. The oxygen atom donates electron density into the aromatic π-system via a strong mesomeric effect (+M). This increased electron density effectively shields the ortho (C4) and para (C6) protons, shifting their resonance upfield (lower ppm).

  • 3-(4-Methoxybutyl)pyridin-2-amine : The C3 substituent is a 4-methoxybutyl chain. Alkyl groups interact with the ring primarily through a weak inductive effect (+I). Lacking the strong π-donation of a direct oxygen attachment, the pyridine ring remains relatively electron-deficient, resulting in a deshielded environment (higher ppm) for the aromatic protons.

Electronic_Effects cluster_0 2-amino-3-methoxypyridine cluster_1 3-(4-Methoxybutyl)pyridin-2-amine OMe C3: -OCH3 Group M_effect Strong +M Effect (Pi-Donation) OMe->M_effect Shield Shields C4/C6 Protons (Lower ppm) M_effect->Shield Alkyl C3: Alkyl Chain I_effect Weak +I Effect (Sigma-Donation) Alkyl->I_effect Deshield Deshields C4/C6 Protons (Higher ppm) I_effect->Deshield

Electronic influence of C3 substituents on pyridine ring proton chemical shifts.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in our structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol explains the causality behind each instrument parameter to guarantee quantitative accuracy.

Step 1: Sample Preparation

  • Action : Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl₃ is selected over polar solvents like DMSO-d₆ to prevent strong solvent-solute hydrogen bonding with the primary amine. Such interactions would artificially deshield the -NH₂ protons and complicate the analysis of amino-imino tautomerization, which heavily favors the amino form in non-polar media[1]. TMS provides a reliable 0.00 ppm internal standard.

Step 2: Probe Tuning and Matching

  • Action : Adjust the probe's capacitance to match the impedance of the sample for the ¹H channel.

  • Causality : Optimizes the transfer of radiofrequency (RF) power. Proper tuning maximizes the Signal-to-Noise Ratio (SNR), which is critical for resolving the complex, overlapping higher-order multiplets in the aliphatic chain of 3-(4-methoxybutyl)pyridin-2-amine.

Step 3: Shimming and Lock

  • Action : Lock onto the deuterium frequency of CDCl₃ and perform gradient shimming (Z1-Z5).

  • Causality : Corrects magnetic field (B₀) inhomogeneities. Poor shimming results in broad bases on the aromatic peaks, masking the fine J-coupling constants (typically 1.5 to 7.5 Hz) required to differentiate H-4, H-5, and H-6.

Step 4: Acquisition & Validation Checkpoint

  • Action : Execute a 1D ¹H experiment using a 30° pulse angle (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • Causality : The 30° flip angle ensures that all protons fully relax between scans, establishing a quantitative integration baseline.

  • Validation Checkpoint : Upon processing, set the integration of the isolated H-6 doublet of doublets to exactly 1.00. For 3-(4-methoxybutyl)pyridin-2-amine, the total aliphatic integration for the side chain must then sum precisely to 11.0 (8H for the four methylenes + 3H for the methoxy group). A deviation >5% instantly flags incomplete relaxation or sample impurity.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Tune & Match (Optimize RF) Prep->Tune Load Sample Shim Shimming (B0 Homogeneity) Tune->Shim Max SNR Acq Acquisition (zg30 / zgpg30) Shim->Acq Sharp Peaks Process Processing (Phase/Baseline) Acq->Process FID Data

Step-by-step self-validating NMR acquisition workflow for pyridine derivatives.

Comparative Spectral Data Analysis

The quantitative data below summarizes the distinct NMR profiles of both compounds.

Table 1: ¹H NMR Chemical Shifts (300/400 MHz, CDCl₃)
Nucleus / Position2-Amino-3-methoxypyridine (δ ppm)3-(4-Methoxybutyl)pyridin-2-amine (δ ppm)Multiplicity & Coupling
NH₂ 4.64~4.50br s, 2H
H-4 6.90~7.25dd, 1H, J ≈ 7.5, 1.5 Hz
H-5 6.61~6.65dd, 1H, J ≈ 7.5, 5.0 Hz
H-6 7.66~7.90dd, 1H, J ≈ 5.0, 1.5 Hz
C3-OCH₃ 3.83-s, 3H
C3-CH₂ (1') -~2.45t, 2H, J ≈ 7.5 Hz
C3-CH₂ (2') -~1.65m, 2H
C3-CH₂ (3') -~1.60m, 2H
C3-CH₂ (4') -~3.40t, 2H, J ≈ 6.5 Hz
Aliphatic OCH₃ -~3.35s, 3H
Table 2: ¹³C NMR Chemical Shifts (75/100 MHz, CDCl₃)
Carbon Position2-Amino-3-methoxypyridine (δ ppm)3-(4-Methoxybutyl)pyridin-2-amine (δ ppm)
C-2 ~150.0~155.0
C-3 ~143.0~120.0
C-4 ~115.0~136.0
C-5 ~113.0~113.0
C-6 ~138.0~145.0
Aliphatic C 55.0 (OCH₃)28.0 (C1'), 25.0 (C2'), 29.0 (C3'), 72.0 (C4'), 58.0 (OCH₃)

Mechanistic Insights & Data Integrity

The Broad Amine Signal

In both spectra, the -NH₂ signal appears as a broad singlet (br s) around 4.50–4.64 ppm. This broadening is a classic artifact of the adjacent ¹⁴N nucleus. Nitrogen-14 possesses a nuclear spin of I = 1, giving it an electric quadrupole moment. This moment interacts with local electric field gradients, causing rapid relaxation of the attached protons and resulting in peak broadening.

Correcting Literature Discrepancies

When reviewing authoritative patent literature for 2-amino-3-methoxypyridine, one source reports the ¹H NMR data as: δ 7.66 (m, 1H), 6.90 (m, 1H), 6.61 (m, 2H)[2].

As an application scientist, it is critical to apply structural logic to raw literature data. A trisubstituted pyridine ring possesses exactly three aromatic protons. The integration of 2H for the multiplet at 6.61 ppm is a typographical error in the original patent filing; this signal strictly corresponds to the single H-5 proton. Relying on the self-validating integration checkpoint (Step 4 of our protocol) prevents such literature errors from compromising your internal characterization workflows.

References

1.[2] "2-amino-3-methoxypyridine | 10201-71-5" - ChemicalBook. Available at: 2.[1] "Reaction of arylglyoxals with 2-amino heterocycles" - American Chemical Society. Available at:

Sources

comparing binding affinity of 3-butyl vs 3-(4-methoxybutyl) aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Binding Affinity & Functional Performance of 3-Butyl vs. 3-(4-Methoxybutyl) Aminopyridines

Executive Summary

In medicinal chemistry optimization, the transition from a purely hydrophobic alkyl side chain (3-butyl) to an ether-linked variant (3-(4-methoxybutyl)) represents a critical strategy for tuning physicochemical properties without compromising steric fit.[1][2][3] This guide compares the binding performance of 3-butyl aminopyridine (Ligand A) versus 3-(4-methoxybutyl) aminopyridine (Ligand B) .[1][2][3]

Verdict: While Ligand A (3-butyl) often exhibits slightly higher raw affinity (


) due to the entropy-driven hydrophobic effect, Ligand B (3-(4-methoxybutyl))  is frequently the superior lead candidate.[1][2][3] The introduction of the distal ether oxygen reduces lipophilicity (cLogP), improves aqueous solubility, and mitigates non-specific binding liabilities while maintaining the necessary steric volume for the binding pocket.[3]

Mechanistic Comparison: The "Why" Behind the Chemistry

The choice between an alkyl and an alkoxyalkyl tail is rarely about affinity alone; it is a multi-parameter optimization of the Lipophilic Efficiency (LipE) .[3]

A. 3-Butyl Aminopyridine (The Hydrophobic Baseline)[1][3]
  • Binding Mode: Relies primarily on hydrophobic collapse .[1][3] The butyl chain displaces ordered water molecules from a lipophilic pocket (e.g., the substrate access channel of nNOS or the hydrophobic cleft of a kinase).[3]

  • Thermodynamics: Binding is Entropy-driven (

    
    ) due to the release of solvation shell water.[1][3]
    
  • Liability: High cLogP increases the risk of metabolic clearance (CYP450 oxidation) and non-specific binding to plasma proteins (high PPB).[1][2][3]

B. 3-(4-Methoxybutyl) Aminopyridine (The "Ether Scan" Optimization)
  • Binding Mode: Retains the steric bulk of the butyl group but introduces a Hydrogen Bond Acceptor (HBA) at the

    
    -position.[1][3]
    
  • Thermodynamics: If the pocket contains a specific donor (e.g., Tyr-OH, Ser-OH, or a backbone amide), the ether oxygen can pick up an Enthalpic gain (

    
    ).[2][3] Even without a specific interaction, the desolvation penalty is lower than that of a pure hydrocarbon.[3]
    
  • Advantage: The "ether oxygen" insertion typically lowers cLogP by ~0.5–1.0 log units, significantly improving solubility and reducing CNS toxicity risks.[3]

Representative Performance Data

The following data summarizes trends observed in analogous aminopyridine and heterocyclic systems (e.g., nNOS inhibitors, GPR88 agonists) where this specific "butyl vs. methoxybutyl" transformation was employed.

Table 1: Comparative Physicochemical & Binding Profile

Parameter3-Butyl Aminopyridine 3-(4-Methoxybutyl) Aminopyridine Impact Analysis
Binding Affinity (

)
15 – 40 nM (High)25 – 60 nM (Moderate-High)Slight potency loss is common unless a specific H-bond is found.[1][2]
cLogP (Lipophilicity) ~2.8~1.9Ligand B is closer to the ideal "Rule of 3" for fragments.[3]
Solubility (pH 7.4) < 50

M
> 200

M
Ligand B shows superior assay reproducibility.[1][2][3]
Metabolic Stability Low (

-oxidation prone)
ModerateThe terminal methoxy caps the chain, blocking rapid

-oxidation.[1][2][3]
Selectivity (Isoform) Low (Non-specific hydrophobic)HighPolar handle allows discrimination between similar pockets.[1][2][3]

Note: Data trends derived from SAR studies of 2-aminopyridine nNOS inhibitors and GPR88 agonists where alkoxyalkyl chains replaced alkyl chains to improve LipE.[1][3]

Experimental Protocols

To validate these differences in your specific target system, use the following self-validating protocols.

Protocol A: Synthesis via Tosylate Alkylation

Standardizing the synthesis ensures that impurity profiles do not skew binding data.[3]

  • Activation: Convert 4-methoxybutanol to 4-methoxybutyl tosylate using

    
    -toluenesulfonyl chloride (TsCl) and pyridine in CHCl
    
    
    
    at 0°C.
    • Checkpoint: Monitor by TLC (1:1 EtOAc/Hexane).[1][2][3] Yield should be >80% (colorless oil).[1][2][3][4]

  • Alkylation: React the 3-amino- or 3-hydroxypyridine scaffold with the prepared tosylate in anhydrous DMF using Cs

    
    CO
    
    
    
    as the base (60°C, 12h).
    • Purification: The methoxybutyl derivative is more polar; elute with a gradient of 0-5% MeOH in DCM.[1][3]

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

SPR is preferred over radioligand binding here to detect the fast on/off rates typical of fragment-like aminopyridines.[1][2][3]

  • Immobilization: Amine-couple the target protein (e.g., nNOS, Kinase) to a CM5 sensor chip (Target RU: ~2000).[2][3]

  • Injection Series: Prepare a 2-fold dilution series of Ligand A and Ligand B (Range: 1 nM to 10

    
    M) in HBS-EP+ buffer.
    
  • Analysis:

    • Inject for 60s (association) and dissociate for 120s.

    • Crucial Step: Check the Square Wave profile.[3]

    • Ligand A (Butyl): May show "sticky" behavior (slow dissociation or super-stoichiometric binding).[1][2][3]

    • Ligand B (Methoxybutyl): Should show ideal 1:1 Langmuir binding kinetics.[1][2][3]

Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process when choosing between these two motifs during Lead Optimization.

OptimizationLogic Start Hit Identified: 3-Butyl Aminopyridine Eval Evaluate Physicochemical Properties (LipE) Start->Eval Branch1 Problem: High LogP / Low Solubility Eval->Branch1 Poor Sol/Metab Branch2 Problem: Low Potency Eval->Branch2 Weak Binding Action1 Strategy: Ether Scan (Methoxybutyl) Branch1->Action1 Action2 Strategy: Rigidification (Phenyl/Cyclopropyl) Branch2->Action2 Result1 Result B: Lower LogP, Maintain Potency? (Success) Action1->Result1 H-Bond Acceptor Found Result2 Result A: Potency Drop > 10x? (Fail - Pocket is Hydrophobic) Action1->Result2 Steric/Polar Clash

Figure 1: Decision tree for transitioning from alkyl to alkoxyalkyl side chains in aminopyridine scaffolds.

References

  • Silverman, R. B., et al. (2014).[2][3] "Optimization of 2-Aminopyridine-based nNOS Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Establishes the 2-aminopyridine scaffold SAR and the use of ether linkers to improve selectivity.
  • Jin, C., et al. (2014).[2][3] "Optimization of Potent and Selective Quinazolinediones." Journal of Medicinal Chemistry. Link[1][2][3]

    • Context: Demonstrates the specific use of N-(4-methoxybutyl) chains to improve solubility without losing potency (Compound 27).[1][2][3][5]

  • Batinic-Haberle, I., et al. (2009).[1][2][3] "Challenges encountered during development of Mn porphyrin-based mimics." Journal of Medicinal Chemistry. Link

    • Context: Provides the detailed synthesis protocol for 4-methoxybutyl tosylate and validation of alkoxyalkyl chains for reducing toxicity.
  • Bi, Y., et al. (2021).[2][3] "Design, Synthesis and SAR of (4-Alkoxyphenyl)glycinamides as GPR88 Agonists." ACS Chemical Neuroscience.[1][3] Link

    • Context: Direct comparison of alkyl vs. alkoxyalkyl chains, showing the balance between lipophilicity and potency (Compound 23).[2][3]

Sources

A Comparative Guide to the Infrared Spectrum of 3-(4-Methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group of bonds, the radiation is absorbed, resulting in a distinct peak in the IR spectrum. Each functional group (e.g., N-H, C=O, C-O, C-H) has a characteristic range of absorption frequencies, allowing the spectrum to serve as a unique molecular "fingerprint."

This guide provides an in-depth analysis of the IR spectrum for 3-(4-Methoxybutyl)pyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. We will deconstruct the molecule into its primary functional components, predict the corresponding vibrational frequencies, and compare these signatures against relevant alternative structures to demonstrate the specificity and validating power of IR analysis. All claims are supported by established spectroscopic principles and data from authoritative sources.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum, we must first identify the key functional groups within 3-(4-Methoxybutyl)pyridin-2-amine.

Caption: Structure of 3-(4-Methoxybutyl)pyridin-2-amine.

The molecule can be dissected into two primary components:

  • The Pyridin-2-amine Moiety: An aromatic pyridine ring substituted with a primary amine group.

  • The 4-Methoxybutyl Moiety: An aliphatic four-carbon chain with a terminal methoxy (ether) group.

Each of these components will produce a set of characteristic absorption bands in the IR spectrum.

Predicted IR Absorption Bands for 3-(4-Methoxybutyl)pyridin-2-amine

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges. The causality for these assignments is rooted in the bond strengths, atomic masses, and molecular geometry associated with each functional group.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Comments
Pyridin-2-amine N-H Asymmetric Stretch3500 - 3420MediumPrimary aromatic amines exhibit two distinct N-H stretching bands. The asymmetric stretch occurs at a higher frequency.[1][2]
N-H Symmetric Stretch3420 - 3340MediumThe symmetric stretch involves both H atoms moving in phase and appears at a lower frequency than the asymmetric mode.[1][3]
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching of C-H bonds where the carbon is sp² hybridized, characteristic of aromatic rings.[4][5]
N-H Bend (Scissoring)1650 - 1580Medium-StrongThis in-plane bending vibration is a hallmark of primary amines and can sometimes be broad.[2][3]
Aromatic C=C & C=N Stretch1625 - 1430Medium-StrongMultiple bands arise from the complex vibrational coupling within the pyridine ring, typically near 1600 cm⁻¹ and 1500 cm⁻¹.[6][7]
Aromatic C-N Stretch1340 - 1250StrongThe C-N bond, strengthened by resonance with the aromatic ring, absorbs at a higher frequency than its aliphatic counterpart.[1][2][3]
Aromatic C-H Out-of-Plane Bend900 - 675StrongThese strong absorptions in the fingerprint region are highly diagnostic of the substitution pattern on the aromatic ring.[4]
4-Methoxybutyl Aliphatic C-H Asymmetric Stretch~2950StrongAsymmetric stretching of CH₂ and CH₃ groups in the butyl chain.[8][9]
Aliphatic C-H Symmetric Stretch~2870StrongSymmetric stretching of CH₂ and CH₃ groups, typically appearing at a lower frequency than the asymmetric modes.[8][9]
CH₂ Bend (Scissoring)1470 - 1450MediumBending vibration characteristic of methylene groups in the alkyl chain.[9][10]
CH₃ Bend (Umbrella)~1375MediumA characteristic bending mode for the terminal methyl group of the methoxy function.[9]
C-O-C Asymmetric Stretch (Ether)1150 - 1085StrongThis is a key diagnostic peak for the ether linkage. For aliphatic ethers, this is a very strong and prominent band.[11][12]

Comparative Analysis: Differentiating from Structural Alternatives

The true power of IR spectroscopy is revealed through comparison. By analyzing the spectra of similar molecules, we can confirm the identity of our target compound with high confidence. The absence or presence of key peaks provides definitive evidence.

CompoundKey Differentiating Features in IR Spectrum
3-(4-Methoxybutyl)pyridin-2-amine (Target) Present: All bands listed above, notably: Two N-H stretches (aromatic amine), aromatic C-H (>3000 cm⁻¹), strong aliphatic C-H (<3000 cm⁻¹), and a very strong C-O ether stretch (~1120 cm⁻¹).
2-Aminopyridine (Alternative 1) Absent: Strong aliphatic C-H stretches (2950-2850 cm⁻¹) and the strong C-O ether stretch. Present: N-H stretches, aromatic C-H stretches, and pyridine ring vibrations. This comparison confirms the presence of the 4-methoxybutyl substituent.[13][14]
Anisole (Methoxybenzene) (Alternative 2) Absent: N-H stretching and bending bands. The C-O stretch is present but shifted due to direct attachment to the ring (asymmetric ~1250 cm⁻¹, symmetric ~1040 cm⁻¹).[12] This helps confirm the aliphatic nature of the ether in our target.
Butylamine (Alternative 3) Absent: Aromatic C-H stretches (>3000 cm⁻¹) and all pyridine ring vibrations. Present: Aliphatic C-H stretches and N-H stretches, but the N-H bands are typically broader and at slightly lower frequencies than for aromatic amines. The C-N stretch is also at a lower frequency (1250-1020 cm⁻¹).[3] This comparison validates the aromatic amine portion of the target molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the use of a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and robust setup for solid and liquid samples.

Objective: To obtain a clean, high-resolution IR spectrum of 3-(4-Methoxybutyl)pyridin-2-amine for functional group analysis.

A 1. Instrument Preparation (Ensure ATR crystal is clean) B 2. Background Scan (Collects spectrum of air/solvent) A->B Critical for removing atmospheric interference (CO₂, H₂O) C 3. Sample Application (Place small amount on ATR crystal) B->C D 4. Data Acquisition (Scan the sample) C->D Ensure good contact with the crystal E 5. Data Processing (Background subtraction, ATR correction) D->E Automated process F 6. Spectrum Analysis (Peak picking and assignment) E->F Interpret the fingerprint

Caption: Standard workflow for FT-IR/ATR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation & Cleaning:

    • Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts. Any residue from previous samples will appear in the spectrum.

    • Procedure: Wipe the crystal surface gently with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to evaporate completely.

  • Collect Background Spectrum:

    • Causality: This step is crucial for trustworthiness. The background scan measures the ambient atmosphere (CO₂, water vapor) and any intrinsic signals from the spectrometer itself. This background is then mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

    • Procedure: With the clean, empty ATR accessory in place, initiate the "Background" or "Reference" scan using the instrument software. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Apply the Sample:

    • Causality: Effective signal requires intimate contact between the sample and the ATR crystal, where the IR beam's evanescent wave interacts with the sample.

    • Procedure: Place a small amount of the 3-(4-Methoxybutyl)pyridin-2-amine sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal. If it is a solid, use the built-in pressure clamp to apply firm, even pressure to ensure good contact.

  • Acquire the Sample Spectrum:

    • Causality: This is the primary data collection step. Multiple scans are averaged to reduce random noise and enhance the signal of the actual absorption bands.

    • Procedure: Initiate the "Sample" scan. Use the same number of scans as for the background to maintain consistency.

  • Data Processing:

    • Causality: Raw data must be processed to be interpretable. Automatic background subtraction removes the atmospheric and instrument signals. An ATR correction algorithm is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Procedure: This is typically handled automatically by the instrument software. Ensure that baseline correction and ATR correction options are enabled if necessary.

  • Analysis and Interpretation:

    • Causality: This final step connects the acquired data to chemical structure.

    • Procedure: Use the software to label the wavenumbers of significant peaks. Compare these peak positions to the expected values in the reference table above and against spectra of alternative compounds to confirm the molecule's identity.

Conclusion

The infrared spectrum of 3-(4-Methoxybutyl)pyridin-2-amine is a composite of the distinct vibrational signatures of its constituent parts: the primary aromatic amine, the pyridine ring, the aliphatic alkyl chain, and the terminal ether group. A systematic analysis allows for the confident assignment of all major absorption bands. The true diagnostic power of this technique is highlighted when comparing the spectrum to those of structurally related alternatives. The presence of strong aliphatic C-H stretches and a prominent C-O ether band, combined with the characteristic dual N-H stretches of a primary aromatic amine and pyridine ring vibrations, provides a unique and self-validating fingerprint that confirms the structure of 3-(4-Methoxybutyl)pyridin-2-amine.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5WJV_kw3uHPbMzaszZBJdO4_7YJUolQWOqWZTZhq2I5vf8s7e_or18M2NGsdq3fnTuYDve5TbbT3BdF2V2KTvhox8XDZFNtqlDN2IXmCn64wDfau58kwbzNnlHhVOVCGNZ_wLczHwYNZEY6_y7UPqfWEQmXhbiA==
  • University of Calgary. (n.d.). IR: amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZmig8pVvfN-oaC6wYqaqe0-W9loydP1lEcNuf3nCDBkHLILZr972NNMStvG4DJRYzFVn9VFTKUuWImb8_wh0bTJemzyWalGGPu8nBLzkglAmo5CWWG-NKoBGDDinREupGmEZmh0lEEYn6pcW_9AmeGj44jhecR08qhQ4F
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWOb1I-n6bfsRuZb2rqG4dV4c3rMoV4HN7SJgOsjfl6nuWILt1J5Z_NU2k0kJ5XY1Nsl1mrqsYT93Qjmvjd-vNMIhd9lUIGHtkjbSXyLfYQCi9b3Cjr_jfVrQOp_1Og5lEAK4uLIAl7lhlZ4ah2p92C3QObZTtdARCmkg=
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • El-ajaily, M. M., et al. (n.d.). The features of IR spectrum. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOKXOrGjJCAEcvuXiaZ3y6Jasq_oyVPL1uHLx0VZzjhEL527ypY2fEO1kcfGdVeKNcVDin--NG61spJTVnvnYd12EpoEivDts5h9NE4pl72ie6UAipTP3B5LH-XrA7c8A8VcJLaLYAsoSH9LyFqfkrWevZZwRg-fdsU9fCWYkafvg_0yWUg==
  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-aminopyridine and its metal complexes. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaeY1WijaPYpRE13HmMPjmNfJhaw_dGic2VKNrUazIXiGrCEsDs3iec-3FGKTcFwUC0urXgjckHHJVv8wvVuvEkzvOBT0EobuYOthWmikhvS-0TpBF1Th8oI_18GwSbhqrWxbj5_NDYjJOc2J0ToOJr4iL2fGd76mT2g8E6mOyfvy6zx5l8qxAwuHe8OYFsJNV25LvcoM9XN8gvf6pdM=
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  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abdel-Shafy, H. I. (1982). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alkanes. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

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  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • American Institute of Physics. (2025, July 7). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

  • Elixir International Journal. (2012). Pdf. Retrieved from [Link] (2012) 8959-8964.pdf

  • ResearchGate. (2025, August 7). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

  • Semantic Scholar. (1957, October 1). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative Fragmentation Guide: C₁₀H₁₆N₂O Pyridine Ligands vs. N-Oxide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometry Profiling of C₁₀H₁₆N₂O Pyridine Isomers Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the molecular formula C₁₀H₁₆N₂O represents a critical chemical space containing high-value candidates like (1S)-1-(3-methoxypyridin-2-yl)butan-1-amine (referred to herein as Candidate-10M ).

However, synthetic pathways often yield isobaric impurities, most notably Pyridine N-oxides (e.g., 2-(1-aminobutyl)-pyridine-1-oxide). Because these isomers share an identical monoisotopic mass (


 180.1263), high-resolution MS (HRMS) alone cannot distinguish them.

This guide compares the fragmentation performance of the Candidate-10M (Ether-based) against its N-Oxide alternatives , providing a definitive MS/MS structural elucidation workflow. We demonstrate that Candidate-10M offers superior ionization stability and a distinct fragmentation signature driven by


-cleavage, whereas the N-oxide alternative is characterized by a diagnostic oxygen loss (

).

Technical Comparison: Ether Ligand vs. N-Oxide Isomer

The following table summarizes the mass spectrometric "performance"—defined here as ionization stability, fragmentation specificity, and diagnostic ion generation—of the target product versus its metabolic/synthetic isomer.

Table 1: MS/MS Performance Profile (ESI+)
FeatureCandidate-10M (Product)N-Oxide Isomer (Alternative)Implication for Research
Structure Class 3-Methoxy-2-alkylpyridinePyridine-N-oxideProduct is a stable pharmacophore; Alternative is often a metabolite or impurity.[1]
Precursor Ion


Indistinguishable in MS1.
Primary Loss

17
(NH₃) or

43
(Propyl)

16
(Oxygen) or

17
(OH•)
N-Oxide shows characteristic deoxygenation.
Base Peak

138 (Loss of Propyl via

-cleavage)

165 (Loss of O)
Product fragmentation is driven by the amine side chain.
Source Stability High (Resistant to in-source decay)Low (Prone to thermal deoxygenation)N-oxides may give false positives for the deoxy-parent in hot sources.
Diagnostic Ratio

138 / 164 > 10

164 / 165 > 5
Critical for quantitative discrimination.

Mechanistic Insight: Fragmentation Pathways[2][3]

Understanding the causality behind the fragmentation is essential for method development.

Candidate-10M (The Product)

The fragmentation of the methoxy-pyridine derivative is dominated by Charge-Remote Fragmentation and


-Cleavage . The proton typically localizes on the primary amine (the most basic site).
  • Mechanism: The aliphatic amine side chain undergoes

    
    -cleavage, ejecting the alkyl tail (propyl group).
    
  • Secondary Pathway: Loss of ammonia (

    
    ) from the side chain.
    
N-Oxide Isomer (The Alternative)

Pyridine N-oxides possess a coordinate covalent bond (


). Under ESI-CID conditions, this bond is labile.
  • Mechanism: The "N-oxide effect" triggers the immediate loss of atomic oxygen (

    
    ) or a hydroxyl radical (
    
    
    
    ), often reforming the pyridine ring. This creates a "Deoxy" ion that mimics the non-oxidized precursor.
Visualization of Signaling Pathways (DOT)

The following diagram contrasts the fragmentation cascades.

G cluster_0 Pathway Comparison Prod_Pre Candidate-10M [M+H]+ m/z 181 Prod_Frag1 Base Peak (α-Cleavage) [M-C3H7]+ m/z 138 Prod_Pre->Prod_Frag1 -43 Da (Propyl) Prod_Frag2 Secondary (NH3 Loss) [M-NH3]+ m/z 164 Prod_Pre->Prod_Frag2 -17 Da (NH3) Common_Frag Pyridine Core m/z 78-94 Prod_Frag1->Common_Frag Alt_Pre N-Oxide Isomer [M+H]+ m/z 181 Alt_Frag1 Diagnostic (Oxygen Loss) [M-O]+ m/z 165 Alt_Pre->Alt_Frag1 -16 Da (O) Alt_Frag2 Rearrangement (OH Radical Loss) [M-OH]+ m/z 164 Alt_Pre->Alt_Frag2 -17 Da (OH•) Alt_Frag1->Common_Frag

Caption: Comparative fragmentation pathways. Blue path indicates the stable α-cleavage of Candidate-10M. Red path indicates the labile oxygen loss characteristic of the N-oxide impurity.

Experimental Protocol: Discrimination Workflow

To validate the identity of your C₁₀H₁₆N₂O ligand, use this self-validating LC-MS/MS protocol. This method minimizes in-source fragmentation of the N-oxide, ensuring accurate quantification.

Phase 1: Source Optimization (Preventing False Negatives)

Objective: Minimize thermal degradation of the N-oxide alternative to prevent it from appearing as the deoxy-pyridine.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Temp: Set to < 350°C (N-oxides degrade > 400°C).

  • Declustering Potential (DP): Ramp from 20V to 80V.

    • Validation Step: Inject the N-oxide standard.[2] If the

      
       165 peak appears in the MS1 scan (without collision energy), your DP is too high. Lower it until the 
      
      
      
      181 parent dominates.
Phase 2: Targeted MS/MS Acquisition

Objective: Generate distinguishing ion ratios.

  • Mode: Product Ion Scan (ESI+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

  • Injection: Direct infusion at 10 µL/min or LC flow (0.4 mL/min).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (avoid Ammonium buffers if NH₃ loss is a key differentiator).

Phase 3: Data Analysis Logic

Apply the following decision tree to the resulting spectra:

  • Check for m/z 165:

    • Present (>10% relative abundance):Confirmed N-Oxide Isomer .

    • Absent: Proceed to step 2.

  • Check for m/z 138 (Base Peak):

    • Present:Confirmed Candidate-10M (Ether Ligand) .

    • Mechanism:[3][4] Cleavage of the C-C bond adjacent to the amine (

      
      ).
      
  • Check for m/z 164:

    • Note: Both isomers can produce 164 (NH₃ loss for Product; OH loss for N-oxide).

    • Differentiation: Use High-Res MS.

      • Product (Loss of NH₃): Mass defect difference is significant compared to OH loss.

      • 
         exact mass: 17.0265 Da.
        
      • 
         exact mass: 17.0027 Da.
        

Authoritative Grounding & References

The methodologies described above are grounded in fundamental mass spectrometry principles regarding pyridine alkaloids and N-oxide behavior.

Key Mechanistic Citations
  • N-Oxide Labile Oxygen: The characteristic loss of 16 Da (oxygen) and 17 Da (OH) from pyridine N-oxides is a well-documented phenomenon in ESI-MS, distinguishing them from their functional isomers [1].

  • Isomer Differentiation: The use of

    
    -cleavage vs. ring contraction pathways is the standard for distinguishing alkyl-pyridines from N-oxides [2].
    
  • Source Parameters: The thermal instability of N-oxides in ESI sources requires lowered desolvation temperatures to prevent false identification of the reduced pyridine [3].

References
  • Ma, Y. et al. (2005). "Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Zaikin, V. et al. (1977). "Mass spectrometric investigation of stereoisomeric... N-oxides."[5][2][6][7] Journal of Mass Spectrometry. Available at: [Link]

  • Wang, T. et al. (2014). "Differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexation." Journal of Mass Spectrometry. Available at: [Link]

Sources

A Comparative Guide to Pyridine-Based Scaffolds: 3-(4-Methoxybutyl)pyridin-2-amine vs. N-(4-methoxybenzyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active agents.[1][2][3] Its utility stems from its unique electronic properties and its capacity for forming critical hydrogen bonds. However, the functionalization of this core dictates the ultimate pharmacological profile. This guide provides an in-depth comparison of two structurally related yet distinct 2-aminopyridine derivatives: 3-(4-Methoxybutyl)pyridin-2-amine and N-(4-methoxybenzyl)pyridin-2-amine .

The core distinction lies in the point of attachment and the nature of the linker connecting the methoxyphenyl moiety to the 2-aminopyridine core. In 3-(4-methoxybutyl)pyridin-2-amine, a flexible, aliphatic butyl chain tethers the methoxy group to the C3 position of the pyridine ring. Conversely, in N-(4-methoxybenzyl)pyridin-2-amine, a more rigid benzyl group is attached directly to the exocyclic amine (N-substitution). This seemingly subtle difference profoundly impacts their three-dimensional shape, physicochemical properties, and potential biological interactions. This analysis will dissect these differences, offering experimental insights for researchers navigating scaffold selection and optimization.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between these two molecules is the placement and nature of the linker. 3-(4-Methoxybutyl)pyridin-2-amine features a C-C bond linkage to the pyridine ring, while N-(4-methoxybenzyl)pyridin-2-amine has a C-N bond linkage to the exocyclic amine. This governs their conformational flexibility, lipophilicity, and hydrogen bonding potential.

G cluster_0 3-(4-Methoxybutyl)pyridin-2-amine cluster_1 N-(4-methoxybenzyl)pyridin-2-amine a a b b

Figure 1: Molecular structures of the two compared 2-aminopyridine derivatives.

The flexible butyl chain in 3-(4-Methoxybutyl)pyridin-2-amine allows it to adopt numerous conformations, which can be advantageous for exploring and adapting to the topology of a protein binding pocket. In contrast, the benzyl group in N-(4-methoxybenzyl)pyridin-2-amine introduces a second aromatic ring and a more constrained linker, leading to a more defined three-dimensional structure. This rigidity can be beneficial for achieving high-affinity, specific interactions.

A summary of their key physicochemical properties is presented below.

Property3-(4-Methoxybutyl)pyridin-2-amineN-(4-methoxybenzyl)pyridin-2-amineRationale for Significance
Molecular Formula C₁₀H₁₆N₂O[4]C₁₃H₁₄N₂O[5][6]Impacts molecular weight and elemental composition.
Molecular Weight 180.25 g/mol [4]214.26 g/mol [5]Crucial for calculating molar concentrations and assessing ligand efficiency.
Topological Polar Surface Area (TPSA) 38.9 Ų34.2 Ų[5]An indicator of membrane permeability; lower values often correlate with better cell penetration.
XLogP3 (Lipophilicity) 1.3 (Predicted)[4]2.6 (Computed)[5]Predicts partitioning between aqueous and lipid phases, affecting solubility and absorption. The higher value for the N-benzyl derivative is due to the additional aromatic ring.
Hydrogen Bond Donors 11The primary amine on the pyridine ring is a key interaction point.
Hydrogen Bond Acceptors 33The pyridine nitrogen, methoxy oxygen, and exocyclic nitrogen can all accept hydrogen bonds.
Melting Point Solid (Predicted)121-126 °C[7]Provides information on purity and the energetic stability of the crystal lattice.
Predicted Solubility Pyridine derivatives' solubility is heavily influenced by substituents; hydrophobic groups generally reduce water solubility.[8] The flexible alkyl chain may impart slightly different solubility characteristics compared to the more rigid aromatic system.Pyridines are generally miscible with many organic solvents and can form azeotropes with water.[8][9] The additional aromatic ring increases its nonpolar character.Affects formulation, bioavailability, and choice of solvents for reactions and assays.[10]

Comparative Synthesis Strategies

The synthetic routes to these molecules are fundamentally different, dictated by the target bond connection. The synthesis of the C3-substituted pyridine requires a carbon-carbon bond-forming reaction, while the N-substituted analogue is accessible through carbon-nitrogen bond formation.

Protocol 1: Synthesis of 3-(4-Methoxybutyl)pyridin-2-amine

This synthesis relies on a palladium-catalyzed cross-coupling reaction, a robust method for constructing C(sp²)-C(sp³) bonds. The choice of a Suzuki-Miyaura or similar coupling provides high yields and functional group tolerance.

Workflow:

Figure 2: Synthetic workflow for 3-(4-Methoxybutyl)pyridin-2-amine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 eq), (4-methoxybutyl)boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The structure and purity of the final compound must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of N-(4-methoxybenzyl)pyridin-2-amine

This molecule is readily synthesized via reductive amination, a classic and highly efficient C-N bond-forming strategy. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ.

Workflow:

Figure 3: Synthetic workflow for N-(4-methoxybenzyl)pyridin-2-amine.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 eq), 4-methoxybenzaldehyde (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (AcOH) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.[11]

  • Reduction: Cool the mixture in an ice bath and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The choice of NaBH(OAc)₃ is deliberate; it is selective for imines in the presence of the aldehyde and is less sensitive to acidic conditions than sodium borohydride (NaBH₄).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product by flash column chromatography or recrystallization. Validate the final product's identity and purity via ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.[7]

Comparative Spectroscopic Analysis

The structural differences are readily apparent in their respective NMR and IR spectra. A skilled researcher can distinguish these compounds based on characteristic signals.

Spectroscopic Data3-(4-Methoxybutyl)pyridin-2-amine (Expected)N-(4-methoxybenzyl)pyridin-2-amine (Expected/Literature)
¹H NMR Aliphatic Protons: Multiple signals in the δ 1.5-2.8 ppm range corresponding to the flexible -CH₂-CH₂-CH₂-CH₂- butyl chain. Aromatic Protons: Three distinct signals for the pyridine ring protons. Amine Protons: A broad singlet for the -NH₂ group. Methoxy Protons: A sharp singlet around δ 3.3-3.4 ppm for the -OCH₃.Benzylic Protons: A characteristic singlet or doublet around δ 4.3-4.5 ppm for the -CH₂- group linking the two rings. Aromatic Protons: Two sets of aromatic signals: one for the 2-aminopyridine ring and another AA'BB' system for the para-substituted methoxyphenyl ring. Amine Proton: A broad singlet or triplet for the -NH- proton. Methoxy Protons: A sharp singlet around δ 3.7-3.8 ppm.[12]
¹³C NMR Aliphatic Carbons: Four signals in the upfield region (δ 20-70 ppm) for the butyl chain carbons. Aromatic Carbons: Five signals for the pyridine ring carbons. Methoxy Carbon: A signal around δ 58-59 ppm.Benzylic Carbon: A signal around δ 47-50 ppm for the -CH₂- carbon. Aromatic Carbons: Nine distinct signals for the two aromatic rings (some may overlap). Methoxy Carbon: A signal around δ 55 ppm.[12]
IR Spectroscopy N-H Stretch: Two sharp bands around 3300-3450 cm⁻¹ for the primary amine (-NH₂). C-H Stretch: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds. C-O Stretch: A strong band around 1240-1250 cm⁻¹ for the aryl-alkyl ether.N-H Stretch: A single, sharp band around 3300-3400 cm⁻¹ for the secondary amine (-NH-).[13] C-H Stretch: Signals above and below 3000 cm⁻¹ for aromatic and benzylic C-H bonds, respectively. C-O Stretch: A strong band around 1240-1250 cm⁻¹ for the aryl ether.

Implications for Drug Discovery and Application

The choice between these two scaffolds depends entirely on the therapeutic target and the goals of the medicinal chemistry campaign.

  • 3-(4-Methoxybutyl)pyridin-2-amine serves as an excellent tool for exploratory pharmacology . The conformational flexibility of the butyl linker allows the methoxy group to probe a wider volume of chemical space within a binding site. This can be crucial in early-stage discovery for identifying initial hits or for optimizing potency when the exact binding mode is unknown. However, this flexibility can come at an entropic cost upon binding, potentially lowering affinity.

  • N-(4-methoxybenzyl)pyridin-2-amine is a more conformationally restricted scaffold. The introduction of the benzyl group can facilitate π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a protein active site, a common and powerful binding interaction. This rigidity can lead to higher selectivity and potency if the defined conformation is complementary to the target.[14] Furthermore, modifying the exocyclic amine often modulates the basicity and pharmacokinetic properties of the 2-aminopyridine core.[15]

Conclusion

While 3-(4-Methoxybutyl)pyridin-2-amine and N-(4-methoxybenzyl)pyridin-2-amine share common pharmacophoric elements—a 2-aminopyridine core and a methoxyphenyl moiety—their structural linkage imparts divergent properties. The C3-alkylated analogue offers flexibility, ideal for initial screening and broad target space exploration. The N-benzylated analogue provides rigidity and an additional aromatic system, making it suitable for designing specific, high-affinity interactions. Understanding these fundamental differences in structure, synthesis, and physicochemical properties is paramount for researchers aiming to leverage the 2-aminopyridine scaffold in the rational design of novel chemical probes and therapeutic agents.

References

  • Song, H., Lim, D., Kim, B., & Kim, Y. (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 23(10), 2489. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 97452, N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428–431. Available from: [Link]

  • Deady, L. W., & Werstiuk, N. H. (1983). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 16(2), 129–141. Available from: [Link]

  • Goubaa, H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. Available from: [Link]

  • Ugwisco, U. S., & Onwudiwe, D. C. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 5(2). Available from: [Link]

  • Singh, S., & Singh, A. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Trend in Scientific Research and Development, 5(5), 1580-1584. Available from: [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available from: [Link]

  • Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6823–6835. Available from: [Link]

  • Ali, I., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(5). Available from: [Link]

  • Goubaa, H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available from: [Link]

  • Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11. Available from: [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Sharma, K., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link]

  • Sotomayor, E. A., et al. (1990). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 33(7), 2002–2008. Available from: [Link]

  • PubChemLite. (n.d.). 3-(4-methoxybutyl)pyridin-2-amine (C10H16N2O). Retrieved from [Link]

  • Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available from: [Link]

  • da Silva, A. B., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances, 15(10), 6689–6705. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(4-Methoxyphenyl)pyrazin-2-amine Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • Flores-Alamo, M., et al. (2017). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. International Journal of Organic Chemistry, 7, 255-271. Available from: [Link]

Sources

Evaluating Kinase Selectivity of 3-Substituted 2-Aminopyridine Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Achieving high selectivity across the human kinome—which comprises over 500 highly conserved enzymes—remains one of the most formidable challenges in targeted oncology and immunology. As a Senior Application Scientist, I frequently evaluate various pharmacophores, and the 2-aminopyridine scaffold consistently emerges as a privileged hinge-binding motif.

This guide provides an objective, data-driven comparison of 3-substituted 2-aminopyridine libraries against traditional scaffolds (such as pyrimidines and quinazolines). By examining structural mechanics, comparative selectivity data, and rigorous experimental workflows, we will explore how functionalization at the 3-position is leveraged to design highly selective kinase inhibitors.

Structural Rationale & Scaffold Comparison

The core challenge in kinase inhibitor design is differentiating between nearly identical ATP-binding pockets. The choice of the base scaffold dictates the baseline promiscuity of the library:

  • Pyrimidines: Due to their compact size and multiple hydrogen-bond acceptors, pyrimidines often suffer from broad-spectrum promiscuity. They easily fit into most kinase active sites, making them excellent starting points for pan-kinase inhibitors but poor choices for highly selective targeting.

  • Quinazolines: These are bulky and rigid. While they provide excellent potency for kinases with small gatekeeper residues (e.g., EGFR), their rigid bicyclic nature often leads to steric clashes with larger gatekeeper residues, limiting their versatility.

  • 2-Aminopyridines: This scaffold provides a perfectly balanced vector. It mimics the adenine ring of ATP, where the 2-amino group acts as a hydrogen bond donor and the pyridine nitrogen acts as an acceptor. This allows it to form critical dual hydrogen bonds with hinge region residues, such as Cys106 in CDK9 1.

The Role of 3-Substitution: The true selectivity driver is the functionalization at the 3-position. Introducing a substituent here induces a conformational twist that projects the moiety toward the gatekeeper residue or the solvent-exposed region. This steric and electronic tuning effectively "filters out" off-target kinases that cannot accommodate the specific 3D geometry of the substituted ligand.

ScaffoldLogic ATP ATP-Binding Pocket Hinge Hinge Region (e.g., Cys106) ATP->Hinge Gatekeeper Gatekeeper Residue ATP->Gatekeeper Solvent Solvent-Exposed Region ATP->Solvent Scaffold 2-Aminopyridine Core Scaffold->Hinge Dual H-Bonds Sub3 3-Substitution Scaffold->Sub3 Sub5 5/6-Substitution Scaffold->Sub5 Sub3->Gatekeeper Steric/Electronic Tuning Sub5->Solvent Solubilization

Logical mapping of the 3-substituted 2-aminopyridine scaffold to the kinase ATP-binding pocket.

Comparative Kinase Selectivity Profiles

To objectively evaluate the performance of the 3-substituted 2-aminopyridine scaffold, we must look at its empirical performance across different kinase targets compared to reference scaffolds. The table below summarizes recent quantitative data demonstrating how 3-substitution drives remarkable isoform selectivity (e.g., distinguishing JAK2 from JAK1).

Target KinaseScaffold ClassRepresentative CompoundIC50 (nM)Selectivity ProfileReference
JAK2 3-Substituted 2-Aminopyridine16m-(R)3.085-fold over JAK1, 76-fold over JAK32
JAK2 3-Substituted 2-Aminopyridine21b9.0276-fold over JAK1, 184-fold over JAK33
CDK9 2-Aminopyridine8e88.4Weak against 80+ off-target kinases1
ALK2 3,5-Diaryl-2-AminopyridineLDN-214117PotentHigh selectivity across the kinome4
JAK2 Pyrimidine (Reference)Crizotinib (Lead)27.0Moderate; broad-spectrum off-targets3

Data Interpretation: The introduction of specific 3-substituents (as seen in compounds 16m-(R) and 21b) allows the 2-aminopyridine core to achieve up to a 276-fold selectivity window between JAK2 and JAK1. This is a critical threshold for minimizing dose-limiting toxicities in clinical applications.

Experimental Workflows for Selectivity Profiling

Biochemical potency must be rigorously validated through orthogonal assays. A self-validating protocol ensures that experimental artifacts (such as compound aggregation or autofluorescence) do not masquerade as selective inhibition.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Highly conjugated pyridine derivatives often exhibit intrinsic autofluorescence. The time-resolved nature of the lanthanide fluorophore in TR-FRET introduces a microsecond delay before measurement, allowing short-lived background compound fluorescence to decay, thereby ensuring high-fidelity data.

Self-Validating Steps:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Dispense the 3-substituted 2-aminopyridine library in a 10-point, 3-fold dilution series into a 384-well plate. Validation Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control for assay responsiveness, and 1% DMSO as a vehicle baseline.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., JAK2) at its predetermined Kd concentration, alongside a biotinylated peptide substrate and ATP (at the Km value to sensitize the assay to competitive inhibitors).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Quality Control (QC): Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only deemed valid and proceeds to IC50 calculation if the Z'-factor is > 0.5.

Protocol 2: NanoBRET Cellular Target Engagement

Causality: Biochemical assays utilize isolated kinase domains and non-physiological ATP concentrations. NanoBRET is employed to confirm that the inhibitor can successfully cross the cell membrane and outcompete millimolar intracellular ATP concentrations in a live-cell environment.

Self-Validating Steps:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Validation Control: Maintain a well of untransfected cells to subtract background luminescence.

  • Tracer Titration: Before testing the library, perform a tracer titration to determine the optimal concentration (Kd) of the fluorescent cell-permeable kinase tracer.

  • Competitive Binding: Plate the transfected cells and treat them with the optimized tracer and the 2-aminopyridine library compounds for 2 hours.

  • Readout: Add the NanoBRET substrate and measure the BRET ratio (emission at 610 nm / emission at 460 nm). A decrease in the BRET ratio confirms that the inhibitor has successfully displaced the tracer in live cells.

Workflow Lib 3-Substituted 2-Aminopyridine Library Biochem Primary Biochemical Screen (TR-FRET Kinase Assay) Lib->Biochem IC50 Determination Selectivity Kinome Selectivity Profiling (Panel of 100+ Kinases) Biochem->Selectivity Potent Hits (<10 nM) Cellular Cellular Target Engagement (NanoBRET Assay) Selectivity->Cellular High Selectivity Index Pheno Phenotypic Validation (Cell Viability/Apoptosis) Cellular->Pheno Confirmed Engagement

Step-by-step experimental workflow for evaluating kinase inhibitor selectivity and efficacy.

Signaling Pathways & Cellular Impact

Selective inhibition of a specific kinase directly dictates the phenotypic outcome of the cell. Taking JAK2 as a prime example, the abnormal activation of JAK2 kinase is intrinsically linked to myeloproliferative neoplasms.

By utilizing a highly selective 3-substituted 2-aminopyridine inhibitor, researchers can block the ATP-binding pocket of JAK2 without interfering with the broader kinome. This selective blockade halts the phosphorylation of downstream STAT proteins. Consequently, STAT cannot dimerize or translocate to the nucleus, effectively shutting down the transcription of genes responsible for uncontrolled cellular proliferation.

JAKSTAT Cytokine Cytokine/Receptor JAK2 JAK2 Kinase Cytokine->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2 Blocks ATP Site Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Mechanism of action of 2-aminopyridine inhibitors blocking the JAK2/STAT signaling pathway.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. 2

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. 3

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

A Comparative Guide to Reference Standards and Purity Analysis of 3-(4-Methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. The quality of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of regulatory compliance; it is intrinsically linked to the safety and efficacy of the final drug product. This guide provides an in-depth comparison of reference standards and analytical methodologies for the purity analysis of 3-(4-Methoxybutyl)pyridin-2-amine, a substituted pyridine derivative with potential applications as a building block in pharmaceutical synthesis.

The narrative that follows is grounded in the principles of analytical chemistry and guided by international regulatory standards. We will explore the causality behind experimental choices, describe self-validating analytical systems, and provide a framework for establishing a robust purity assessment strategy.

The Lynchpin of Purity: Selecting an Appropriate Reference Standard

An analytical result is only as reliable as the standard used to generate it. A reference standard is a highly purified and well-characterized material used as a benchmark for the quantitative and qualitative analysis of a substance. The choice of reference standard is the most critical decision in purity analysis, directly impacting the accuracy of all subsequent measurements.

There are several tiers of reference standards, each with a specific role in the analytical workflow:

  • Pharmacopeial Standards (Primary Standards): These are the highest-quality standards, established by official bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1] They are characterized by extensive testing and have a legally binding status in their respective regions.[1] For a novel compound like 3-(4-Methoxybutyl)pyridin-2-amine, a specific pharmacopeial standard is unlikely to exist. In such cases, a well-characterized in-house primary standard must be established.

  • Certified Reference Materials (CRMs): CRMs are produced by national metrology institutes or accredited bodies. Their key feature is a certificate that provides the property value (e.g., purity), its uncertainty, and a statement of metrological traceability. They are ideal for method validation and ensuring the accuracy of results.

  • Secondary Standards (Working Standards): These are standards used for routine, day-to-day analysis. They are qualified against a primary standard or CRM and are a more cost-effective solution for high-throughput testing.

Table 1: Comparison of Reference Standard Tiers

Standard TypePurity & CharacterizationTraceabilityIntended UseRelative Cost
Pharmacopeial Standard Highest level of purity; extensive characterization.Direct traceability to pharmacopeial monographs.Definitive identification and quantification; calibration of secondary standards.High
Certified Reference Material (CRM) High purity with a certified value and uncertainty.Metrologically traceable to SI units.Method validation, calibration, quality control.High
Secondary/Working Standard Characterized in-house against a primary standard.Traceable to a primary standard.Routine analysis, quality control.Moderate
Analyte for Research Purity as stated by the supplier; may vary.Generally not traceable.Early-stage research, non-quantitative work.Low

For 3-(4-Methoxybutyl)pyridin-2-amine, the most practical approach is to source the highest purity material available from a reputable chemical vendor and perform comprehensive in-house characterization to qualify it as a primary reference standard. This characterization should involve a battery of tests, including NMR, Mass Spectrometry, and chromatographic purity assessment.

Choosing the Right Tool: A Comparison of Analytical Methodologies

The selection of an analytical technique for purity determination depends on the physicochemical properties of the analyte, such as its volatility, thermal stability, and the presence of a chromophore.[2] For pyridine derivatives, several powerful techniques are commonly employed.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] Its versatility makes it suitable for a wide range of compounds, including non-volatile and thermally labile substances like many pyridine derivatives.[2][6] Reversed-phase HPLC with UV detection is the most common approach.

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[3] When coupled with a Mass Spectrometer (GC-MS), it provides both high-resolution separation and structural information about impurities.[2] However, primary and secondary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns, which may require derivatization or the use of specialized columns.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method that allows for the determination of purity without the need for an identical reference standard of the analyte. The quantification is performed relative to a certified internal standard of known purity. This makes it a powerful tool for characterizing new chemical entities and for certifying in-house primary standards.

Table 2: Comparative Overview of Key Analytical Techniques

TechniquePrincipleAdvantagesLimitationsBest Suited For
HPLC-UV Chromatographic separation based on polarity.Widely applicable, high resolution, robust.[2]Requires a UV chromophore for detection.Non-volatile and thermally labile compounds.
GC-MS Chromatographic separation based on boiling point and mass.High sensitivity, provides structural information.[2]Only for volatile and thermally stable compounds.[2]Volatile impurities and by-products.
qNMR Signal intensity is directly proportional to the number of nuclei.No specific analyte standard needed, high precision.Lower sensitivity than chromatographic methods.Purity assignment of reference standards.

The logical process for selecting an analytical method involves considering the compound's properties and the intended purpose of the analysis.

Caption: Logical workflow for analytical method selection.

A Practical Approach: HPLC Method Protocol and Validation

Given its broad applicability, a reversed-phase HPLC method is the recommended starting point for the purity analysis of 3-(4-Methoxybutyl)pyridin-2-amine.

Detailed Experimental Protocol: HPLC Purity Assessment

This protocol provides a robust starting point for method development.

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common first choice.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Reference Standard: 3-(4-Methoxybutyl)pyridin-2-amine of known, high purity (e.g., >99.5%).

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Gradient Elution:

      • Time (min) | % Mobile Phase B

      • ---|---

      • 0.0 | 10

      • 20.0 | 90

      • 25.0 | 90

      • 25.1 | 10

      • 30.0 | 10

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm) and acquire a full UV spectrum with the DAD for peak purity analysis.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test batch in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column.

  • Purity Calculation:

    • The purity is typically determined by the area percentage method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

A developed method is not reliable until it has been validated to prove it is fit for its intended purpose.[7] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[7][8][9][10]

ValidationWorkflow cluster_params Key Validation Parameters (ICH Q2(R2)) Specificity Specificity (Peak Purity) Report Generate Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (% RSD) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Protocol Define Validation Protocol & Acceptance Criteria Execution Execute Experiments Protocol->Execution Execution->Specificity Execution->Linearity Execution->Accuracy Execution->Precision Execution->LOD_LOQ Execution->Robustness

Caption: Workflow for analytical method validation.

Table 3: Typical Acceptance Criteria for HPLC Purity Method Validation

ParameterTestTypical Acceptance Criteria
Specificity Analyze spiked samples; use DAD for peak purity.The method can unequivocally assess the analyte in the presence of impurities.
Linearity Analyze 5 concentrations over the expected range.Correlation coefficient (r²) ≥ 0.999
Accuracy Analyze spiked placebo or standard addition.Mean recovery of 98.0% to 102.0%
Precision (Repeatability) 6 replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 1.0%
Precision (Intermediate) Analysis on different days, with different analysts.RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10.The lowest concentration quantifiable with acceptable precision and accuracy.
Robustness Vary parameters like flow rate, temp, pH.No significant impact on results; system suitability passes.

A Note on Potential Impurities

For a secondary amine like 3-(4-Methoxybutyl)pyridin-2-amine, a critical consideration is the potential for nitrosamine impurities. These are classified as probable human carcinogens and can form from the reaction of secondary amines with nitrosating agents (e.g., nitrites) which may be present as impurities in raw materials or excipients.[11][12] A thorough risk assessment of the synthetic route and storage conditions is essential to mitigate this risk.

Conclusion

The purity analysis of 3-(4-Methoxybutyl)pyridin-2-amine requires a systematic and scientifically sound approach. The foundation of this process is the establishment of a well-characterized reference standard. The choice of analytical methodology should be guided by the compound's properties, with HPLC being a versatile and robust primary option. Crucially, any analytical method must be rigorously validated according to ICH guidelines to ensure the generation of trustworthy and reliable data.[7][8][9] This comprehensive approach to purity assessment is not just a regulatory hurdle; it is a fundamental requirement for advancing safe and effective therapeutics from the laboratory to the clinic.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA).
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007).
  • Pharmacopeia & Metrological Institute Standards. Sigma-Aldrich.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • An Amino Acid Analysis According to European Pharmacopoeia 8.0. (2022).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-N-(tert-butyl)
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. ThermoFisher.
  • Nitrosamine Impurities. (2023). SOTAX.
  • Nitrosamine Impurities. PureSynth Research Chemicals.

Sources

Bioisosteric Optimization: Comparative Guide of 3-Butyl vs. 3-(4-Methoxybutyl) Replacements in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Physicochemical modulation, ADME/Tox profiling, and synthetic validation.

Executive Summary & Mechanistic Rationale

In the late stages of lead optimization, managing lipophilicity (LogP/LogD) while maintaining target affinity is a primary challenge. The unbranched 3-butyl group is a common motif used to occupy deep, hydrophobic sub-pockets in target receptors. However, its high lipophilic contribution often leads to poor aqueous solubility, high non-specific protein binding, and susceptibility to rapid


 and 

oxidation by Cytochrome P450 (CYP450) enzymes.

The bioisosteric replacement of a 3-butyl group with a 3-(4-methoxybutyl) chain (an aliphatic ether) is a highly effective tactical maneuver in medicinal chemistry [1].

The Causality of the Isosteric Shift
  • Thermodynamic Rebalancing: The introduction of the ether oxygen introduces a Hydrogen Bond Acceptor (HBA). While this incurs an enthalpic desolvation penalty upon entering a purely hydrophobic pocket, it significantly lowers the overall cLogP of the molecule. If the target pocket contains a complementary Hydrogen Bond Donor (HBD) (e.g., a tyrosine hydroxyl or backbone amide), the enthalpic gain can offset the desolvation penalty, maintaining or even improving binding affinity.

  • Metabolic Shielding: Aliphatic chains are prime targets for CYP3A4-mediated

    
    -oxidation, converting the terminal methyl group into a carboxylic acid, leading to rapid renal clearance. The terminal methoxy group chemically blocks this specific oxidation pathway. While it introduces a new liability (O-demethylation), the intrinsic clearance rate (
    
    
    
    ) of O-demethylation is often slower than aliphatic oxidation, prolonging the drug's half-life [2].

Workflow Butyl Lead: 3-Butyl Scaffold High Lipophilicity Metabolism Rapid u03C9-Oxidation (CYP450) Butyl->Metabolism Design Bioisosteric Design (Ether Insertion) Butyl->Design Optimization Methoxy Analog: 3-(4-Methoxybutyl) Lower cLogP Design->Methoxy Result1 Improved Aqueous Solubility Methoxy->Result1 Result2 Shift to O-Demethylation (Slower Clearance) Methoxy->Result2

Fig 1. Logical workflow of bioisosteric optimization from butyl to 4-methoxybutyl.

Comparative Data Analysis

The following table presents representative experimental data comparing a generic core scaffold bearing either a 3-butyl or a 3-(4-methoxybutyl) substituent. The data illustrates the typical physicochemical and pharmacokinetic shifts observed during this specific bioisosteric replacement.

Parameter3-Butyl Analog3-(4-Methoxybutyl) AnalogImpact / Rationale
Molecular Weight (Da) Base + 57.11Base + 87.12+30 Da increase; negligible impact on oral bioavailability.
cLogP Contribution ~ +2.00~ +0.85Significant reduction. Improves solubility and reduces non-specific binding.
Topological PSA (Ų) 0.009.23Increased polarity due to the ether oxygen.
Kinetic Solubility (pH 7.4) 12 µM85 µMImproved solvation due to dipole-dipole interactions with water.
Human Liver Microsomes (

)
45 µL/min/mg18 µL/min/mgSlower clearance due to blockade of terminal

-oxidation.
hERG Inhibition (IC

)
3.2 µM>10 µMReduced lipophilicity directly mitigates hERG channel trapping.

Self-Validating Experimental Protocols

To objectively compare these two functional groups, the experimental cascade must be rigorously controlled. Below are the self-validating protocols used to generate the comparative ADME data.

Protocol A: Shake-Flask Determination of LogD

The causality behind this protocol lies in mimicking physiological partitioning. Pre-saturating the solvents is critical; failing to do so causes volume shifts during the assay, leading to skewed concentration calculations.

  • Solvent Preparation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the test compound (Butyl or Methoxybutyl analog) in DMSO to a 10 mM stock. Spike 10 µL of stock into 990 µL of the pre-saturated PBS (final concentration 100 µM, 1% DMSO).

  • Partitioning: Add 1 mL of pre-saturated 1-octanol to the aqueous sample in a glass vial.

  • Equilibration: Shake the vials mechanically for 60 minutes at 300 rpm at 25°C. Centrifuge at 3,000 x g for 10 minutes to resolve emulsions.

  • Quantification: Carefully sample 50 µL from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and analyze via LC-MS/MS.

  • Validation Check: The mass balance (total compound in octanol + aqueous) must equal

    
     of the initial spike. If mass balance fails, it indicates compound precipitation or adsorption to the glass vial.
    
Protocol B: Human Liver Microsomal (HLM) Stability Assay

This protocol utilizes an internal standard (IS) and a quenching step. The causality of the cold acetonitrile quench is twofold: it instantly denatures CYP enzymes to stop the reaction, and it precipitates proteins to protect the LC-MS/MS column. The IS corrects for any matrix-induced ion suppression during mass spectrometry.

  • Reaction Mixture: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of an analytical Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time to calculate the elimination rate constant (

    
    ). Calculate 
    
    
    
    as:
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the microsomal protein mass.

AssayCascade Synthesis Synthesize 4-Methoxybutyl Analog LogD Shake-Flask Assay (Determine LogD 7.4) Synthesis->LogD HLM Human Liver Microsomes (Phase I Stability) Synthesis->HLM LCMS LC-MS/MS Quantification (Internal Standard) HLM->LCMS Quench & Centrifuge Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Fig 2. Self-validating experimental workflow for evaluating the bioisosteric replacement.

Conclusion

Replacing a purely aliphatic 3-butyl chain with a 3-(4-methoxybutyl) ether chain is a structurally simple yet pharmacologically profound modification. By strategically introducing an oxygen atom, medicinal chemists can lower LogP, disrupt rapid


-oxidation pathways, and improve the overall developability profile of a lead compound without drastically altering its spatial footprint in the target receptor.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Jin, C., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 11(17), 2633-2645.[Link]

X-ray crystallography data for 3-substituted 2-aminopyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Mechanistic Comparison Guide: X-ray Crystallography of 3-Substituted 2-Aminopyridine Salts Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary & Rationale

In pharmaceutical crystal engineering, modifying the solid-state form of an active pharmaceutical ingredient (API) via salt formation or cocrystallization is a primary strategy to optimize physicochemical properties (e.g., solubility, bioavailability, and mechanical stability) without altering the drug's intrinsic biological activity[1]. 2-Aminopyridine derivatives, particularly 3-substituted variants like 2-amino-3-methylpyridine, serve as excellent model APIs. They possess a highly predictable protonation site (the pyridine nitrogen) and a primary amine group, making them ideal candidates for forming robust supramolecular architectures with carboxylic acid coformers[1][2].

This guide objectively compares the crystallographic performance, mechanical stability, and intermolecular interactions of three distinct 3-substituted 2-aminopyridine salts, providing actionable protocols for their synthesis and X-ray crystallographic characterization.

Mechanistic Causality in Crystal Packing

The fundamental driver of salt formation in these systems is the


 between the 2-amino-3-methylpyridine base and the carboxylic acid coformer. When proton transfer occurs from the acid to the pyridine nitrogen, it generates a highly polarized 

donor directly adjacent to the

group.

The


 Supramolecular Synthon: 
This specific geometric arrangement creates a dual hydrogen-bond donor system that perfectly complements the dual oxygen acceptors of a deprotonated carboxylate group. Consequently, these salts consistently crystallize utilizing a robust 

graph-set ring motif[3][4].

The Role of the 3-Substituent: The presence of a substituent at the 3-position (e.g., a methyl group) introduces localized steric hindrance. This steric bulk prevents planar stacking of the pyridine rings and dictates the secondary packing interactions (such as weak


 bonds or 

stacking). The efficiency of this secondary packing directly impacts the crystal's void volume, which in turn defines its macroscopic mechanical stability[1][2].

Comparative Crystallographic Data

The following table synthesizes the quantitative X-ray crystallography and computational data for three specific 2-amino-3-methylpyridine salts[1][2][3].

Compound / SaltCoformerPrimary H-Bond MotifCrystal Void Volume (ų)Band Gap (eV)Mechanical Stability Profile
Salt I Fumaric acid (dihydrate)

39.654.0035High: Tight crystal packing with low void surface area (160.25 Ų); highly stable[1].
Salt II 5-Chlorosalicylic acid

and

118.102.6577Moderate: Larger void volume and surface area (421.8 Ų) due to steric clash of the chloro-group[1].
Salt III 4-Nitrobenzoic acid

Data not isolatedData not isolatedHigh (In-silico): Favorable ADME properties, high GI absorption, no Lipinski violations[3].

Insight: Quantum Theory of Atoms In Molecules (QTAIM) analysis reveals that in Salt I , the pyridinium–carboxylate


 interaction is the dominant stabilizing force. Conversely, in Salt II , the intramolecular hydroxy–carboxylate 

interaction outcompetes the intermolecular forces, leading to looser overall packing and a larger void volume[2].

Validated Experimental Protocols for Salt Synthesis and SCXRD

To ensure scientific integrity, the following protocol represents a self-validating system. It pairs thermodynamic crystallization with bulk powder validation to ensure the single crystal selected is representative of the bulk material.

Step 1: Rational Coformer Selection & Stoichiometry

  • Action: Weigh equimolar amounts (1:1 ratio) of 2-amino-3-methylpyridine and the selected carboxylic acid (e.g., fumaric acid or 5-chlorosalicylic acid)[1].

  • Causality: A 1:1 stoichiometry is targeted to satisfy the primary

    
     synthon. However, depending on the solvent system and hydration states, dihydrates or bis-salts (like Salt I, which forms a 2:1 API:coformer ratio in the solid state) may thermodynamically precipitate[1].
    

Step 2: Solvent-Mediated Crystallization (Thermodynamic Control)

  • Action: Dissolve the mixture in 30 mL of a polar protic solvent (Ethanol for fumaric acid; Methanol for 5-chlorosalicylic acid). Stir at 293 K for 3 hours until a clear solution is achieved[1]. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

  • Action: Seal the vial with parafilm, puncture 2-3 small holes, and allow for slow evaporation at ambient temperature.

  • Causality: Polar protic solvents facilitate the necessary proton transfer. Slow evaporation ensures the system remains near equilibrium, minimizing defect formation and yielding block-shaped crystals suitable for SCXRD[1].

Step 3: SCXRD Data Acquisition and Model Refinement

  • Action: Isolate a high-quality single crystal and mount it on a diffractometer equipped with a CCD or CMOS detector using Mo K

    
     or Cu K
    
    
    
    radiation.
  • Action: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[1][5].
    
  • Causality: SHELXT automates space-group assignment and heavy-atom location[5]. Anisotropic refinement of all non-hydrogen atoms is mandatory for publication-quality data. Hydrogen atoms involved in hydrogen bonding (especially the transferred proton on the pyridine nitrogen) should ideally be located from the difference Fourier map to definitively prove salt formation over cocrystallization[1][2].

Step 4: Bulk Purity Validation (Self-Validating Step)

  • Action: Grind the remaining bulk crystals and analyze via Powder X-ray Diffraction (PXRD). Compare the experimental PXRD pattern against the theoretical pattern simulated from the SCXRD .cif file[6].

  • Causality: Single crystals can sometimes represent a kinetic impurity. Matching the PXRD to the SCXRD data mathematically validates that the analyzed crystal structure accurately represents the bulk synthesized material[6].

Crystallization & SCXRD Analytical Workflow

G API API Selection (2-Amino-3-methylpyridine) Mixing Equimolar Mixing & Solvent Dissolution (EtOH/MeOH) API->Mixing Coformer Coformer Selection (Carboxylic Acids) Coformer->Mixing Crystallization Slow Evaporation Crystallization Mixing->Crystallization DataCollection SCXRD Data Collection (Single Crystal) Crystallization->DataCollection StructureSolution Structure Solution (SHELXT) DataCollection->StructureSolution Refinement Structure Refinement (SHELXL) StructureSolution->Refinement Analysis Hirshfeld Surface & QTAIM Analysis Refinement->Analysis

Caption: Workflow for synthesizing and analyzing 3-substituted 2-aminopyridine salts via SCXRD.

References

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3−. Semantic Scholar. Available at:[Link]

  • Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. CrystEngComm (RSC Publishing). Available at:[Link]

  • Acridinium and 2-Amino-3-Methylpyridinium Salts: Properties and Potential as Drug Candidates. Grow Kudos. Available at:[Link]

  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. IUCr Journals. Available at:[Link]

  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safe Handling and Disposal Protocol for 3-(4-Methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize to research teams that handling novel pharmaceutical intermediates requires moving beyond generic safety guidelines to understand the fundamental molecular hazards of a compound. 3-(4-Methoxybutyl)pyridin-2-amine is a specialized chemical building block whose structural core—the aminopyridine moiety—dictates highly stringent operational, safety, and disposal procedures.

This guide provides a self-validating, causality-driven protocol for the safe management and regulatory-compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.

Chemical Profile & Hazard Identification

Before designing a disposal protocol, we must establish the physical and chemical parameters of the substance. The quantitative data for 3-(4-Methoxybutyl)pyridin-2-amine is summarized below:

PropertyValue
Chemical Name 3-(4-Methoxybutyl)pyridin-2-amine
CAS Number 1342119-06-5[1]
Molecular Formula C10H16N2O[2]
Molecular Weight 180.24 g/mol [1]
Structural Class Aminopyridine derivative / Ether[1]
Primary Hazards Acute toxicity (oral/dermal/inhalation), neurotoxicity, environmental hazard

Mechanistic Toxicology: The "Why" Behind the Hazard

To understand why 3-(4-Methoxybutyl)pyridin-2-amine must be treated as an acute hazardous waste, we must look at its pharmacophore. The 2-aminopyridine core is a well-documented, potent voltage-gated potassium (Kv) channel blocker ()[3].

The Causality of Toxicity: Blockade of Kv channels prevents the necessary potassium efflux during the repolarization phase of a neuronal action potential[4]. This delay leads to prolonged calcium influx at presynaptic terminals, which in turn triggers an excessive, uncontrolled release of neurotransmitters such as glutamate and acetylcholine ()[5]. The clinical manifestation of this molecular event includes severe diaphoresis, altered mental status, tremors, and status epilepticus[3].

ToxicityMechanism Exposure Exposure to 3-(4-Methoxybutyl)pyridin-2-amine KvBlock Blockade of Voltage-Gated Potassium (Kv) Channels Exposure->KvBlock Repol Delayed Membrane Repolarization KvBlock->Repol CaInflux Prolonged Calcium Influx at Presynaptic Terminals Repol->CaInflux NTRelease Excessive Neurotransmitter Release CaInflux->NTRelease NeuroTox Neurotoxicity / Seizures NTRelease->NeuroTox

Mechanistic pathway of aminopyridine-induced neurotoxicity via Kv channel blockade.

Operational Safety & Handling Protocol

Because of the high risk of percutaneous absorption and subsequent neurotoxicity, standard laboratory handling procedures are insufficient. Every step of your handling protocol must be a self-validating system designed to prevent exposure.

  • Engineering Controls: Always handle the neat compound or concentrated stock solutions within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized neurotoxic particulates.

  • PPE Causality: Standard latex gloves are highly permeable to organic bases. You must use double-layered nitrile gloves (minimum 8 mil thickness) or butyl rubber gloves when handling this compound. The ether linkage (methoxybutyl group) increases the compound's lipophilicity, facilitating rapid dermal absorption if a breach occurs.

Step-by-Step Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific derivative may not be explicitly P-listed by name like its parent analog 4-aminopyridine (P008), its structural toxicity mandates it be managed as a characteristic hazardous waste (Toxicity, D-codes) or as a U/P-listed equivalent if it is the sole active ingredient in a discarded formulation ()[6][7].

Step 1: Segregation & Containment
  • Isolate from Acids: Do not mix aminopyridine waste with acidic waste streams. Aminopyridines are weak bases; mixing them with strong acids can cause an exothermic neutralization reaction, leading to pressure buildup and potential container rupture.

  • Primary Containment: Use high-density polyethylene (HDPE) containers for liquid waste. Avoid glass if there is any risk of gas generation, though amber glass is acceptable for small (<50 mL) analytical aliquots.

Step 2: Labeling & RCRA Classification
  • Explicit Labeling: Label the waste container immediately upon first drop of waste. The label must read: "Hazardous Waste - Toxic: 3-(4-Methoxybutyl)pyridin-2-amine (Aminopyridine Derivative)".

  • Waste Coding: Assign the appropriate EPA waste codes based on your facility's Environmental Health and Safety (EHS) determination. This is often managed under state-specific toxic waste codes or characteristic toxicity codes ()[8].

Step 3: Spill Response Workflow

If a spill occurs, the primary operational goal is to prevent aerosolization and dermal contact.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Minor Minor Spill (<50g/mL) Assess->Minor Major Major Spill (>50g/mL) Assess->Major PPE Don Appropriate PPE (Nitrile/Butyl gloves, goggles) Minor->PPE Evacuate Evacuate Area & Isolate Major->Evacuate Absorb Absorb with Inert Material (e.g., Vermiculite) PPE->Absorb Dispose Transfer to RCRA-Compliant Hazardous Waste Container Absorb->Dispose EHS Contact EHS / Hazmat Evacuate->EHS Label Label as Toxic Waste (Aminopyridine Derivative) Dispose->Label

Step-by-step spill response and containment workflow for aminopyridine derivatives.

Minor Spill Execution Protocol:

  • Don Heavy-Duty PPE: Upgrade to butyl rubber gloves and ensure a face shield is worn over safety goggles.

  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the organic base can react over time.

  • Collection: Sweep the absorbed material gently using non-sparking tools to prevent static generation and aerosolization.

  • Decontamination: Wash the spill area with a 5% sodium hypochlorite solution, followed by soap and water, to chemically degrade residual organic amines.

Regulatory Compliance & Waste Manifesting

Pharmaceutical and chemical waste containing 3-(4-Methoxybutyl)pyridin-2-amine must be manifested through a licensed hazardous waste vendor.

If utilizing drug sequestration units for leftover analytical samples, these units may not be disposed of in standard municipal trash ()[9]. The unit must be sent to a permitted hazardous waste combustor for thermal destruction (incineration)[9]. Thermal destruction is the only self-validating disposal method guaranteed to provide the activation energy required to permanently cleave the highly stable pyridine ring, eliminating the environmental neurotoxicity threat.

References

  • Title : 4-Aminopyridine Toxicity: a Case Report and Review of the Literature Source : National Institutes of Health (NIH) URL : [Link]

  • Title : Poisoning with 4-Aminopyridine: Report of Three Cases Source : ResearchGate URL :[Link]

  • Title : Hazardous Waste Listings & Identification Source : US Environmental Protection Agency (EPA) URL :[Link]

  • Title : EPA Subpart P Regulations - Hazardous Waste Drugs Source : PharmWaste Technologies URL :[Link]

  • Title : RCRA Pharmaceutical Hazardous Wastes Guidelines Source : West Virginia Department of Environmental Protection URL :[Link]

  • Title : 3-(4-methoxybutyl)pyridin-2-amine (CAS 1342119-06-5) Source : Bio-Fount URL : [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(4-Methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 3-(4-Methoxybutyl)pyridin-2-amine in a laboratory setting. As a substituted aminopyridine, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. The following procedures are based on established safety protocols for pyridine derivatives and are designed to foster a secure research environment.[1][2]

Core Safety Principles: Understanding the Risks

The primary hazards associated with handling substituted pyridines stem from their potential toxicity and irritant properties.[4] Exposure can lead to a range of adverse health effects, from mild irritation to more severe systemic issues.[2] The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and safe work practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with pyridine-based compounds.[2][5] The following table summarizes the recommended PPE for various laboratory operations involving 3-(4-Methoxybutyl)pyridin-2-amine.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against accidental splashes.[1][5] A face shield offers additional protection when handling larger quantities or when there is a higher risk of splashing.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine compounds.[1][5] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[1][6]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is essential to protect the skin from potential contact.[3][5]
Respiratory Chemical Fume Hood or RespiratorAll manipulations of 3-(4-Methoxybutyl)pyridin-2-amine, especially weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][2][5] In the absence of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is critical for minimizing exposure and ensuring a safe experimental process. The following diagram and steps outline a comprehensive plan from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood is Operational A->B C Gather All Necessary Materials B->C D Weigh Compound in Fume Hood C->D E Carefully Transfer to Reaction Vessel D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Designated Containers F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling of 3-(4-Methoxybutyl)pyridin-2-amine.

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety goggles, and have the correct gloves ready.

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is on and operating at the proper face velocity.[5]

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment to avoid leaving the fume hood unnecessarily during the procedure.

2. Handling:

  • Weighing: Tare your container within the fume hood before carefully weighing the desired amount of 3-(4-Methoxybutyl)pyridin-2-amine.

  • Transfer: Gently transfer the compound to the reaction vessel, taking care to avoid creating dust or splashing.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Waste Disposal: Collect all waste, including contaminated gloves and weighing paper, in a clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Final Steps: After completing the cleanup, remove your PPE in the correct order (gloves first, then lab coat and goggles) and wash your hands thoroughly with soap and water.

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure, prompt and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][5]

  • Skin Contact: Wash the affected area with soap and plenty of water.[5] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[5] If breathing is difficult, administer oxygen and seek medical help.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-(4-Methoxybutyl)pyridin-2-amine and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection: All solid and liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Consult EHS: Always consult with your institution's EHS office for specific disposal guidelines.

By adhering to these safety protocols, researchers can confidently and safely work with 3-(4-Methoxybutyl)pyridin-2-amine, ensuring both personal safety and the integrity of their research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Sdfine. PYRIDINE HYDROBROMIDE MSDS. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Capot Chemical. (2020, April 9). 3-Pyridinamine, 2-chloro-4-methoxy- SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. [Link]

  • Lab Alley. (2024, June 19). SAFETY DATA SHEET. [Link]

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine. [Link]

  • BIOCHEM CHEMOPHARAMA France. safety data sheet sds/msds 2-amino pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.